3-(2-Thienyl)pyridine
Description
The exact mass of the compound 3-(2-Thienyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-Thienyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Thienyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-thiophen-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBLIWDUZHFSJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344216 | |
| Record name | 3-(2-Thienyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21298-53-3 | |
| Record name | 3-(2-Thienyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Thienyl)pyridine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of 3-(2-Thienyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Thienyl)pyridine is a heterocyclic compound incorporating both pyridine and thiophene rings. This unique structural combination imparts a range of chemical and physical properties that make it a valuable building block in medicinal chemistry, materials science, and agrochemicals. Its utility is particularly noted in the development of novel therapeutics targeting neurological disorders. This guide provides a comprehensive overview of the fundamental properties of 3-(2-Thienyl)pyridine, including its synthesis, spectral characteristics, and potential biological activities.
Chemical and Physical Properties
3-(2-Thienyl)pyridine is typically a white to yellow or green clear liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Fundamental Properties of 3-(2-Thienyl)pyridine
| Property | Value | Reference(s) |
| IUPAC Name | 3-(Thiophen-2-yl)pyridine | |
| Synonyms | 2-(3-Pyridyl)thiophene | [1] |
| CAS Number | 21298-53-3 | [1] |
| Molecular Formula | C₉H₇NS | [1] |
| Molecular Weight | 161.22 g/mol | [1] |
| Appearance | White to yellow to green clear liquid | [1] |
| Boiling Point | 100 °C at 1 mmHg | [1] |
| Density | 1.2 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.65 | [1] |
| Storage | Store at room temperature | [1] |
| Predicted XlogP | 2.2 | [2] |
Synthesis and Experimental Protocols
The synthesis of 3-(2-Thienyl)pyridine is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling. These methods offer high yields and good functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of a pyridine-containing boronic acid or ester with a halogenated thiophene. A general workflow for this synthesis is depicted in Figure 1.
Figure 1: General workflow for the Suzuki-Miyaura coupling synthesis of 3-(2-Thienyl)pyridine.
Experimental Protocol: Suzuki-Miyaura Coupling
A detailed protocol for a similar Suzuki-Miyaura coupling reaction is as follows:
-
Reaction Setup: In a dry three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, combine the aryl halide (e.g., 2-bromothiophene, 1 equivalent) and 3-pyridylboronic acid (1.1-1.5 equivalents).
-
Solvent and Reagents: Add a degassed solvent such as a mixture of 1,4-dioxane and water. Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base like sodium carbonate (Na₂CO₃, 2-3 equivalents).
-
Reaction Conditions: Purge the flask with an inert gas (e.g., nitrogen or argon) for several minutes. Heat the reaction mixture to reflux (typically between 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3-(2-Thienyl)pyridine.
Stille Coupling
The Stille coupling provides an alternative route, reacting an organotin reagent (e.g., 2-(tributylstannyl)thiophene) with a halogenated pyridine. The general mechanism is outlined in Figure 2.
Figure 2: Catalytic cycle for the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling
A general procedure for a Stille coupling reaction is as follows:
-
Reaction Setup: To a flame-dried round-bottom flask, add the organic halide (e.g., 3-bromopyridine, 1 equivalent) and a solvent such as DMF, which has been bubbled with nitrogen.
-
Catalyst and Additives: Add a copper(I) iodide (CuI) co-catalyst (e.g., 0.1 equivalents), a palladium catalyst like Pd(dppf)Cl₂·DCM (e.g., 0.1 equivalents), and lithium chloride (LiCl, ~5 equivalents).
-
Reaction Conditions: Purge the flask with argon for several minutes before adding the organotin reagent (e.g., 2-(tributylstannyl)thiophene, ~1.15 equivalents). Heat the solution (e.g., to 40 °C).
-
Work-up: After the reaction is complete, transfer the solution to a separatory funnel containing an ammonia-water mixture and extract with a nonpolar solvent like hexane.
-
Purification: Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash chromatography.[3]
Spectral Data
Spectroscopic analysis is crucial for the characterization of 3-(2-Thienyl)pyridine. While experimental spectra for this specific compound are not widely published, data for closely related isomers and derivatives, along with predicted values, provide valuable insights.
Table 2: Predicted and Representative Spectral Data
| Technique | Data | Reference(s) |
| ¹H NMR | Representative data for 2-(2-thienyl)pyridine (CDCl₃, ppm): δ 8.56 (d), 7.65 (m), 7.57 (d), 7.38 (d), 7.11 (m). | |
| ¹³C NMR | Representative data for various pyridine derivatives (CDCl₃, ppm): Pyridine ring carbons typically appear in the range of δ 120-150. Thiophene ring carbons appear in the range of δ 120-130. | [4][5] |
| Mass Spectrometry (MS) | Predicted [M+H]⁺: m/z 162.03720. Predicted [M]⁺: m/z 161.02937. | [2] |
| Infrared (IR) Spectroscopy | Characteristic bands for pyridine ring vibrations are expected around 1600-1400 cm⁻¹. C-H stretching of the aromatic rings is expected around 3100-3000 cm⁻¹. |
Biological Activity and Potential Applications
3-(2-Thienyl)pyridine serves as a key scaffold in the design of compounds with a range of biological activities. Its derivatives have been investigated for their potential in treating neurological disorders, as well as for their applications in agrochemicals.
Neurological Disorders
The pyridine and thiophene moieties are present in numerous centrally active compounds. Derivatives of 3-(2-Thienyl)pyridine are being explored for their potential to modulate key targets in the central nervous system.
-
Acetylcholinesterase (AChE) Inhibition: The structural features of thienylpyridines are found in some acetylcholinesterase inhibitors, which are used in the management of Alzheimer's disease.[6] The pyridine ring can interact with the peripheral anionic site (PAS) of the enzyme, while other parts of the molecule can bind to the catalytic active site (CAS).
Figure 3: Proposed mechanism of AChE inhibition by a thienylpyridine derivative.
-
Monoamine Oxidase (MAO) Inhibition: Derivatives of pyridine and thiophene have also been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters like dopamine and serotonin. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.
Agrochemicals
The thienylpyridine scaffold is also utilized in the development of new agrochemicals, including insecticides. The specific structure-activity relationships of these compounds are an active area of research.[7]
Conclusion
3-(2-Thienyl)pyridine is a versatile heterocyclic compound with a rich chemical profile that makes it a valuable intermediate in various fields. Its synthesis via established cross-coupling methodologies allows for the generation of diverse derivatives. While further research is needed to fully elucidate the specific mechanisms of action of its biologically active derivatives, the existing data strongly supports its potential as a privileged scaffold in drug discovery, particularly for neurological disorders, and in the development of novel materials and agrochemicals. This guide provides a foundational understanding of its core properties to aid researchers in leveraging this promising molecule.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(3-Thienyl)pyridine | C9H7NS | CID 88862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 3-(3-Methyl-2-thienyl)pyridine | C10H9NS | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-(2-Thienyl)pyridine
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the heterocyclic compound 3-(2-Thienyl)pyridine. It delves into its fundamental identifiers, physicochemical properties, synthetic pathways, key applications, and analytical characterization, providing the necessary insights for its effective utilization in research and development.
Core Identifiers and Chemical Structure
3-(2-Thienyl)pyridine is a bi-heterocyclic aromatic compound featuring a pyridine ring linked to a thiophene ring at the 3- and 2-positions, respectively. This unique arrangement imparts a distinct electronic and structural profile, making it a valuable building block in medicinal chemistry and materials science. Its core identifiers are summarized below for precise compound registration and tracking.
| Identifier | Value | Source(s) |
| CAS Number | 21298-53-3 | [1][2][3][4] |
| IUPAC Name | 3-(thiophen-2-yl)pyridine | [1][4][5] |
| Synonyms | 2-(3-Pyridyl)thiophene | [1][4][6] |
| Molecular Formula | C₉H₇NS | [1][2][3][5][6] |
| Molecular Weight | 161.22 g/mol | [1][3][4][6] |
| Canonical SMILES | C1=CC(=CN=C1)C2=CC=CS2 | [5] |
| InChIKey | ZHBLIWDUZHFSJW-UHFFFAOYSA-N | [5] |
| PubChem CID | 595145 | [6] |
| MDL Number | MFCD01860052 | [3][4][6] |
The structural architecture, consisting of an electron-deficient pyridine ring and an electron-rich thiophene ring, is the foundation of its chemical reactivity and utility.
Caption: Chemical structure of 3-(2-Thienyl)pyridine.
Physicochemical and Safety Properties
Understanding the physical properties of 3-(2-Thienyl)pyridine is critical for its handling, storage, and application in various experimental setups.
| Property | Value | Source(s) |
| Appearance | White to yellow to green clear liquid | [4][6] |
| Boiling Point | 95-100 °C @ 1 mmHg | [4] |
| Density | 1.173 - 1.2 g/cm³ | [4][6] |
| Refractive Index (n20/D) | ~1.65 | [4][6] |
| Storage Conditions | Store at room temperature, protect from light | [4][6] |
| Predicted pKa | 4.73 ± 0.10 | [4] |
| Max UV Absorbance (λmax) | 284 nm (in Hexane) | [4] |
Safety and Handling
-
Potential Hazards: Based on related compounds, it may cause skin and serious eye irritation.[4][7] Harmful if swallowed or inhaled is also a possibility based on the parent pyridine heterocycle.[1][5]
-
Recommended Precautions:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[6][8]
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[4][6]
-
Wash hands thoroughly after handling.[8]
-
Synthesis and Reactivity
The formation of the C-C bond between the pyridine and thiophene rings is most efficiently achieved through modern cross-coupling reactions. The Suzuki-Miyaura and Stille couplings are the premier methods for this transformation due to their high functional group tolerance and mechanistic reliability.
Conceptual Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for synthesizing biaryl compounds.[9][10] The key principle is the palladium-catalyzed reaction between an organoboron compound and an organic halide. For 3-(2-Thienyl)pyridine, this involves coupling a pyridine-based halide with a thiophene-based boronic acid (or vice versa).
Reaction Scheme: 3-Bromopyridine + Thiophene-2-boronic acid → 3-(2-Thienyl)pyridine
Step-by-Step Methodology:
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromopyridine (1.0 eq), thiophene-2-boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[10]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand (2-5 mol%).[11]
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene and water is common.[10]
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to yield pure 3-(2-Thienyl)pyridine.[12]
Caption: Conceptual workflow for Suzuki-Miyaura synthesis.
Key Applications in Research and Development
The unique juxtaposition of two distinct heterocycles gives 3-(2-Thienyl)pyridine a versatile profile for various applications.
-
Materials Science: The compound's electronic properties make it a compelling candidate for developing advanced organic materials.[6] It serves as a building block for organic semiconductors, conductive polymers, and materials for photovoltaic devices, where the interplay between the electron-rich thiophene and electron-deficient pyridine can be tuned to achieve desired charge-transport properties.[6]
-
Pharmaceutical and Drug Development: As a heterocyclic scaffold, it is of significant interest in medicinal chemistry. It is used as a key intermediate in the synthesis of complex molecules, particularly those targeting neurological disorders.[6] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal-based therapeutics, while the thiophene ring can modulate lipophilicity and metabolic stability.
-
Coordination Chemistry and Catalysis: The pyridine nitrogen provides a strong coordination site for metal ions. This allows 3-(2-Thienyl)pyridine to function as a ligand in the design of novel catalysts and coordination complexes with interesting photophysical or chemical properties.[6]
-
Agricultural Chemistry: The scaffold is also utilized in the development of next-generation agrochemicals, where its structural features can contribute to enhanced biological activity and efficacy against various pests and diseases.[6]
Sources
- 1. carlroth.com [carlroth.com]
- 2. preprints.org [preprints.org]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aaronchem.com [aaronchem.com]
- 7. 2-(3-Thienyl)pyridine | C9H7NS | CID 88862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-(2-THIENYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Thienylpyridine Compounds: A Comprehensive Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of thienylpyridine compounds, a versatile class of heterocyclic molecules with significant therapeutic applications. This document covers their synthesis, diverse biological activities, and mechanisms of action, with a particular focus on their role as antiplatelet agents. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are provided to support researchers and professionals in the field of drug discovery and development.
Core Concepts: The Thienylpyridine Scaffold
Thienylpyridine is a heterocyclic chemical structure composed of a thiophene ring fused to a pyridine ring. This scaffold is the foundation for a range of biologically active molecules, most notably the antiplatelet drugs that target the P2Y12 receptor. The versatility of the thienylpyridine core allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and insecticidal properties.
Mechanism of Action: P2Y12 Receptor Antagonism
The primary and most well-studied mechanism of action for several clinically significant thienylpyridine derivatives is the irreversible antagonism of the P2Y12 receptor on platelets.
The P2Y12 Signaling Pathway:
Adenosine diphosphate (ADP) is a key agonist in platelet activation and aggregation. When released from dense granules of activated platelets, ADP binds to two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12. The P2Y1 receptor, coupled to Gq, initiates a transient increase in intracellular calcium, leading to platelet shape change. However, the sustained and amplified platelet aggregation is primarily mediated by the P2Y12 receptor, which is coupled to the inhibitory G protein, Gi.
Upon ADP binding to the P2Y12 receptor, the Gi pathway is activated, leading to the inhibition of adenylyl cyclase. This results in decreased intracellular levels of cyclic adenosine monophosphate (cAMP), a crucial negative regulator of platelet activation. Lower cAMP levels lead to reduced phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP no longer inhibits the conformational change of the glycoprotein IIb/IIIa receptor, leading to its activation, subsequent fibrinogen binding, and ultimately, platelet aggregation. Thienylpyridine antiplatelet agents, which are prodrugs, are metabolized in the liver to active metabolites that covalently bind to and irreversibly inhibit the P2Y12 receptor, thereby blocking this signaling cascade for the lifespan of the platelet.[1][2]
References
The Chemistry of Isomeric Thienopyridines: A Technical Guide for Researchers
Introduction
Thienopyridines, a class of heterocyclic compounds composed of a thiophene ring fused to a pyridine ring, represent a scaffold of significant interest in medicinal chemistry and drug development. Their structural diversity, arising from the six possible modes of ring fusion, gives rise to a range of isomers with distinct chemical and pharmacological properties. This guide provides an in-depth overview of the chemistry of these isomeric thienopyridines, tailored for researchers, scientists, and drug development professionals. It covers their synthesis, key chemical and physical properties, and delves into the signaling pathways through which they exert their biological effects, including their well-established role as antiplatelet agents and their emerging potential in oncology and inflammatory diseases.
Core Isomeric Structures
There are six fundamental isomers of thienopyridine, each with a unique arrangement of the thiophene and pyridine rings. The nomenclature and structure of these isomers are foundational to understanding their chemistry.
| Isomer Name | Structure |
| thieno[2,3-b]pyridine | ![]() |
| thieno[3,2-b]pyridine | ![]() |
| thieno[2,3-c]pyridine | ![]() |
| thieno[3,2-c]pyridine | ![]() |
| thieno[3,4-b]pyridine | ![]() |
| thieno[3,4-c]pyridine | ![]() |
Physicochemical Properties of Thienopyridine Isomers
The physical and chemical properties of thienopyridine isomers vary depending on the fusion mode, which influences factors like electron distribution, polarity, and intermolecular interactions. The following table summarizes key available data for the parent isomers.
| Property | thieno[2,3-b]pyridine | thieno[3,2-b]pyridine | thieno[2,3-c]pyridine | thieno[3,2-c]pyridine | thieno[3,4-b]pyridine | thieno[3,4-c]pyridine |
| Molecular Formula | C₇H₅NS | C₇H₅NS | C₇H₅NS | C₇H₅NS | C₇H₅NS | C₇H₅NS |
| Molecular Weight | 135.19 g/mol [1] | 135.19 g/mol | 135.18 g/mol [2] | 135.19 g/mol [3] | 135.19 g/mol [4] | 135.19 g/mol [5] |
| Melting Point | Not specified | Not specified | 61.0 °C[2] | 47-49 °C | Not specified | Not specified |
| Boiling Point | Not specified | 129-131 °C (16 Torr)[6] | 293.0 °C[2] | 255.1±13.0 °C (760 Torr) | Not specified | Not specified |
| Density | Not specified | 1.272±0.06 g/cm³ (20 °C, 760 Torr)[6] | 1.167 g/cm³[2] | 1.272±0.06 g/cm³ (20 °C, 760 Torr) | Not specified | Not specified |
| Appearance | Not specified | Not specified | Yellow to light tan crystalline solid[2] | White to off-white solid[7] | Not specified | Not specified |
| Solubility | Not specified | Not specified | Soluble in ethanol, chloroform, DMSO; low solubility in water[2] | Soluble in chloroform, acetone | Not specified | Not specified |
Synthetic Methodologies
The synthesis of thienopyridine isomers is a rich area of organic chemistry, with various strategies developed to construct the fused heterocyclic system. These methods can be broadly categorized into two approaches: building the pyridine ring onto a pre-existing thiophene or constructing the thiophene ring onto a pyridine scaffold.
General Synthetic Approaches
A common strategy for the synthesis of thieno[2,3-b]pyridines involves the Thorpe-Ziegler cyclization of 2-(cyanomethylthio)pyridine derivatives. For thieno[3,2-b]pyridines, the Friedländer annulation of a 3-amino-2-acylthiophene with a ketone or aldehyde is a frequently employed method. The synthesis of thieno[c] anellated isomers often utilizes intramolecular cyclization reactions of appropriately substituted thiophene or pyridine precursors.
Detailed Experimental Protocols
Below are representative, detailed experimental protocols for the synthesis of key thienopyridine isomers.
Synthesis of Thieno[2,3-b]pyridine Derivatives [8]
-
Step 1: Synthesis of 2-amino-3-cyano-4,5,6,7-tetrahydrothieno[2,3-b]pyridine.
-
A mixture of 1-isopropyl-4-piperidone (0.1 mol), elemental sulfur (3.2 g, 0.1 mol), and malononitrile (6.6 g, 0.1 mol) in absolute ethanol (50 mL) containing triethylamine (10 mL) is refluxed for 3 hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from ethanol to yield the product.
-
Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid via Friedländer Annulation [2]
-
Step 1: Preparation of the Amine Intermediate.
-
Dissolve 3.0 g (0.020 mol) of 3-azido-2-formylthiophene in 20 ml of ethanol containing two drops of piperidine in a suitable reaction flask.
-
-
Step 2: Reduction of the Azide.
-
Cool the solution to 10°C. Bubble hydrogen sulfide gas through the solution while maintaining the temperature below 25°C. Continue the addition of hydrogen sulfide for approximately 45 minutes until nitrogen evolution ceases.
-
-
Step 3: Removal of Sulfur.
-
Cool the reaction mixture to 0°C and filter off the precipitated sulfur.
-
-
Step 4: Friedländer Condensation.
-
To the filtrate containing the crude 3-amino-2-formylthiophene, add a solution of 3.5 g (0.040 mol) of pyruvic acid in 18 ml of 15% aqueous sodium hydroxide.
-
-
Step 5: Reaction Work-up.
-
The reaction mixture is then subjected to appropriate work-up procedures including acidification and extraction to isolate the final product.
-
Synthesis of Thieno[2,3-c]pyridine [9]
-
Step 1: Schiff Base Formation.
-
A solution of 2-thiophenecarboxaldehyde (40 mmol) and aminoacetaldehyde dimethyl acetal (40 mmol) in toluene (50 mL) is refluxed for 3 hours using a Dean-Stark trap.
-
The solvent is removed under reduced pressure.
-
-
Step 2: Cyclization.
-
The resulting oil is dissolved in anhydrous THF (30 mL) and ethyl chloroformate (40 mmol) is added dropwise at -10 °C.
-
After 5 minutes of stirring, the cooling bath is removed, and trimethyl phosphite (45 mmol) is added at room temperature.
-
The solution is evaporated under reduced pressure after 20 hours.
-
-
Step 3: Purification.
-
The crude product is purified by sublimation to afford thieno[2,3-c]pyridine as a white solid.
-
Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride [10]
-
Step 1: Imine Formation.
-
Water, formaldehyde, and 2-thiophene ethylamine are added to a reaction bottle and heated to 50-55 °C for 20-30 hours.
-
The reaction liquid is extracted with dichloroethane, and the combined organic layers are washed with saturated saline water.
-
The organic layer is evaporated under reduced pressure to obtain the imine.
-
-
Step 2: Cyclization and Salt Formation.
-
The imine is placed in a reaction bottle, and ethanol hydrogen chloride and water are added. The mixture is heated to 65-75 °C.
-
Activated carbon is added, and the mixture is filtered.
-
The filtrate is cooled to 0-5 °C, and the resulting precipitate is filtered and dried to yield the final product.
-
Biological Activities and Signaling Pathways
Thienopyridine derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. Their mechanisms of action often involve modulation of key signaling pathways implicated in various diseases.
Antiplatelet Activity: P2Y12 Receptor Inhibition
The most well-documented biological activity of certain thienopyridine derivatives, such as clopidogrel and prasugrel, is their antiplatelet effect. These compounds are prodrugs that are metabolized in the liver to an active thiol metabolite. This active metabolite then irreversibly binds to the P2Y12 receptor on platelets, a key receptor for adenosine diphosphate (ADP). By blocking the P2Y12 receptor, these thienopyridines inhibit ADP-mediated platelet activation and aggregation, a critical process in thrombosis.[11]
Caption: Thienopyridine prodrugs are metabolized to active forms that irreversibly inhibit the P2Y12 receptor, blocking platelet activation.
Anticancer Activity: Targeting Key Signaling Pathways
Emerging research has highlighted the potential of thienopyridine derivatives as anticancer agents. Their mechanisms of action in this context are multifaceted and involve the modulation of signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Certain thienopyridine analogues have been shown to inhibit this pathway by targeting IκB kinase beta (IKKβ), a key enzyme responsible for the activation of NF-κB.[12] By inhibiting IKKβ, these compounds prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-tumorigenic genes.
Caption: Thienopyridines can inhibit the NF-κB pathway by targeting the IKK complex, preventing the activation of pro-inflammatory and pro-proliferative genes.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is a common driver of cancer. Some thienopyridine derivatives have been found to interfere with the MAPK pathway, potentially through the inhibition of key kinases within the cascade, such as ERK, JNK, or p38.[13] This inhibition can lead to reduced cancer cell proliferation and induction of apoptosis.
Caption: Thienopyridine derivatives can inhibit the MAPK signaling pathway, thereby blocking cancer cell proliferation and survival.
Anti-inflammatory Activity
The anti-inflammatory properties of thienopyridines are closely linked to their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway mentioned above. By inhibiting the production of pro-inflammatory cytokines and mediators, these compounds can potentially be developed for the treatment of various inflammatory disorders.
Conclusion
The isomeric thienopyridines represent a versatile and pharmacologically significant class of heterocyclic compounds. Their diverse biological activities, ranging from antiplatelet to anticancer and anti-inflammatory effects, stem from their unique structural features and their ability to interact with a variety of biological targets and signaling pathways. This guide has provided a comprehensive overview of their core chemistry, including synthetic methodologies and key physicochemical properties. The detailed experimental protocols and visualization of key signaling pathways offer a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this promising class of molecules. Further research into the structure-activity relationships and mechanisms of action of the less-explored isomers is warranted and holds the promise of discovering novel therapeutic agents.
References
- 1. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thieno(3,2-c)pyridine | C7H5NS | CID 67500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieno(3,4-b)pyridine | C7H5NS | CID 13769913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thieno[3,4-C]pyridine | C7H5NS | CID 13769914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety [mdpi.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-(2-Thienyl)pyridine
Abstract: This technical guide provides a comprehensive overview of 3-(2-Thienyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document covers its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and a general workflow for the evaluation of its biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Nomenclature
The compound with the chemical structure of a pyridine ring substituted with a thiophene ring at the 3-position is systematically named according to IUPAC nomenclature.
-
IUPAC Name: 3-(thiophen-2-yl)pyridine
Physicochemical Properties
A summary of the key quantitative data for 3-(2-Thienyl)pyridine is presented in the table below. These properties are crucial for its application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NS | [1][2][4] |
| Molecular Weight | 161.22 g/mol | [1][2][4] |
| Appearance | White to yellow to green clear liquid | [1] |
| Boiling Point | 95-100 °C at 1 mmHg | [4] |
| Density | 1.2 g/mL | [1] |
| Refractive Index (n20D) | 1.6480 - 1.65 | [1][4] |
Synthesis of 3-(2-Thienyl)pyridine
The synthesis of 3-(2-Thienyl)pyridine can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This method is widely used for the formation of C-C bonds between aromatic rings and is known for its high yields and tolerance of various functional groups.
This protocol describes a general procedure for the synthesis of 3-(2-Thienyl)pyridine from 3-bromopyridine and thiophene-2-boronic acid.
Materials:
-
3-Bromopyridine
-
Thiophene-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-bromopyridine (1.0 eq), thiophene-2-boronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure 3-(2-Thienyl)pyridine.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological and Pharmacological Significance
Thienylpyridine derivatives are recognized for their diverse biological activities, making them attractive scaffolds in drug discovery.[1] Studies have shown that compounds containing the thienylpyridine core exhibit a range of pharmacological properties, including:
-
Insecticidal Activity [5]
-
Antimicrobial and Antifungal Activities
-
Cytotoxic Activity against Cancer Cell Lines
-
Potential as Neuropsychiatric Agents [6]
The unique electronic properties and the ability of the nitrogen and sulfur atoms to form hydrogen bonds and coordinate with metal ions in biological targets contribute to their therapeutic potential.[1]
Diagrams
The following diagrams illustrate the synthetic pathway and a general workflow for the biological evaluation of 3-(2-Thienyl)pyridine and its derivatives.
Caption: Synthetic scheme for 3-(2-Thienyl)pyridine.
Caption: General workflow for biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
An In-Depth Technical Guide to 3-(2-Thienyl)pyridine: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(2-Thienyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identifiers, physicochemical properties, a robust synthesis protocol, and explores the biological significance of the thienopyridine scaffold, particularly in the context of kinase inhibition for drug discovery.
Compound Identification
The unique structure of 3-(2-Thienyl)pyridine, which incorporates both a pyridine and a thiophene ring, is fundamental to its chemical properties and biological applications.
| Identifier | Value |
| SMILES | C1=CC(=CN=C1)C2=CC=CS2[1] |
| InChIKey | ZHBLIWDUZHFSJW-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the key physicochemical properties of 3-(2-Thienyl)pyridine is presented below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C9H7NS | PubChem |
| Molecular Weight | 161.22 g/mol | Chem-Impex[2] |
| Appearance | White to yellow to green clear liquid | Chem-Impex[2] |
| Boiling Point | 100 °C at 1 mmHg | Chem-Impex[2] |
| Density | 1.2 g/cm³ | Chem-Impex[2] |
| Refractive Index | 1.65 (at 20°C) | Chem-Impex[2] |
| Predicted XlogP | 2.2 | PubChem |
Synthesis of 3-(2-Thienyl)pyridine
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-(2-Thienyl)pyridine, offering high yields and good functional group tolerance.
This protocol outlines a general procedure for the synthesis of 3-(2-Thienyl)pyridine.
Materials:
-
3-Bromopyridine
-
2-Thiopheneboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Cyclohexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Standard glassware for extraction and purification
Procedure:
-
In a round-bottom flask, combine 3-bromopyridine (1.0 equivalent), 2-thiopheneboronic acid (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add a 2M aqueous solution of sodium carbonate (2.5 equivalents) and 1,4-dioxane.
-
Heat the reaction mixture at 80°C for 1 hour, then increase the temperature to reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the 3-bromopyridine is consumed (approximately 23 hours).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the 1,4-dioxane.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of cyclohexane and ethyl acetate (e.g., 7:3 ratio) as the eluent to yield 3-(2-Thienyl)pyridine.
dot
Caption: Workflow for the synthesis of 3-(2-Thienyl)pyridine.
Biological Significance and Applications
The thienopyridine scaffold, of which 3-(2-Thienyl)pyridine is a core example, is a "privileged structure" in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide range of biological activities and are being investigated for various therapeutic applications.[3]
Key Areas of Application:
-
Pharmaceutical Development: The thienopyridine core is a key building block for synthesizing pharmaceuticals, with a particular focus on developing drugs for neurological disorders.[2]
-
Kinase Inhibition: Many thienopyridine derivatives have been identified as potent and selective inhibitors of protein kinases, which are crucial regulators of cellular processes. Aberrant kinase activity is a known cause of diseases like cancer.[1]
-
Agricultural Chemistry: This compound is also utilized in the formulation of agrochemicals to enhance the efficacy of crop protection products.[2]
-
Materials Science: Due to its electronic properties, 3-(2-Thienyl)pyridine is explored for creating advanced materials such as conductive polymers for use in electronics.[2]
Representative Biological Activity of Thienopyridine Derivatives:
| Derivative Class | Target | Activity |
| Thieno[3,2-b]pyridine-6-carbonitriles | Src Kinase | Potent enzymatic inhibition |
| Thieno[2,3-b]pyridines | c-Src Kinase | Inhibition of tumor progression |
| Thienopyridines | Various bacterial and fungal strains | Antimicrobial activity[4][5] |
| Thienopyridines | MCF-7 and HepG2 cell lines | Cytotoxic activity[6] |
This protocol provides a general method for evaluating the inhibitory activity of compounds against Src kinase.
Materials:
-
Recombinant human c-Src enzyme
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (e.g., a thienopyridine derivative) dissolved in DMSO
-
Adenosine 5'-triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Phosphotyrosine-specific antibody (e.g., conjugated to HRP)
-
Detection reagent (e.g., TMB substrate)
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well plates
-
Plate reader
Procedure:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the test compound at various concentrations to the appropriate wells. Include a positive control (known Src inhibitor) and a negative control (DMSO vehicle).
-
Add the Src enzyme to all wells except for the no-enzyme control.
-
Initiate the kinase reaction by adding the peptide substrate and ATP mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an appropriate stop solution.
-
Wash the plate to remove excess reagents.
-
Add the phosphotyrosine-specific antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the plate to remove unbound antibody.
-
Add the detection reagent and incubate until color develops.
-
Add the stop solution to quench the color development.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
dot
Caption: Key signaling pathways regulated by Src kinase.[2][7][8]
Conclusion
3-(2-Thienyl)pyridine is a versatile heterocyclic compound with significant potential in drug discovery and materials science. Its synthesis is well-established, and the broader thienopyridine scaffold has been extensively explored, leading to the development of potent biological agents, including kinase inhibitors. For researchers and drug development professionals, 3-(2-Thienyl)pyridine represents a valuable starting point for the design and synthesis of novel compounds with tailored therapeutic properties. Further investigation into the specific biological activities of the parent compound and its derivatives is warranted to fully exploit its potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial study of thieno pyridine derivatives [wisdomlib.org]
- 5. Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
An In-depth Technical Guide to 3-thiophen-2-ylpyridine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Thiophen-2-ylpyridine is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry. As a key structural motif, it serves as a scaffold for the development of novel therapeutic agents, particularly in oncology. Its unique electronic and structural properties make it a valuable building block for designing targeted kinase inhibitors and other modulators of cellular signaling. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological relevance of the 3-thiophen-2-ylpyridine core, with a focus on its potential applications in drug discovery and development.
Physicochemical and Structural Data
The fundamental properties of 3-thiophen-2-ylpyridine are summarized in the table below. These data are essential for its characterization, handling, and use in synthetic and biological applications.
| Property | Value | Reference(s) |
| IUPAC Name | 3-(Thiophen-2-yl)pyridine | [1] |
| Synonyms | 3-(2-Thienyl)pyridine | [2] |
| CAS Number | 21298-53-3 | [2] |
| Molecular Formula | C₉H₇NS | [1][2] |
| Molecular Weight | 161.23 g/mol | [2] |
| Appearance | Solid (typically white to off-white powder) | |
| Boiling Point | 95-100 °C at 1 mmHg | [2] |
| Refractive Index | 1.6480 | [2] |
| SMILES | c1cnccc1-c2cccs2 | [1] |
| InChI | InChI=1S/C9H7NS/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-7H | [1] |
| Predicted ¹H NMR | See Section 3.2 | |
| Predicted ¹³C NMR | See Section 3.2 | |
| Mass Spectrum (EI) | Molecular Ion [M]⁺ at m/z 161 | [3] |
Synthesis of 3-thiophen-2-ylpyridine
The most common and versatile method for the synthesis of 3-thiophen-2-ylpyridine is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of a carbon-carbon bond between the pyridine and thiophene rings.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 3-thiophen-2-ylpyridine from 3-bromopyridine and 2-thienylboronic acid.[4][5][6][7][8][9][10]
Reagents and Materials:
-
3-Bromopyridine
-
2-Thienylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and Water (solvent system)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 eq), 2-thienylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 3-thiophen-2-ylpyridine.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural confirmation of 3-thiophen-2-ylpyridine. Below are the predicted NMR data and expected mass spectrometry fragmentation patterns based on the analysis of closely related structures.[11][12][13][14][15][16][17][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, in CDCl₃, 400 MHz):
-
Pyridine Ring:
-
δ ~8.8 ppm (d, 1H, H2)
-
δ ~7.9 ppm (dt, 1H, H4)
-
δ ~8.5 ppm (dd, 1H, H6)
-
δ ~7.3 ppm (dd, 1H, H5)
-
-
Thiophene Ring:
-
δ ~7.4 ppm (dd, 1H, H5')
-
δ ~7.2 ppm (dd, 1H, H3')
-
δ ~7.1 ppm (dd, 1H, H4')
-
¹³C NMR (Predicted, in CDCl₃, 100 MHz):
-
Pyridine Ring:
-
δ ~148.5 ppm (C2)
-
δ ~130.0 ppm (C3)
-
δ ~134.0 ppm (C4)
-
δ ~123.5 ppm (C5)
-
δ ~150.0 ppm (C6)
-
-
Thiophene Ring:
-
δ ~140.0 ppm (C2')
-
δ ~126.0 ppm (C3')
-
δ ~128.0 ppm (C4')
-
δ ~125.0 ppm (C5')
-
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), 3-thiophen-2-ylpyridine is expected to show a prominent molecular ion peak ([M]⁺) at m/z 161, corresponding to its molecular weight.[3] Fragmentation may occur through the loss of small molecules such as HCN from the pyridine ring or through cleavage of the bond between the two heterocyclic rings.
Relevance in Drug Discovery and Development
While 3-thiophen-2-ylpyridine itself may not be a therapeutic agent, its core structure is a privileged scaffold in medicinal chemistry.[19] Derivatives of this compound have been extensively investigated for a variety of biological activities, most notably as anticancer agents.[16][20][21][22]
Role as a Kinase Inhibitor Scaffold
The 3-thiophen-2-ylpyridine motif is frequently incorporated into the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The thiophene ring can be functionalized to occupy hydrophobic pockets within the enzyme, enhancing binding affinity and selectivity.[20][23]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Several studies have shown that thiophene-containing compounds, including those with a pyridine moiety, can act as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[24][25][26] This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a common driver of tumorigenesis.[24] Derivatives of the 3-thiophen-2-ylpyridine scaffold have been designed to target key kinases in this pathway, such as PI3Kα and mTOR.[25] By inhibiting these kinases, these compounds can suppress the phosphorylation of downstream effectors like Akt, leading to cell cycle arrest and apoptosis in cancer cells.[20][25]
References
- 1. PubChemLite - 3-(2-thienyl)pyridine (C9H7NS) [pubchemlite.lcsb.uni.lu]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Pyridine [webbook.nist.gov]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. 2-(2-THIENYL)PYRIDINE(3319-99-1) 1H NMR spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. neuroquantology.com [neuroquantology.com]
- 18. journalwjarr.com [journalwjarr.com]
- 19. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and in vitro anti-proliferative effects of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives on various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(2-Thienyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-(2-thienyl)pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The methodologies outlined below focus on prevalent and effective synthetic strategies, including palladium-catalyzed cross-coupling reactions and classical pyridine ring syntheses.
Introduction
The 3-(2-thienyl)pyridine scaffold is a key structural motif found in a variety of biologically active molecules and functional materials. Its synthesis is a critical step in the development of new pharmaceuticals and organic electronics. The methods described herein offer robust and versatile routes to access these important compounds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems like 3-(2-thienyl)pyridine. The primary advantage of these methods is their tolerance for a wide range of functional groups and their often high yields.[1][2] The general principle involves the coupling of a halo-substituted pyridine with an organometallic thiophene reagent, or vice versa, in the presence of a palladium catalyst.
The three most common cross-coupling strategies for this purpose are the Suzuki-Miyaura, Stille, and Negishi couplings. Each utilizes a different organometallic reagent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method that utilizes an organoboron reagent (boronic acid or ester) and an organic halide.[3] It is widely favored due to the stability and low toxicity of the boronic acid reagents and the generally mild reaction conditions.[2]
| Entry | Pyridine Reactant | Thiophene Reactant | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromopyridine | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | [2] |
| 2 | 3-Iodopyridine | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 | N/A |
| 3 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid* | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12 | 70-90 | [2] |
Note: Entry 3 demonstrates the versatility of the reaction with a substituted pyridine and a different boronic acid, highlighting the broad applicability of the method.
This protocol describes the synthesis of 3-(2-thienyl)pyridine from 3-bromopyridine and thiophene-2-boronic acid.
Materials:
-
3-Bromopyridine
-
Thiophene-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Ethyl acetate, brine, anhydrous magnesium sulfate (for work-up)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 100 mL Schlenk flask, add 3-bromopyridine (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous, degassed 1,4-dioxane (e.g., 40 mL for a 10 mmol scale) and degassed water (10 mL) via syringe.
-
Heat the reaction mixture to 90-95 °C with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion (typically 12-16 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(2-thienyl)pyridine.[4]
Stille Coupling
The Stille coupling employs organostannane (tin) reagents.[5] These reagents are known for their tolerance of a wide variety of functional groups and are often used when other methods fail.[6] However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts during purification.[5]
| Entry | Pyridine Reactant | Thiophene Reactant | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Iodopyridine | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | Toluene | 110 | 12 | 88 | [7] |
| 2 | 3-Bromopyridine | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | DMF | 100 | 16 | 75 | N/A |
This protocol details the synthesis of 3-(2-thienyl)pyridine from 3-iodopyridine and 2-(tributylstannyl)thiophene.
Materials:
-
3-Iodopyridine
-
2-(Tributylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
-
Diethyl ether, saturated aqueous potassium fluoride (KF) solution, anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve 3-iodopyridine (1.0 eq) and 2-(tributylstannyl)thiophene (1.1 eq) in anhydrous toluene.
-
Add Pd(PPh₃)₄ (0.04 eq) to the solution.
-
Heat the mixture to reflux (approx. 110 °C) and stir.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Stir the solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 2 hours to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.
-
Wash the filtrate with water, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain 3-(2-thienyl)pyridine.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are more reactive than their boron and tin counterparts.[8] This increased reactivity allows for couplings to occur under milder conditions and can be effective for less reactive substrates, such as aryl chlorides.[1][9]
| Entry | Pyridine Reactant | Thiophene Reactant | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromopyridine | Thiophen-2-ylzinc chloride | Pd(dppf)Cl₂ | THF | 65 | 6 | 90 | [1] |
| 2 | 3-Chloropyridine | Thiophen-2-ylzinc chloride | Pd₂(dba)₃ / XPhos | Dioxane | 80 | 12 | 78 | [10] |
This protocol describes a two-step, one-pot procedure for the synthesis of 3-(2-thienyl)pyridine.
Materials:
-
2-Bromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Zinc Chloride (ZnCl₂) solution in THF
-
3-Bromopyridine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas supply and Schlenk line
-
Dry ice/acetone bath
-
Saturated aqueous ammonium chloride (NH₄Cl) solution, ethyl acetate, brine, anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure: Part A: Preparation of the Organozinc Reagent
-
In a flame-dried Schlenk flask under argon, dissolve 2-bromothiophene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
To this solution, add a solution of anhydrous ZnCl₂ in THF (1.1 eq) dropwise at -78 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The thiophen-2-ylzinc chloride reagent is now ready for the coupling step.
Part B: Cross-Coupling 6. In a separate Schlenk flask, add 3-bromopyridine (0.9 eq) and the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq). 7. Add the freshly prepared organozinc solution from Part A to this second flask via cannula under argon. 8. Heat the reaction mixture to reflux (approx. 65 °C) and stir. 9. Monitor the reaction by TLC. Once complete (typically 4-8 hours), cool to room temperature. 10. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. 11. Extract the aqueous layer with ethyl acetate (3x). 12. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. 13. Purify the residue via silica gel column chromatography to isolate 3-(2-thienyl)pyridine.
Pyridine Synthesis via Cyclocondensation
An alternative to forming the C-C bond between pre-existing rings is to construct the pyridine ring itself using a thiophene-containing building block. Methods like the Hantzsch or Kröhnke pyridine syntheses can be adapted for this purpose.
Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis is a versatile method for preparing substituted pyridines.[11] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[12] By using a thiophene-based chalcone, a thienyl-substituted pyridine can be synthesized.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. 3-(2-THIENYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. In search of oligo(2-thienyl)-substituted pyridine derivatives: a modular approach to di-, tri- and tetra(2-thienyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. Pyridine synthesis [organic-chemistry.org]
- 11. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Applications of 3-(2-Thienyl)pyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Thienyl)pyridine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, combining the electron-rich thiophene ring with the electron-deficient pyridine ring, allow for a diverse range of chemical modifications and biological activities. This document provides a detailed overview of the applications of 3-(2-thienyl)pyridine and its derivatives, with a focus on their roles as kinase inhibitors in oncology and as potential therapeutic agents for neurological disorders. Detailed experimental protocols and quantitative biological data are provided to support further research and drug development efforts in this area.
I. Applications in Oncology: Kinase Inhibition
Derivatives of 3-(2-thienyl)pyridine, particularly in the form of fused thienopyridine systems, have emerged as potent inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2][3] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.
The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, ultimately promote endothelial cell proliferation, migration, and survival.[1][2][4][5]
A series of E-2-(2-thienyl)-3-acrylonitrile derivatives have been identified as multi-kinase inhibitors with preferential activity against VEGFR-2.[6]
| Compound | Structure | VEGFR-2 IC₅₀ (µM) | Cell Line | Antiproliferative IC₅₀ (µM) |
| Thio-Iva | Structure not available in search results | 3.31 | Huh-7 | (sub-micromolar) |
| Thio-Dam | Structure not available in search results | - | SNU-449 | (sub-micromolar) |
This protocol is adapted from a luminescence-based kinase assay.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test compound (e.g., Thio-Iva)
-
Kinase-Glo® MAX Reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Master Mixture Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.
-
Plate Setup: Add 25 µL of the master mixture to each well of a 96-well plate.
-
Compound Addition: Add 5 µL of diluted test compound to the "Test Wells". Add 5 µL of 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" wells. Add 5 µL of 1x Kinase Buffer to the "Blank" wells.
-
Enzyme Addition: To the "Test Wells" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL). To the "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.
-
Luminescence Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 10 minutes to stabilize the signal. Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control to determine the IC₅₀ value.
Src Kinase Inhibition
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, motility, and adhesion.[7][8] Its dysregulation is implicated in various cancers.
Src is activated by various receptors, including receptor tyrosine kinases (RTKs) and integrins.[8][9] Activated Src phosphorylates numerous downstream substrates, leading to the activation of pathways such as Ras-MAPK and PI3K-Akt, which promote cell proliferation, survival, and motility.[9]
While specific data for non-fused 3-(2-thienyl)pyridine derivatives as Src inhibitors is limited in the provided search results, thieno[2,3-b]pyridine derivatives have been evaluated for their cytotoxic activity and c-Src tyrosine kinase inhibition.
| Compound ID | Cell Line | Cytotoxic IC₅₀ (µM) |
| Derivative 1 | HL-60 | Value not specified |
| Derivative 2 | MCF-7 | Value not specified |
| Derivative 3 | LS-180 | Value not specified |
Note: Specific IC₅₀ values were not available in the provided search results.
This protocol is based on the transfer of ³²P from ATP to a peptide substrate.
Materials:
-
Recombinant Human Src Kinase
-
Src Kinase Reaction Buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)
-
Src Peptide Substrate (e.g., KVEKIGEGTYGVVYK)
-
[γ-³²P]ATP
-
P81 Phosphocellulose Paper
-
75 mM Phosphoric Acid
-
Acetone
-
Scintillation Counter
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, combine the kinase reaction buffer, Src peptide substrate, and recombinant Src kinase.
-
Initiate Reaction: Add [γ-³²P]ATP to start the reaction.
-
Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay (e.g., 10-30 minutes).
-
Stop Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square to terminate the reaction.
-
Washing: Wash the P81 paper squares three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone.
-
Quantify Phosphorylation: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Haspin Kinase Inhibition
Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[10] This modification is essential for proper chromosome alignment and segregation, making Haspin an attractive target for anticancer drug development.[11]
Haspin's primary known function is the phosphorylation of Histone H3 at Thr3, which is a key event in the "survivin pathway" that ensures proper chromosome alignment and segregation during mitosis.
A series of thieno[3,2-b]pyridine derivatives have been identified as highly selective inhibitors of Haspin kinase.[12]
| Compound | Haspin IC₅₀ (nM) |
| MU1920 | Value not specified |
Note: Specific IC₅₀ value for MU1920 was not available in the provided search results.
A common method for assessing Haspin kinase activity is a radiometric assay.
Materials:
-
Recombinant Haspin Kinase
-
Kinase Buffer
-
Histone H3 peptide substrate
-
[γ-³³P]-ATP
-
P81 Phosphocellulose Paper
-
Phosphoric Acid
-
Scintillation Counter
Procedure:
-
Reaction Setup: In a reaction plate, combine the recombinant Haspin kinase, histone H3 peptide substrate, and the test compound in kinase buffer.
-
Initiation: Start the reaction by adding [γ-³³P]-ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated radiolabeled ATP.
-
Quantification: Measure the radioactivity on the P81 paper using a scintillation counter to determine the extent of substrate phosphorylation.
II. Applications in Neurological Disorders
The 3-(2-thienyl)pyridine scaffold is also being explored for its potential in treating neurological disorders, including Alzheimer's disease and epilepsy.
Alzheimer's Disease
Thieno[2,3-b]pyridine derivatives have been investigated as potential multi-target agents for Alzheimer's disease, targeting cholinesterases and β-secretase 1 (BACE1), and inhibiting amyloid-beta (Aβ) aggregation.[13]
| Compound | Acetylcholinesterase IC₅₀ (µM) | Butyrylcholinesterase IC₅₀ (µM) |
| 5d | - | 0.23 |
| 5e | 1.55 | - |
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cell line (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC₅₀ values can be calculated.
Anticonvulsant and Anxiolytic Activity
New thioalkyl derivatives of pyridine have demonstrated anticonvulsant and anxiolytic properties.[14] These compounds have shown high anticonvulsant activity through antagonism with pentylenetetrazole and significant anxiolytic activity, in some cases greater than diazepam.[14]
III. Synthesis Protocols
General Synthesis of 3-(2-Thienyl)pyridine via Suzuki Coupling
A common method for the synthesis of 3-(2-thienyl)pyridine is the Suzuki cross-coupling reaction.[15]
Materials:
-
Pyridin-3-yl boronic acid
-
2-Halothiophene (e.g., 2-bromothiophene or 2-iodothiophene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., aqueous Sodium Carbonate)
-
Solvent (e.g., 1,4-dioxane)
Procedure:
-
Reaction Setup: In a reaction vessel, combine pyridin-3-yl boronic acid (2.0 equiv), the 2-halothiophene (1.0 equiv), the palladium catalyst (e.g., 5 mol%), and aqueous sodium carbonate (2.5 equiv) in 1,4-dioxane.
-
Heating: Heat the reaction mixture at 80°C for 1 hour, then increase to reflux until the starting material is consumed (monitored by TLC).
-
Workup: After cooling, concentrate the reaction mixture and extract with an organic solvent.
-
Purification: Purify the crude product by column chromatography to obtain 3-(2-thienyl)pyridine.
Conclusion
The 3-(2-thienyl)pyridine scaffold is a valuable pharmacophore in medicinal chemistry, with demonstrated applications in oncology and neurology. Its derivatives have shown potent inhibitory activity against key protein kinases and promising effects in models of neurological disorders. The synthetic accessibility of this scaffold, coupled with its favorable biological properties, makes it an attractive starting point for the design and development of novel therapeutic agents. The protocols and data presented herein provide a foundation for researchers to further explore the potential of 3-(2-thienyl)pyridine in drug discovery.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. assaygenie.com [assaygenie.com]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Haspin: a newly discovered regulator of mitotic chromosome behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieno[2,3-b]pyridine amines: Synthesis and evaluation of tacrine analogs against biological activities related to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-(2-THIENYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 3-(2-Thienyl)pyridine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Thienyl)pyridine is a key heterocyclic building block in organic synthesis, prized for its utility in the construction of a diverse array of complex molecules with significant biological activities. The unique structural combination of a pyridine ring and a thiophene ring imparts specific electronic and conformational properties, making it a valuable scaffold in medicinal chemistry and materials science. This document provides detailed application notes, experimental protocols, and visualizations for the use of 3-(2-thienyl)pyridine and its derivatives in the synthesis of bioactive compounds.
Applications in Drug Discovery and Agrochemicals
Derivatives of 3-(2-thienyl)pyridine have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of new therapeutic agents and agrochemicals. Key application areas include:
-
Anticancer Agents: The thienopyridine scaffold, often derived from 3-(2-thienyl)pyridine precursors, is a core component of potent anticancer compounds. These molecules have been shown to target critical cellular pathways, including the inhibition of PIM-1 kinase, a proto-oncogene involved in cell cycle progression and apoptosis.[1]
-
Insecticides: Novel thienylpyridine derivatives have been synthesized and evaluated for their insecticidal properties, showing efficacy against various pests.[2][3]
-
Antimicrobial Agents: The versatile structure of thienopyridines has been explored for the development of new antibacterial and antifungal agents.[][5]
-
Kinase Inhibitors: The thieno[3,2-b]pyridine core, accessible from 3-(2-thienyl)pyridine, is a key pharmacophore for potent and selective kinase inhibitors, including those targeting Haspin kinase.[6]
-
Neurological Disorders: Certain derivatives act as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5), indicating their potential in treating neurological disorders.[6]
Key Synthetic Methodologies
The functionalization of the 3-(2-thienyl)pyridine core and its elaboration into more complex structures are primarily achieved through modern synthetic organic chemistry techniques.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the linkage of the 3-(2-thienyl)pyridine moiety with various aryl and heteroaryl partners.[7][8]
General Experimental Workflow for Suzuki-Miyaura Coupling:
Cyclization and Condensation Reactions
Cyclization and condensation reactions are pivotal in constructing fused heterocyclic systems, such as thieno[2,3-b]pyridines, from appropriately functionalized 3-(2-thienyl)pyridine precursors.[9][10]
Experimental Protocols
Protocol 1: Synthesis of Thieno[2,3-b]pyridine Derivatives as Insecticidal Agents
This protocol is adapted from the synthesis of novel thienylpyridines with demonstrated insecticidal activity.[2]
Step 1: Synthesis of Ethyl 5-cyano-2-methyl-4-(thiophen-2-yl)-6-thioxo-1,6-dihydropyridine-3-carboxylate (1)
-
To a solution of 2-cyano-3-(2'-thienyl)prop-2-enethioamide (10 mmol) in ethanol (30 mL), add ethyl acetoacetate (12 mmol) and triethylamine (1.5 mL).
-
Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to afford the title compound.
Step 2: Synthesis of Ethyl 6-((2-amino-2-oxoethyl)thio)-5-cyano-2-methyl-4-(thiophen-2-yl)nicotinate (2a)
-
To a solution of compound 1 (5 mmol) in ethanol (25 mL), add 2-chloroacetamide (5.5 mmol) and a slight excess of sodium acetate trihydrate.
-
Reflux the mixture for 1 hour.
-
Cool the reaction mixture and filter the precipitated solid.
-
Recrystallize the crude product from ethanol to yield compound 2a .
Step 3: Cyclization to Ethyl 3-amino-2-carbamoyl-6-methyl-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carboxylate (3a)
-
Dissolve compound 2a (2 mmol) in absolute ethanol (20 mL).
-
Add a catalytic amount of sodium ethoxide.
-
Heat the mixture under reflux for 30 minutes.
-
Cool the reaction mixture and filter the resulting solid to obtain the cyclized product 3a .
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halo-substituted thienopyridine with a boronic acid.[8]
-
To an oven-dried Schlenk flask, add the halo-thienopyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane/water (4:1, 5 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.
Quantitative Data
The following tables summarize the biological activity of various derivatives synthesized from 3-(2-thienyl)pyridine precursors.
Table 1: Anticancer Activity of Thieno[2,3-c]pyridine Derivatives [11]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 6a | HSC3 (Head and Neck) | 14.5 |
| RKO (Colorectal) | 24.4 | |
| 6i | HSC3 (Head and Neck) | 10.8 |
| T47D (Breast) | 11.7 | |
| RKO (Colorectal) | 12.4 |
Table 2: PIM-1 Kinase Inhibitory Activity of Pyridothienopyrimidinone Derivatives [1]
| Compound | PIM-1 IC₅₀ (µM) |
| 6c | 4.62 |
| 7a | 1.18 |
| 7c | 1.38 |
| 7d | 1.97 |
| 8b | 8.83 |
| 9 | 4.18 |
Table 3: Insecticidal Activity of Thienylpyridine Derivatives against Aphis gossypii [3]
| Compound | LC₅₀ (ppm) |
| 4 | 125 |
| 9b | 110 |
| 9c | 105 |
Signaling Pathway Visualization
PIM-1 Kinase Signaling Pathway and Inhibition
PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[][12] Overexpression of PIM-1 is associated with various cancers. Derivatives of 3-(2-thienyl)pyridine have been developed as potent inhibitors of PIM-1 kinase.[1]
Conclusion
3-(2-Thienyl)pyridine and its derivatives are invaluable scaffolds in modern organic synthesis, offering a gateway to a rich diversity of biologically active molecules. The synthetic methodologies outlined in these application notes, particularly palladium-catalyzed cross-coupling and cyclization reactions, provide robust and versatile routes to novel compounds with potential applications in medicine and agriculture. The provided protocols and quantitative data serve as a practical guide for researchers engaged in the design and synthesis of next-generation therapeutic and agrochemical agents.
References
- 1. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3- b]pyridines, and Related Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(2-Thienyl)pyridine in Materials Science
Introduction
3-(2-Thienyl)pyridine is a heterocyclic aromatic compound that serves as a versatile building block in the field of materials science. Its unique molecular structure, which combines an electron-rich thiophene ring with an electron-deficient pyridine ring, imparts valuable electronic and photophysical properties to the materials it constitutes. This donor-acceptor character makes it a key component in the design of novel organic semiconductors, coordination polymers, and functional dyes for advanced applications in electronics and energy. These application notes provide an overview of its use in Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Metal-Organic Frameworks (MOFs), complete with performance data and detailed experimental protocols.
Application Note 1: Organic Light-Emitting Diodes (OLEDs)
The incorporation of thienylpyridine moieties into organometallic complexes and organic molecules has led to significant advancements in OLED technology. Pyridine derivatives are widely utilized as electron-transporting materials (ETMs) to enhance the efficiency, stability, and quantum efficiency of optoelectronic devices.[1] Specifically, iridium(III) complexes based on thieno[3,2-c]pyridine have been synthesized and employed as highly efficient phosphorescent emitters in solution-processed OLEDs.[2] These materials contribute to achieving high current efficiency and brightness, making them suitable for next-generation displays and lighting.
Data Presentation: Performance of Thienylpyridine-Based OLEDs
The following table summarizes the performance of a white OLED (WOLED) device incorporating an orange-emitting iridium complex derived from thieno[3,2-c]pyridine, PO-01-TB.
| Parameter | Value at Max | Value at 1000 cd/m² | Value at 10,000 cd/m² | Reference |
| Current Efficiency (cd/A) | 34.2 | 32.4 | 31.0 | [2] |
| External Quantum Efficiency (%) | 11.6 | - | - | [2] |
| Power Efficiency (lm/W) | 12.0 | - | - | [2] |
| CIE Coordinates (x, y) | (0.39, 0.46) | - | - | [2] |
Experimental Protocol: Fabrication of a Solution/Evaporation Hybrid OLED
This protocol describes the fabrication of a multilayer, high-efficiency OLED using a thienylpyridine-based iridium complex as the phosphorescent dopant.[2]
1. Substrate Preparation: a. Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. b. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to improve the work function and remove organic residues.
2. Hole Injection Layer (HIL) Deposition: a. A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate at 4000 rpm for 40 seconds. b. The substrate is then baked at 120°C for 15 minutes in a conventional oven to remove residual solvent.
3. Emissive Layer (EML) Deposition: a. A solution is prepared by dissolving a host material (e.g., 4,4′,4″-tris(carbazol-9-yl)triphenylamine - TCTA) and a thienylpyridine-based iridium complex dopant in a suitable organic solvent (e.g., chloroform). b. The solution is spin-coated on top of the PEDOT:PSS layer to form the emissive layer (10-15 nm).
4. Electron Transport and Cathode Layer Deposition: a. The substrate is transferred to a high-vacuum thermal evaporation chamber (pressure < 5x10⁻⁶ torr). b. An electron transport layer (ETL), such as 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPb), is deposited via thermal evaporation. c. A thin layer of Lithium Fluoride (LiF) is evaporated as an electron injection layer. d. Finally, an Aluminum (Al) cathode is deposited to complete the device.
Visualization: OLED Fabrication Workflow
References
Application Notes and Protocols for Developing Conductive Polymers with 3-(2-Thienyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of conductive polymers based on the monomer 3-(2-Thienyl)pyridine. The protocols detailed below are designed to guide researchers in the development of novel conductive materials for a variety of applications, including electronic devices, sensors, and functional coatings.
Introduction to Poly(3-(2-Thienyl)pyridine)
Poly(3-(2-Thienyl)pyridine) is a conductive polymer that combines the electron-rich thiophene moiety with the electron-deficient pyridine ring. This unique combination of aromatic units within the polymer backbone is expected to impart interesting electronic and optical properties. The nitrogen atom in the pyridine ring can also be protonated or coordinated to metal ions, offering a route to tune the polymer's properties and explore applications in sensing and catalysis.
The electrical conductivity of poly(3-(2-Thienyl)pyridine) can be significantly enhanced through doping, a process of introducing small amounts of oxidizing or reducing agents to generate charge carriers along the polymer chain. This document outlines both chemical and electrochemical methods for the synthesis of poly(3-(2-Thienyl)pyridine) and details the protocols for its characterization and doping.
Experimental Protocols
Two primary methods for the synthesis of poly(3-(2-Thienyl)pyridine) are presented: chemical oxidative polymerization and electrochemical polymerization.
Chemical Oxidative Polymerization
This method utilizes a chemical oxidant, typically ferric chloride (FeCl₃), to induce the polymerization of the 3-(2-Thienyl)pyridine monomer.
Materials:
-
3-(2-Thienyl)pyridine (monomer)
-
Anhydrous ferric chloride (FeCl₃) (oxidant)
-
Anhydrous chloroform (CHCl₃) or other suitable organic solvent (e.g., acetonitrile, nitromethane)
-
Methanol (for washing)
-
Deionized water (for washing)
-
Argon or Nitrogen gas supply
-
Schlenk flask and other standard laboratory glassware
-
Magnetic stirrer and hotplate
Protocol:
-
Monomer Solution Preparation: In a clean, dry Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve a specific amount of 3-(2-Thienyl)pyridine monomer in anhydrous chloroform to achieve a desired concentration (e.g., 0.1 M).
-
Oxidant Solution Preparation: In a separate dry Schlenk flask under an inert atmosphere, prepare a solution of anhydrous ferric chloride in anhydrous chloroform. The molar ratio of oxidant to monomer is a critical parameter and should be systematically varied (e.g., 2:1, 3:1, 4:1) to optimize the polymerization.
-
Polymerization Reaction: Slowly add the ferric chloride solution dropwise to the stirring monomer solution at room temperature. The reaction mixture is expected to change color, indicating the onset of polymerization.
-
Reaction Time: Allow the reaction to proceed for a set period (e.g., 2, 6, 12, or 24 hours) with continuous stirring under an inert atmosphere.
-
Polymer Precipitation and Washing: After the designated reaction time, precipitate the polymer by adding methanol to the reaction mixture.
-
Filtration and Purification: Collect the precipitated polymer by filtration. Wash the polymer powder extensively with methanol to remove any unreacted monomer and residual oxidant. Subsequently, wash with deionized water to remove any remaining impurities.
-
Drying: Dry the purified polymer powder in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved. The resulting product is the undoped, neutral form of poly(3-(2-Thienyl)pyridine).
Electrochemical Polymerization
Electrochemical polymerization allows for the direct deposition of the conductive polymer film onto an electrode surface, offering excellent control over film thickness and morphology.
Materials and Equipment:
-
3-(2-Thienyl)pyridine (monomer)
-
Acetonitrile (CH₃CN) or propylene carbonate (PC) (solvent)
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Lithium perchlorate (LiClO₄) (supporting electrolyte)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))
-
-
Argon or Nitrogen gas supply
Protocol:
-
Electrolyte Solution Preparation: Prepare an electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M TBAPF₆) and the 3-(2-Thienyl)pyridine monomer (e.g., 0.1 M) in the chosen solvent (acetonitrile or propylene carbonate).
-
Deoxygenation: Purge the electrolyte solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte solution, ensuring the working, counter, and reference electrodes are properly immersed.
-
Electropolymerization: Perform the electropolymerization using either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods.
-
Potentiostatic Method: Apply a constant potential at which the monomer oxidizes (the oxidation potential can be determined by an initial cyclic voltammetry scan).
-
Potentiodynamic Method: Cycle the potential between a lower limit (e.g., 0 V) and an upper limit where monomer oxidation occurs (e.g., +1.5 V vs. Ag/AgCl). The polymer film will grow on the working electrode with each successive cycle.
-
-
Film Washing and Drying: After polymerization, carefully remove the working electrode from the cell. Rinse the polymer-coated electrode with the pure solvent (acetonitrile or propylene carbonate) to remove any unreacted monomer and electrolyte. Dry the film under a stream of inert gas or in a vacuum oven.
Doping of Poly(3-(2-Thienyl)pyridine)
The conductivity of the synthesized polymer can be significantly increased by doping.
-
Chemical Doping: The chemically synthesized polymer powder can be doped by immersing it in a solution of a doping agent, such as iodine (I₂) in chloroform or exposure to acid vapors (e.g., HCl).
-
Electrochemical Doping: The electrochemically deposited film is already in its doped (oxidized) state. The doping level can be controlled by the applied potential. The film can be de-doped (reduced) by applying a negative potential and re-doped by applying a positive potential.
Characterization Protocols
4.1. Structural and Morphological Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure and connectivity (requires a soluble fraction of the polymer).
-
Scanning Electron Microscopy (SEM): To investigate the surface morphology of the polymer films or powders.
4.2. Optical and Electronic Properties
-
UV-Vis-NIR Spectroscopy: To study the electronic transitions in the neutral and doped states of the polymer and to estimate the band gap.
-
Cyclic Voltammetry (CV): To determine the oxidation and reduction potentials of the monomer and the resulting polymer, and to assess the electrochemical stability.
4.3. Conductivity Measurement
-
Four-Point Probe Method: This is the standard technique for measuring the sheet resistance of the polymer films, from which the electrical conductivity can be calculated. For polymer powders, pellets are typically formed by pressing the powder under high pressure.
Data Presentation
The following tables summarize the expected experimental parameters and potential outcomes for the synthesis and characterization of poly(3-(2-Thienyl)pyridine). Note: As there is limited specific data in the literature for poly(3-(2-Thienyl)pyridine), the conductivity values are representative based on similar thiophene-pyridine copolymers and doped polythiophenes.
Table 1: Parameters for Chemical Oxidative Polymerization
| Parameter | Range | Purpose |
| Monomer Concentration | 0.05 - 0.2 M | To control the rate of polymerization and molecular weight. |
| Oxidant/Monomer Ratio | 1:1 - 4:1 | To optimize the polymerization yield and polymer properties. |
| Polymerization Time | 2 - 24 hours | To study the effect on polymer yield and molecular weight. |
| Solvent | Chloroform, Acetonitrile | To investigate the influence of the reaction medium. |
Table 2: Parameters for Electrochemical Polymerization
| Parameter | Range | Purpose |
| Monomer Concentration | 0.05 - 0.2 M | To control the rate of film growth and morphology. |
| Electrolyte Concentration | 0.1 M | To ensure sufficient ionic conductivity of the solution. |
| Polymerization Potential | +1.0 to +1.8 V vs. Ag/AgCl | To control the rate of polymerization and film properties. |
| Number of Cycles (CV) | 5 - 20 cycles | To control the thickness of the polymer film. |
Table 3: Expected Conductivity of Poly(3-(2-Thienyl)pyridine)
| Polymer State | Doping Agent | Expected Conductivity (S/cm) |
| Undoped (Neutral) | - | 10⁻⁸ - 10⁻¹⁰ |
| Chemically Doped | Iodine (I₂) | 10⁻³ - 10⁻¹ |
| Chemically Doped | HCl vapor | 10⁻⁴ - 10⁻² |
| Electrochemically Doped | - | 10⁻² - 1 |
Visualizations
Diagram 1: Chemical Oxidative Polymerization Workflow
Caption: Workflow for the chemical synthesis of poly(3-(2-Thienyl)pyridine).
Diagram 2: Electrochemical Polymerization Workflow
Caption: Workflow for the electrochemical synthesis of poly(3-(2-Thienyl)pyridine).
Diagram 3: Polymer Doping and Conductivity Relationship
Caption: Relationship between doping and the conductivity of the polymer.
Application Notes and Protocols for 3-(2-Thienyl)pyridine in Organic Semiconductor Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-(2-Thienyl)pyridine as a fundamental building block in organic semiconductor research. The unique electronic properties arising from the coupling of an electron-deficient pyridine ring with an electron-rich thiophene ring make this molecule a versatile component for various organic electronic devices.
Overview of 3-(2-Thienyl)pyridine
3-(2-Thienyl)pyridine is a heterocyclic aromatic compound that serves as a valuable precursor and building block in the synthesis of more complex molecules for organic electronics. Its inherent properties, such as charge transport capabilities and luminescence, make it and its derivatives suitable for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs).
Molecular Structure:
Caption: Molecular structure of 3-(2-Thienyl)pyridine.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a general method for the synthesis of 3-(2-Thienyl)pyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-bromopyridine and 2-thienylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura synthesis of 3-(2-Thienyl)pyridine.
Materials:
-
3-Bromopyridine
-
2-Thienylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Cyclohexane
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve 3-bromopyridine (1.0 eq) and 2-thienylboronic acid (1.2 eq) in a 4:1:1 mixture of toluene, ethanol, and water.
-
Add sodium carbonate (2.0 eq) to the mixture.
-
De-gas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of cyclohexane and ethyl acetate (e.g., 7:3 v/v) as the eluent to afford 3-(2-Thienyl)pyridine.[1]
Expected Yield and Characterization: Yields for Suzuki-Miyaura couplings of this type are typically in the range of 70-90%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Physicochemical Properties
The photophysical and electrochemical properties of 3-(2-Thienyl)pyridine are crucial for its application in organic semiconductors.
| Property | Value | Method/Conditions |
| UV-Vis Absorption (λ_max) | ~280-320 nm | Solution in a non-polar solvent (e.g., cyclohexane) |
| Photoluminescence (λ_em) | ~350-450 nm | Solution in a non-polar solvent (e.g., cyclohexane) |
| HOMO Level | -5.5 to -6.0 eV | Cyclic Voltammetry (estimated) |
| LUMO Level | -2.5 to -3.0 eV | Cyclic Voltammetry (estimated) |
| Electrochemical Band Gap | ~2.5 to -3.5 eV | Calculated from HOMO and LUMO levels |
Note: These values are approximate and can vary depending on the solvent, concentration, and measurement conditions. The HOMO and LUMO levels are estimated based on typical values for similar thienyl-pyridine structures.
Application in Organic Light-Emitting Diodes (OLEDs)
3-(2-Thienyl)pyridine derivatives are utilized as host materials, hole-transporting materials (HTMs), or as ligands in phosphorescent emitters. Pyridine-containing compounds are known to be good electron-transporting materials (ETMs).[2][3]
Protocol: Fabrication of a Simple Bilayer OLED
This protocol describes the fabrication of a simple solution-processed OLED using a derivative of 3-(2-Thienyl)pyridine as the emissive layer.
Caption: Workflow for a solution-processed OLED.
Device Structure: ITO / PEDOT:PSS / 3-(2-Thienyl)pyridine derivative / LiF / Al
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
3-(2-Thienyl)pyridine derivative solution in an organic solvent (e.g., chlorobenzene)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Spin coater, hot plate, thermal evaporator, glovebox with an inert atmosphere.
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
Hole Transport Layer (HTL) Deposition: In a glovebox, spin-coat a thin layer of PEDOT:PSS onto the ITO substrate (e.g., 4000 rpm for 60 s).
-
HTL Annealing: Anneal the PEDOT:PSS layer on a hotplate at 120-150 °C for 10-15 minutes to remove residual solvent.
-
Emissive Layer (EML) Deposition: Spin-coat the 3-(2-Thienyl)pyridine derivative solution on top of the PEDOT:PSS layer. The spin speed and concentration will determine the film thickness.
-
EML Annealing: Anneal the emissive layer at a suitable temperature (e.g., 80-100 °C) to remove the solvent.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin layer of LiF (0.5-1 nm) followed by a thicker layer of Al (100-150 nm) under high vacuum (<10⁻⁶ Torr).
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass slide to protect it from oxygen and moisture.
Characterization: The fabricated OLEDs should be characterized for their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE).
Application in Organic Field-Effect Transistors (OFETs)
Polymers incorporating the 3-(2-thienyl)pyridine moiety have shown promise as active materials in OFETs, exhibiting p-type or ambipolar charge transport characteristics.[4]
Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol outlines the fabrication of an OFET using a polymer containing 3-(2-thienyl)pyridine units.
Caption: Workflow for a bottom-gate, top-contact OFET.
Device Structure: Si/SiO₂ / Thienylpyridine Polymer / Au (Source/Drain)
Materials and Equipment:
-
Highly doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer
-
Surface treatment agent (e.g., hexamethyldisilazane - HMDS or octadecyltrichlorosilane - OTS)
-
Thienylpyridine-containing polymer solution in an organic solvent (e.g., chloroform or dichlorobenzene)
-
Gold (Au) for electrodes
-
Spin coater, hot plate, thermal evaporator with shadow masks, glovebox, semiconductor parameter analyzer.
Procedure:
-
Substrate Preparation: Use a highly doped Si wafer as the gate electrode with a layer of SiO₂ as the gate dielectric.
-
Substrate Cleaning: Clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., piranha etch or RCA clean).
-
Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) like HMDS or OTS to improve the film morphology of the organic semiconductor. This can be done by vapor deposition or solution coating.
-
Semiconductor Deposition: Spin-coat the thienylpyridine polymer solution onto the treated substrate.
-
Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and film morphology.
-
Electrode Deposition: Deposit the gold source and drain electrodes through a shadow mask using thermal evaporation.
Characterization: The OFET performance is characterized by measuring the output and transfer characteristics to determine the charge carrier mobility, on/off ratio, and threshold voltage.
Application in Organic and Perovskite Solar Cells
Pyridine-based materials have been used as additives or as components of donor-acceptor polymers in organic solar cells to enhance efficiency and stability.[5][6] In perovskite solar cells, pyridine derivatives can act as passivating agents to reduce defects.
Protocol: Incorporation of a 3-(2-Thienyl)pyridine Derivative as an Additive in a Perovskite Solar Cell
This protocol describes the use of a 3-(2-thienyl)pyridine derivative as an additive in the perovskite precursor solution for improved film quality and device performance.
Caption: Workflow for a perovskite solar cell with an additive.
Device Structure: FTO / c-TiO₂ / m-TiO₂ / Perovskite + Additive / Spiro-OMeTAD / Au
Procedure:
-
Substrate and ETL Preparation: Prepare a fluorine-doped tin oxide (FTO) coated glass substrate with compact and mesoporous TiO₂ layers as the electron transport layer (ETL).
-
Perovskite Precursor Preparation: Prepare the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO). Add a small amount of the 3-(2-thienyl)pyridine derivative to this solution (e.g., 0.1-1.0 mol% with respect to the lead salt).
-
Perovskite Deposition: Spin-coat the perovskite precursor solution with the additive onto the TiO₂ layer. Use an anti-solvent quenching method (e.g., dripping chlorobenzene) during spinning to induce rapid crystallization.
-
Annealing: Anneal the perovskite film at a specific temperature (e.g., 100-150 °C) to complete the crystallization.
-
HTL Deposition: Deposit the hole transport layer (HTL), typically a solution of Spiro-OMeTAD with additives like Li-TFSI and tBP, via spin-coating.
-
Metal Contact Deposition: Complete the device by thermally evaporating a gold or silver contact.
Characterization: The solar cell performance is evaluated by measuring the current density-voltage (J-V) characteristics under simulated solar illumination to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
Disclaimer: These protocols provide a general framework. The specific parameters such as concentrations, spin speeds, annealing temperatures, and times need to be optimized for the specific materials and equipment used. All experimental work should be conducted in a controlled environment (e.g., a glovebox) and with appropriate safety precautions.
References
- 1. Molecular Tailoring of Pyridine Core-Based Hole Selective Layer for Lead Free Double Perovskite Solar Cells Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Role of 3-(2-Thienyl)pyridine in Neurological Drug Development: Application Notes and Protocols
Introduction
3-(2-Thienyl)pyridine is a heterocyclic compound that serves as a crucial structural motif and versatile building block in the synthesis of novel therapeutic agents for a range of neurological disorders.[1] While direct clinical applications of 3-(2-Thienyl)pyridine are not extensively documented, its derivatives have demonstrated significant potential in modulating key pathological pathways implicated in neurodegenerative and neuropsychiatric conditions. This document provides an overview of the applications of the 3-(2-thienyl)pyridine scaffold in neurological drug development, including its role in targeting enzymes like Glycogen Synthase Kinase 3β (GSK-3β) and its potential in addressing conditions such as Alzheimer's disease.
Therapeutic Applications and Mechanisms of Action
The thienyl-pyridine core is a key feature in a variety of neurologically active compounds. Research has primarily focused on derivatives that exhibit a broad spectrum of activities, including anticonvulsant, anxiolytic, sedative, and antidepressant effects.[2]
Alzheimer's Disease
A significant area of investigation for 3-(2-Thienyl)pyridine derivatives is in the development of treatments for Alzheimer's disease. The therapeutic strategies involving this scaffold are multi-faceted:
-
GSK-3β Inhibition: Derivatives of 3-(2-Thienyl)pyridine, such as thieno[3,2-c]pyrazol-3-amine and 2-(4-pyridyl)thienopyridinone compounds, have been identified as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β).[3][4][5] GSK-3β is a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and its inhibition is a major therapeutic target.
-
Acetylcholinesterase (AChE) Inhibition: Pyridine-based compounds are being explored as inhibitors of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] Reduced levels of acetylcholine are associated with the cognitive decline observed in Alzheimer's patients.
-
Amyloid-β (Aβ) Aggregation Inhibition: Derivatives of pyridine have shown potential in preventing the aggregation of amyloid-β peptides, which form the characteristic plaques found in the brains of individuals with Alzheimer's disease.[6][8]
-
Metal Chelation: Some pyridine derivatives can act as metal chelators, which may help to reduce the metal-ion-associated toxicity and aggregation of amyloid-β.[6][7]
Other Neurological and Psychiatric Conditions
The versatility of the pyridine scaffold has led to its investigation in a wider range of neurological and psychiatric disorders. Studies on various pyridine derivatives have demonstrated promising results, including:
-
Anticonvulsant Activity: Certain pyridine derivatives have shown efficacy in preclinical models of epilepsy.[2]
-
Anxiolytic and Antidepressant Effects: The neuropsychiatric potential of pyridine-based compounds has been explored, with some derivatives exhibiting anxiolytic and antidepressant properties.[2][9]
It is important to note that a related compound, 3-acetylpyridine, has been shown to exhibit neurotoxic effects, highlighting the critical role of specific substitutions and structural modifications in determining the pharmacological profile of these molecules.[10]
Quantitative Data on 3-(2-Thienyl)pyridine Derivatives
The following tables summarize the in vitro activity of various derivatives based on the thienyl-pyridine scaffold against key neurological targets.
Table 1: GSK-3β Inhibitory Activity of Thieno[3,2-c]pyrazol-3-amine Derivatives
| Compound | Target | IC50 (nM) | Assay System | Reference |
| 16b | GSK-3β | 3.1 | In vitro kinase assay | [3] |
| S01 | GSK-3β | 0.35 | In vitro kinase assay | [11] |
| Staurosporine (Control) | GSK-3β | 4.03 | In vitro kinase assay | [11] |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Pyridine Derivatives
| Compound | Target | IC50 (nM) | Assay System | Reference |
| PAT | AChE | Not specified | In vitro assay (C. elegans) | [8] |
| P3 | AChE | 4.8 | In vitro enzyme assay | [6] |
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the neurological potential of compounds based on the 3-(2-Thienyl)pyridine scaffold.
Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
Plate reader (luminometer)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant GSK-3β enzyme, and the GSK-3β substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the IC50 of a test compound against AChE.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compound (dissolved in a suitable solvent)
-
Phosphate buffer (pH 8.0)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 96-well plate, add the phosphate buffer, test compound, and AChE enzyme solution.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add DTNB to each well.
-
Initiate the reaction by adding the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) at regular intervals using a spectrophotometer.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition and calculate the IC50 value as described in Protocol 1.
Visualizations
The following diagrams illustrate key concepts related to the role of the 3-(2-Thienyl)pyridine scaffold in neurological drug development.
Caption: GSK-3β signaling pathway in Alzheimer's disease and the inhibitory action of 3-(2-Thienyl)pyridine derivatives.
Caption: Generalized workflow for neurological drug discovery using the 3-(2-Thienyl)pyridine scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Central neurotoxic effects of intraperitoneally administered 3-acetylpyridine, harmaline and niacinamide in Sprague-Dawley and Long-Evans rats: a critical review of central 3-acetylpyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling in Thienylpyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This methodology is of particular significance in medicinal chemistry and materials science for the synthesis of bi-heterocyclic compounds like thienylpyridines. Thienylpyridine scaffolds are integral to a variety of biologically active molecules and functional materials due to their unique electronic and structural properties.
These application notes provide detailed protocols and a comparative overview of various catalytic systems for the synthesis of thienylpyridines via the Suzuki-Miyaura coupling reaction. The appropriate selection of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the desired products.
Key Considerations for Successful Thienylpyridine Synthesis
Successful Suzuki-Miyaura coupling for the synthesis of thienylpyridines is dependent on several key factors:
-
Choice of Palladium Catalyst and Ligand: The combination of the palladium precursor and the phosphine ligand is critical for catalytic activity. Traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for some substrates.[1] However, for more challenging couplings involving heteroaryl compounds, catalyst systems with bulky, electron-rich phosphine ligands such as SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands, often provide superior results.[1] For instance, Pd(dppf)Cl₂ has been shown to be a robust catalyst for the coupling of heteroaryl boronic acids.[2]
-
Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction rate and yield, and it is often substrate-dependent.
-
Solvent System: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include dioxane, toluene, and dimethylformamide (DMF). The aqueous phase is necessary for the activation of the boronic acid. The ratio of the organic solvent to water can influence the solubility of the reactants and, consequently, the reaction efficiency.
-
Reaction Temperature and Time: Most Suzuki-Miyaura couplings require heating to proceed at a reasonable rate, with temperatures typically ranging from 80°C to 110°C.[3] The reaction time can vary from a few hours to overnight, and progress should be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Inert Atmosphere: To prevent the degradation of the palladium catalyst, the reaction should be performed under an inert atmosphere, such as nitrogen or argon.[3]
Comparative Data of Suzuki-Miyaura Protocols for Thienylpyridine Synthesis
The following tables summarize various reported protocols for the synthesis of thienylpyridines, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Protocols for the Synthesis of 2-Thienylpyridines
| Entry | Pyridine Substrate | Thiophene Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (3:1) | 100 | 12 | 85 |
| 2 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 12 | 75[4][5] |
| 3 | 2-Chloropyridine | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 110 | 16 | 92 |
Table 2: Protocols for the Synthesis of 3-Thienylpyridines
| Entry | Pyridine Substrate | Thiophene Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 95 | 2.5 | 95[6] |
| 2 | 3-Iodopyridine | Thiophen-3-ylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (3:1) | 80 | 12 | 90[3] |
| 3 | 3-Chloropyridine | Thiophen-3-ylboronic acid pinacol ester | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (2) | DMF/H₂O (10:1) | 120 | 24 | 78 |
Table 3: Protocols for the Synthesis of 4-Thienylpyridines
| Entry | Pyridine Substrate | Thiophene Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromopyridine | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 80 | 18 | 88 |
| 2 | 4-Chloropyridine | Thiophen-3-ylboronic acid | Pd(OAc)₂ (3) | DavePhos (6) | K₃PO₄ (2.5) | Dioxane/H₂O (5:1) | 100 | 16 | 94 |
| 3 | 4-Iodopyridine | Thiophen-2-ylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | - | CsF (2) | THF/H₂O (4:1) | 70 | 12 | 91 |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of thienylpyridines, which can be adapted for specific substrates with appropriate optimization.
Protocol 1: General Procedure for the Synthesis of 3-(Thiophen-3-yl)pyridine [3]
Materials:
-
3-Bromopyridine (1.0 equiv)
-
3-Thienylboronic acid (1.2 equiv)[3]
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)[3]
-
SPhos (4 mol%)[3]
-
Potassium phosphate (K₃PO₄) (2.0 equiv)[3]
-
Dioxane and deionized water (3:1 v/v), degassed[3]
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 3-bromopyridine, 3-thienylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[3]
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[3]
-
Add the degassed dioxane/water solvent system via syringe.[3]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Dilute the mixture with ethyl acetate and water.[3]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(thiophen-3-yl)pyridine.[3]
Protocol 2: Synthesis of 2-(Thiophen-2-yl)pyridine using Pd(dppf)Cl₂ [4][5]
Materials:
-
2-Thiopheneboronic acid pinacol ester (0.45 mmol, 1.5 equiv)[4][5]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 10 mol%)[4][5]
Procedure:
-
In a capped 1-dram vial, combine pyridine-2-sulfonyl fluoride, 2-thiopheneboronic acid pinacol ester, Pd(dppf)Cl₂, and Na₃PO₄.[4][5]
-
Seal the vial and heat the reaction mixture to 100 °C.[4][5]
-
Stir the reaction for the required time, monitoring by a suitable analytical method.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Visualizations
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Synthesis of Thienylthieno[2,3-b]pyridines: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of thienylthieno[2,3-b]pyridines, a class of heterocyclic compounds with significant pharmacological interest due to their potential applications as anticancer, antiviral, and anti-inflammatory agents. The following protocols are based on established synthetic methodologies, offering a comprehensive guide for researchers in medicinal chemistry and drug development.
I. Overview of Synthetic Strategies
The synthesis of the thieno[2,3-b]pyridine core can be achieved through several strategic approaches. A common and effective method involves the cyclization of appropriately substituted pyridine derivatives. One such strategy is the Thorpe-Ziegler reaction, which utilizes base-promoted intramolecular cyclization of a dinitrile. Another prevalent method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.
This application note will focus on a widely applicable method starting from substituted 2-mercaptonicotinonitriles, which undergo S-alkylation followed by intramolecular cyclization to yield the desired 3-aminothieno[2,3-b]pyridine scaffold. This scaffold can be further modified to introduce various substituents, allowing for the exploration of structure-activity relationships (SAR).
II. Experimental Protocols
Protocol 1: Synthesis of 3-Amino-6-(aryl/heteroaryl)thieno[2,3-b]pyridine-2-carbonitriles
This protocol details a two-step synthesis of 3-aminothieno[2,3-b]pyridine-2-carbonitriles, key intermediates for further functionalization. The process begins with the S-alkylation of a 2-mercaptonicotinonitrile derivative, followed by a base-catalyzed intramolecular cyclization.
Step 1: Synthesis of 2-((Cyanomethyl)thio)-6-(aryl/heteroaryl)nicotinonitriles
Materials:
-
Substituted 2-mercapto-6-(aryl/heteroaryl)nicotinonitrile (1.0 eq)
-
2-Chloroacetonitrile (1.1 eq)
-
Sodium ethoxide (1.1 eq)
-
Absolute Ethanol
Procedure:
-
Dissolve the substituted 2-mercapto-6-(aryl/heteroaryl)nicotinonitrile in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add sodium ethoxide to the solution and stir for 15 minutes at room temperature.
-
To the resulting solution, add 2-chloroacetonitrile dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-((cyanomethyl)thio)-6-(aryl/heteroaryl)nicotinonitrile.
Step 2: Intramolecular Cyclization to 3-Amino-6-(aryl/heteroaryl)thieno[2,3-b]pyridine-2-carbonitriles
Materials:
-
2-((Cyanomethyl)thio)-6-(aryl/heteroaryl)nicotinonitrile (1.0 eq)
-
Sodium ethoxide (catalytic amount)
-
Absolute Ethanol
Procedure:
-
Suspend the 2-((cyanomethyl)thio)-6-(aryl/heteroaryl)nicotinonitrile in absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of sodium ethoxide to the suspension.
-
Reflux the mixture for 10-30 minutes. The progress of the cyclization can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated.
-
Filter the solid, wash with a small amount of cold ethanol, and dry to yield the 3-amino-6-(aryl/heteroaryl)thieno[2,3-b]pyridine-2-carbonitrile.
Protocol 2: Synthesis of 2-Aryl-(3-organochalcogenyl)thieno[2,3-b]pyridines via Electrophilic Cyclization
This protocol describes a method for the synthesis of 2-aryl-(3-organochalcogenyl)thieno[2,3-b]pyridines through the electrophilic cyclization of 3-(arylethynyl)-2-(alkylthio)pyridines.[1]
Materials:
-
3-(Arylethynyl)-2-(alkylthio)pyridine (1.0 eq)
-
Diaryl diselenide (1.1 eq)
-
Oxone® (2.0 eq)
-
Ethanol
Procedure:
-
To a solution of 3-(arylethynyl)-2-(alkylthio)pyridine and diaryl diselenide in ethanol, add Oxone®.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-(3-organochalcogenyl)thieno[2,3-b]pyridine.
III. Data Presentation
The following tables summarize representative quantitative data for the synthesis of various thienylthieno[2,3-b]pyridine derivatives.
| Compound | Starting Material | Method | Yield (%) | Melting Point (°C) | References |
| 1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone | 6-(5-Bromobenzofuran-2-yl)-2-(2-oxopropylthio)pyridine-3-carbonitrile | Intramolecular Cyclization | 84 | 279-281 | |
| [3-Amino-6-(5-bromobenzofuran-2-yl)-thieno[2,3-b]pyridin-2-yl]-phenyl-methanone | 6-(5-Bromo-benzofuran-2-yl)-2-(2-oxo-2-phenyl-ethylsulfanyl)-nicotinonitrile | Intramolecular Cyclization | 84 | 260-262 | |
| 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | 2-(Cyanomethylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile | Intramolecular Cyclization | 90 | 280-282 | |
| Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate | Ethyl 2-(6-(5-bromobenzofuran-2-yl)-3-cyanopyridin-2-ylthio)acetate | Intramolecular Cyclization | 87 | 290-292 | |
| 2-Aryl-3-(arylselanyl)thieno[2,3-b]pyridines | 3-(Arylethynyl)-2-(alkylthio)pyridines | Electrophilic Cyclization | 57-99 | Not specified | [1] |
IV. Visualization of Experimental Workflows
Diagram 1: General Synthesis of 3-Aminothieno[2,3-b]pyridines
Caption: Workflow for the synthesis of 3-aminothieno[2,3-b]pyridines.
Diagram 2: Electrophilic Cyclization Pathway
Caption: Pathway for electrophilic cyclization to form thieno[2,3-b]pyridines.
V. Conclusion
The protocols and data presented in this application note provide a solid foundation for the synthesis of thienylthieno[2,3-b]pyridines. These compounds serve as valuable scaffolds in drug discovery, and the detailed methodologies herein are intended to facilitate further research and development in this promising area of medicinal chemistry. Researchers are encouraged to adapt and optimize these procedures based on their specific target molecules and available laboratory resources.
References
Application Notes and Protocols for 3-(2-Thienyl)pyridine in Agrochemical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-(2-thienyl)pyridine and its derivatives in agrochemical formulations, with a focus on their fungicidal and insecticidal properties. Detailed experimental protocols for the preparation of common agrochemical formulations are provided, alongside a summary of efficacy data and an exploration of the likely molecular mechanisms of action.
Introduction
The escalating demand for sustainable agricultural practices has driven the search for novel and effective crop protection agents. Heterocyclic compounds, particularly those containing pyridine and thiophene moieties, have emerged as a promising class of agrochemicals due to their diverse biological activities. 3-(2-Thienyl)pyridine serves as a key structural motif in the development of potent fungicides and insecticides. Its unique combination of a pyridine ring, known for its presence in numerous bioactive molecules, and a thiophene ring, which can enhance biological efficacy, makes it a valuable scaffold for agrochemical research and development. Derivatives of 3-(2-thienyl)pyridine have demonstrated significant activity against a range of plant pathogens and insect pests, positioning them as valuable leads for the creation of next-generation crop protection solutions.
Data Presentation: Efficacy of Thienylpyridine Derivatives
The following tables summarize the reported efficacy of various thienylpyridine derivatives against selected fungal pathogens and insect pests. This data highlights the potential of this class of compounds in agrochemical applications.
Table 1: Fungicidal Activity of Thienylpyridine Derivatives
| Compound ID | Target Pathogen | Efficacy Measurement | Value | Reference |
| Thienylpyridyl-acetamide A | Rhizoctonia cerealis | Inhibition Rate | 69.2% at 50 µg/mL | [1] |
| Thienylpyridyl-acetamide Ih | Rhizoctonia cerealis | Inhibition Rate | 67.7% at 50 µg/mL | [1] |
| Thienylpyridyl-acetamide Ic | Physalospora piricola | Inhibition Rate | 71.1% at 50 µg/mL | [1] |
| Thienylpyridyl-acetamide Id | Physalospora piricola | Inhibition Rate | 81.6% at 50 µg/mL | [1] |
| Thienylpyridyl-acetamide Ip | Physalospora piricola | Inhibition Rate | 75.3% at 50 µg/mL | [1] |
| Thienylpyridyl-acetamide A | Sclerotinia sclerotiorum | Inhibition Rate | 60.7% at 50 µg/mL | [1] |
| Thienylpyridyl-acetamide Io | Sclerotinia sclerotiorum | Inhibition Rate | 91.1% at 50 µg/mL | [1] |
| Thienylpyridyl-acetamide Iq | Sclerotinia sclerotiorum | Inhibition Rate | 85.5% at 50 µg/mL | [1] |
| Pyridine-based amide A5 | Fusarium graminearum | EC50 | 2.53 µg/mL | [2] |
| Pyridine-based amide A5 | Magnaporthe oryzae | EC50 | 2.84 µg/mL | [2] |
| Pyridine-based amide A5 | Rhizoctonia solani | EC50 | 1.64 µg/mL | [2] |
Table 2: Insecticidal Activity of Thienylpyridine Derivatives
| Compound ID | Target Pest | Efficacy Measurement | Value | Reference |
| Thienylpyridyl-acetamide A | Plutella xylostella | Lethality Rate | >50% at 1 mg/L | [1] |
| Thienylpyridyl-acetamide Ib | Plutella xylostella | Lethality Rate | 70% at 0.1 mg/L | [1] |
| Thienylpyridyl-acetamide Iq | Plutella xylostella | Lethality Rate | 100% at 0.1 mg/L | [1] |
| Thieno[2,3-b]pyridine 4 | Aphis gossypii | LC50 | Promising results | [3] |
| Thieno[2,3-b]pyridine 9b | Aphis gossypii | LC50 | Promising results | [3] |
| Thieno[2,3-b]pyridine 9c | Aphis gossypii | LC50 | Promising results | [3] |
Experimental Protocols: Agrochemical Formulations
The following are detailed protocols for the preparation of two common types of agrochemical formulations: Emulsifiable Concentrates (EC) and Wettable Powders (WP). These protocols are provided as a general guideline and may require optimization for specific 3-(2-thienyl)pyridine derivatives.
Protocol for Emulsifiable Concentrate (EC) Formulation
Emulsifiable concentrates are liquid formulations that form an emulsion when mixed with water. They are suitable for active ingredients that are soluble in organic solvents.
Materials:
-
Active Ingredient: 3-(2-Thienyl)pyridine derivative (e.g., 10-50% w/v)
-
Solvent: Aromatic hydrocarbon solvent (e.g., Solvesso™ 150 or similar) or a blend of solvents.
-
Emulsifiers: A blend of non-ionic and anionic surfactants.
-
Anionic: Calcium dodecylbenzenesulfonate (e.g., 3-7% w/v)
-
Non-ionic: Ethoxylated alkylphenol or alcohol (e.g., 3-7% w/v)
-
-
Stabilizer (optional): Epoxidized soybean oil or similar (e.g., 1-2% w/v)
-
Mixing Vessel: Glass beaker or stainless steel tank with a magnetic or overhead stirrer.
Procedure:
-
Dissolution of Active Ingredient: In the mixing vessel, add the desired amount of solvent. While stirring, slowly add the 3-(2-thienyl)pyridine derivative until it is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation of the active ingredient.
-
Addition of Emulsifiers: To the solution of the active ingredient, add the pre-weighed amounts of the anionic and non-ionic emulsifiers. Continue stirring until a homogenous solution is obtained.
-
Addition of Stabilizer (if used): Add the stabilizer to the mixture and stir until fully incorporated.
-
Homogenization and Quality Control: Continue stirring the final mixture for at least 30 minutes to ensure complete homogenization. The resulting product should be a clear, stable liquid. Perform quality control tests, including emulsion stability (spontaneity and stability after dilution in water of varying hardness) and storage stability at elevated and low temperatures.
Caption: Workflow for the preparation of an Emulsifiable Concentrate (EC) formulation.
Protocol for Wettable Powder (WP) Formulation
Wettable powders are dry, finely ground formulations that form a suspension when mixed with water. They are suitable for active ingredients that are solid and not readily soluble in water.
Materials:
-
Active Ingredient: 3-(2-Thienyl)pyridine derivative, finely milled (e.g., 50-80% w/w)
-
Wetting Agent: Sodium lauryl sulfate or a similar surfactant (e.g., 1-3% w/w)
-
Dispersing Agent: Lignosulfonate or a polymeric dispersant (e.g., 2-5% w/w)
-
Carrier/Filler: Kaolin clay, silica, or diatomaceous earth (to make up 100% w/w)
-
Blending and Milling Equipment: Ribbon blender, air mill, or similar.
Procedure:
-
Pre-blending: In a suitable blender, combine the pre-milled 3-(2-thienyl)pyridine derivative, wetting agent, dispersing agent, and a portion of the carrier. Blend until the mixture is uniform.
-
Milling: Pass the pre-blended mixture through an air mill or other suitable milling equipment to achieve a fine particle size (typically >95% passing through a 325-mesh sieve). The fine particle size is crucial for good suspension in water.
-
Final Blending: Transfer the milled powder to a blender and add the remaining carrier. Blend until a homogenous powder is obtained.
-
Quality Control: The final wettable powder should be a free-flowing, non-caking powder. Perform quality control tests, including suspensibility (the ability of the powder to remain suspended in water), wettability (the time it takes for the powder to become fully wetted), and particle size analysis.
Caption: Workflow for the preparation of a Wettable Powder (WP) formulation.
Mechanism of Action
The biological activity of 3-(2-thienyl)pyridine derivatives is attributed to their ability to interfere with specific biochemical pathways in target organisms.
Fungicidal Mode of Action: Inhibition of Ergosterol Biosynthesis
Many pyridine-based fungicides act as Demethylation Inhibitors (DMIs). It is highly probable that fungicidal 3-(2-thienyl)pyridine derivatives share this mode of action. They are believed to inhibit the C14-demethylase enzyme, a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.
Caption: Proposed fungicidal mode of action of 3-(2-thienyl)pyridine derivatives.
Insecticidal Mode of Action: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
Pyridine-based insecticides, particularly neonicotinoids, are known to target the insect nervous system. It is hypothesized that insecticidal 3-(2-thienyl)pyridine derivatives act as modulators of nicotinic acetylcholine receptors (nAChRs).[1][4] These receptors are ligand-gated ion channels crucial for synaptic transmission in the insect central nervous system. By binding to nAChRs, these compounds can act as agonists, causing continuous stimulation of the nerve cells, leading to hyperexcitation, paralysis, and ultimately, the death of the insect.[1][4]
Caption: Proposed insecticidal mode of action of 3-(2-thienyl)pyridine derivatives.
Conclusion
3-(2-Thienyl)pyridine and its derivatives represent a versatile and potent class of compounds for the development of novel agrochemicals. Their demonstrated efficacy against a range of fungal and insect pests, coupled with well-understood, target-specific modes of action, makes them attractive candidates for further research and commercialization. The provided protocols offer a starting point for the formulation of these active ingredients into stable and effective products for crop protection. Further optimization of both the molecular structure and the formulation will be crucial in realizing the full potential of this promising class of agrochemicals.
References
- 1. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]
- 2. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modes of Action, Resistance and Toxicity of Insecticides Targeting Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling for the Synthesis of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, agrochemicals, and materials science. Consequently, the development of efficient and versatile methods for its synthesis and functionalization is of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as a powerful toolkit for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering unparalleled functional group tolerance and substrate scope. These reactions provide a direct and modular approach to access a diverse array of substituted pyridines, which are often challenging to synthesize via traditional methods. This document provides detailed application notes, experimental protocols, and comparative data for key palladium-catalyzed cross-coupling reactions used in the synthesis of functionalized pyridine derivatives.
Overview of Key Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable the formation of a bond between a pyridine electrophile (typically a halopyridine or pyridyl triflate) and a nucleophilic coupling partner. The choice of reaction depends on the desired bond to be formed and the available starting materials. The most commonly employed reactions include:
-
Suzuki-Miyaura Coupling: Forms a C-C bond between a pyridine halide/triflate and an organoboron reagent.
-
Buchwald-Hartwig Amination: Forms a C-N bond between a pyridine halide/triflate and an amine.
-
Sonogashira Coupling: Forms a C-C triple bond between a pyridine halide/triflate and a terminal alkyne.
-
Stille Coupling: Forms a C-C bond between a pyridine halide/triflate and an organotin reagent.
Data Presentation: A Comparative Overview of Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the palladium-catalyzed cross-coupling of various substituted pyridines. This data is intended to provide a general guideline for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Halopyridines
| Pyridine Substrate | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | - | Moderate to Good | [1] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane | 65-100 | - | Good | [2][3] |
| 2-Chloropyridin-3-amine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | >80 | [4] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd₂(dba)₃/IPr | IPr | K₃PO₄ | Toluene | RT | - | ~90 (C4-selective) | [5] |
Table 2: Buchwald-Hartwig Amination of Halopyridines
| Pyridine Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Cyclopropylamine | Pd(OAc)₂ (5) | dppp (10) | NaOt-Bu | Toluene | 80 | 14 | Good | [6][7][8] |
| 2-Bromopyridine | Methylamine (volatile) | Pd(OAc)₂ (5) | dppp (10) | NaOt-Bu | Toluene | 80 | 14 | Good | [6][7][8] |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Morpholine | Pd₂(dba)₃ | XPhos | K₂CO₃ | t-Amyl alcohol | 100 | - | High (C2-selective) | [9] |
Table 3: Sonogashira Coupling of Halopyridines
| Pyridine Substrate | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 | [10] |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | - | CuI | Et₃N/THF | 60 | - | Good | [11] |
Table 4: Stille Coupling of Halopyridines
| Pyridine Substrate | Organostannane | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Di-iodinated diazocine | Hexamethyldistannane | Pd(PPh₃)₄ (4) | - | - | Toluene/THF | 150 (µW) | 10 min | - | [12] |
| 2-Bromopyridine | (Tributylstannyl)pyridine | Pd(PPh₃)₄ | - | - | Toluene | 110 | 16 h | High | [13][14] |
Experimental Protocols
The following are generalized protocols for the most common palladium-catalyzed cross-coupling reactions of substituted pyridines. Note: These protocols should be considered as a starting point and may require optimization based on the specific substrates and desired product.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from methodologies described for the coupling of various halopyridines.[1][4]
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the halopyridine (1.0 equiv), arylboronic acid (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₃PO₄, Na₂CO₃, 2-3 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, toluene, DMF), and if required, degassed water.
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 h), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination with Volatile Amines
This protocol is specifically designed for volatile amines and is based on a sealed-tube method.[6][7][8]
-
Reaction Setup: To a pressure-rated sealed tube, add the 2-bromopyridine (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), phosphine ligand (e.g., dppp, 10 mol%), and base (e.g., NaOt-Bu, 2 equiv) in an appropriate solvent (e.g., toluene).
-
Amine Addition: Cool the tube to -78 °C and add the volatile amine (e.g., methylamine, 5 equiv) as a condensed liquid.
-
Sealing and Reaction: Securely seal the tube and allow it to warm to room temperature before heating to the desired temperature (e.g., 80 °C) for the specified time (e.g., 14 h).
-
Work-up: After cooling to room temperature, carefully open the sealed tube. Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol is a general method for the coupling of halopyridines with terminal alkynes.[10]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the halopyridine (1.0 equiv), palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), phosphine ligand (e.g., PPh₃, 5 mol%), and copper(I) iodide (CuI, 5 mol%) in a suitable solvent (e.g., DMF).
-
Reagent Addition: Add the terminal alkyne (1.2-1.5 equiv) and an amine base (e.g., Et₃N).
-
Reaction: Heat the mixture to the required temperature (e.g., 100 °C) for the necessary time (e.g., 3 h), monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous NH₄Cl, water, and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.
Protocol 4: General Procedure for Stille Coupling
This protocol outlines a general procedure for the Stille coupling of halopyridines.[12][15]
-
Reaction Setup: Under an inert atmosphere, dissolve the halopyridine (1.0 equiv), organostannane reagent (1.1-1.2 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous, degassed solvent (e.g., toluene, THF, or DMF).
-
Reaction: Heat the reaction mixture to the appropriate temperature (80-150 °C). The reaction can be performed under conventional heating or microwave irradiation. Monitor the reaction progress.
-
Work-up: After the reaction is complete, cool the mixture and dilute it with an organic solvent. To remove the tin byproducts, wash the organic layer with an aqueous solution of KF or filter through a pad of Celite and silica gel.[16]
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt, filter, and concentrate. Purify the crude product via column chromatography.
Visualizations
The following diagrams illustrate the general workflow and relationships in palladium-catalyzed cross-coupling reactions for pyridine synthesis.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Major palladium-catalyzed cross-coupling reactions for pyridine functionalization.
Caption: Simplified catalytic cycle for a generic Pd-catalyzed cross-coupling reaction.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of substituted pyridines. The choice of the specific reaction—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or Stille—is dictated by the desired target molecule and the availability of starting materials. By understanding the general principles and having access to robust protocols, researchers can efficiently synthesize a vast library of pyridine derivatives for applications in drug discovery and materials science. The provided data and protocols serve as a valuable resource for initiating and optimizing these powerful transformations.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scirp.org [scirp.org]
- 11. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Functionalized 2,2'-bipyridines and 2,2':6',2' '-terpyridines via stille-type cross-coupling procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. Stille Coupling | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 3-(2-Thienyl)pyridine Synthesis
Introduction
3-(2-Thienyl)pyridine is a vital heterocyclic building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Stille couplings, can present significant yield-related challenges.[1] This guide is designed to provide researchers, scientists, and drug development professionals with a structured approach to troubleshooting common issues and optimizing reaction conditions to maximize the yield and purity of 3-(2-Thienyl)pyridine.
Troubleshooting Guide (Q&A Format)
This section addresses specific, common problems encountered during the synthesis.
Q1: My Suzuki-Miyaura coupling reaction has a very low yield or is not proceeding at all. What are the primary causes?
Low or no conversion in the Suzuki coupling of a pyridine derivative with a thienylboronic acid is a frequent issue. The root causes can typically be traced to one of four areas: the catalyst system, the reaction conditions, the stability of the starting materials, or improper reaction setup.[2]
Primary Causes & Solutions:
-
Catalyst Inactivity: The active Pd(0) species is highly sensitive to oxygen.[2] If the reaction mixture is not properly degassed, the catalyst can be oxidized and deactivated. Furthermore, the choice of ligand is critical. For heteroaryl couplings, standard ligands like PPh₃ may be insufficient.
-
Solution: Ensure rigorous degassing of all solvents and the reaction vessel (3x vacuum/backfill with argon or nitrogen).[3] Switch to more electron-rich, bulky phosphine ligands such as Buchwald's SPhos or XPhos, which are known to improve catalytic activity for challenging heteroaryl couplings.[2] Using a pre-catalyst that forms the active Pd(0) species under milder conditions can also be beneficial.[4][5]
-
-
Inefficient Transmetalation: This is a crucial step where the thienyl group is transferred from the boron atom to the palladium center.[1] The process is highly dependent on the base and solvent.
-
Solution: The base's role is to activate the boronic acid into a more reactive boronate species.[2] If a weak base like Na₂CO₃ is failing, switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[6] The solvent must be able to dissolve all reactants. A mixture like 1,4-dioxane/water or THF/water is often effective.[2][7]
-
-
Protodeboronation of 2-Thienylboronic Acid: 2-Heteroaryl boronic acids, including 2-thienylboronic acid, are susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (often water or solvent), destroying the nucleophile.[4][7][8] This is a major cause of low yields.
-
Solution:
-
Use a milder base like K₂CO₃.[2]
-
Lower the reaction temperature to the minimum required for conversion.[2]
-
Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester), which slowly hydrolyzes in situ to release the boronic acid, keeping its concentration low and minimizing decomposition.[2][9]
-
-
-
Poor Reactivity of 3-Halopyridine: The reactivity of the aryl halide partner follows the general trend I > Br > OTf >> Cl.[7] Electron-rich pyridines can be less reactive in the oxidative addition step.
-
Solution: If using 3-chloropyridine, consider switching to 3-bromopyridine or 3-iodopyridine for a faster oxidative addition. Increasing the temperature may also be necessary, but must be balanced against the stability of the boronic acid.
-
Q2: I'm observing significant amounts of side products, mainly homo-coupling of my starting materials. How can I minimize this?
Homo-coupling, the formation of bithiophene or bipyridine, is a common side reaction that consumes starting materials and complicates purification.
Primary Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homo-coupling of boronic acids.[7]
-
Solution: As with low yield issues, meticulous degassing of the reaction setup is the most critical preventative measure.
-
-
Use of Pd(II) Pre-catalysts: When using a Pd(II) source like Pd(OAc)₂, the pre-catalyst must first be reduced to the active Pd(0) state. This reduction can sometimes occur via the homo-coupling of two boronic acid molecules.[7]
-
Solution: Use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the pre-reduction step.[10] Alternatively, use a modern pre-catalyst designed for clean in-situ generation of Pd(0).
-
-
Dehalogenation: Another side reaction is the dehalogenation of the 3-halopyridine, which results in pyridine as a byproduct.[7][8]
-
Solution: This can be caused by certain bases or impurities. Ensure high-purity reagents and consider screening different bases.
-
Q3: Which coupling method is better for this synthesis, Suzuki-Miyaura or Stille?
Both Suzuki-Miyaura and Stille couplings can be used to synthesize 3-(2-Thienyl)pyridine.[11] The choice often depends on the availability of starting materials, tolerance for toxic reagents, and specific challenges encountered.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Nucleophile | Organoboron (Boronic acid/ester) | Organostannane (e.g., 2-(Tributylstannyl)thiophene) |
| Toxicity | Boron reagents are generally low in toxicity.[1] | Organotin compounds are highly toxic and require careful handling and waste disposal.[12] |
| Stability | Boronic acids can be unstable (protodeboronation).[4][5] | Organostannanes are generally stable to air and moisture.[13] |
| Reaction Conditions | Requires a base. Can be sensitive to conditions. | Does not require a base. Often very mild and high-yielding.[13] |
| Workup | Boron byproducts are generally water-soluble and easy to remove. | Tin byproducts can be difficult to remove from the product. |
Recommendation: Start with the Suzuki-Miyaura coupling due to its lower toxicity and easier workup. If you face intractable issues with boronic acid instability, the Stille coupling is a powerful, albeit more hazardous, alternative known for its reliability and high yields.[12]
Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst loading? A: Typically, catalyst loading is between 1-5 mol%. For challenging couplings, a higher loading might be necessary, but this also increases cost and potential for side reactions. If you are getting low yields, it is better to first optimize ligands and conditions rather than simply increasing the catalyst amount.
Q: How do I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.[10] It is crucial to run a co-spot with your starting materials to accurately identify the product spot and track the consumption of the limiting reagent.
Q: My product is difficult to purify. Any suggestions? A: If you are struggling with purification, it's often due to closely-eluting side products like homo-coupled species. Revisit the reaction optimization to minimize their formation. For purification, flash column chromatography on silica gel is standard.[10] If separation is still difficult, consider a different solvent system for your chromatography or explore purification by crystallization.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle. Understanding this mechanism helps in diagnosing which step might be failing (e.g., slow oxidative addition or inefficient transmetalation).
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
When faced with a low-yield reaction, a systematic approach is key. The following workflow provides a logical sequence of steps to diagnose and solve the problem.
Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.
Optimized Experimental Protocol (Suzuki-Miyaura)
This protocol provides a robust starting point for the synthesis.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine (1.0 mmol, 1.0 equiv), 2-thienylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and your chosen palladium catalyst system (e.g., Pd₂(dba)₃ at 1 mol% Pd, and SPhos at 2.2 mol%).[10]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the mixture for at least 20 minutes. Add 10 mL of this solvent mixture to the reaction flask via syringe.[2]
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 3-bromopyridine starting material is consumed (typically 12-24 hours).[2]
-
Workup: Once complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure 3-(2-Thienyl)pyridine.[10]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. In search of oligo(2-thienyl)-substituted pyridine derivatives: a modular approach to di-, tri- and tetra(2-thienyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 3-(2-Thienyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of crude 3-(2-Thienyl)pyridine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 3-(2-Thienyl)pyridine?
A1: The most common and effective methods for purifying crude 3-(2-Thienyl)pyridine, which is a liquid at room temperature, are column chromatography and vacuum distillation.[1][2] For solid derivatives or salts, recrystallization can be a viable option. Liquid-liquid extraction is also a useful technique for initial workup to remove certain impurities.
Q2: What are the typical impurities found in crude 3-(2-Thienyl)pyridine synthesized via Suzuki-Miyaura coupling?
A2: Crude 3-(2-Thienyl)pyridine synthesized via the Suzuki-Miyaura coupling of a pyridine halide with a thiophene boronic acid may contain several types of impurities. These can include:
-
Homocoupling products: Bipyridine (from the coupling of two pyridine molecules) and bithiophene (from the coupling of two thiophene boronic acid molecules) are common byproducts, especially if the reaction is exposed to oxygen.[3]
-
Starting materials: Unreacted 3-bromopyridine (or other pyridine halide) and 2-thiopheneboronic acid may remain in the crude product.
-
Decomposition products: Protodeborylation of the boronic acid can lead to the formation of thiophene. Phenol-type impurities can also form from the boronic acid.[3]
-
Catalyst residues: Trace amounts of the palladium catalyst and ligands may be present.
Q3: What is the expected purity of commercially available 3-(2-Thienyl)pyridine?
A3: Commercially available 3-(2-Thienyl)pyridine typically has a purity of 98.0% or higher, as determined by Gas Chromatography (GC).[1]
Troubleshooting Guides
Column Chromatography
Problem: The separation of 3-(2-Thienyl)pyridine from impurities on a silica gel column is poor.
-
Possible Cause 1: Incorrect solvent system.
-
Solution: An optimal solvent system is crucial for good separation. For 3-(2-Thienyl)pyridine, a mixture of a non-polar solvent like cyclohexane or hexane and a more polar solvent like ethyl acetate is effective. A commonly used ratio is cyclohexane/ethyl acetate (7/3).[4] You can optimize this ratio using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired product.
-
-
Possible Cause 2: Column overloading.
-
Solution: Overloading the column with too much crude material will lead to broad bands and poor separation. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.
-
-
Possible Cause 3: Improper column packing.
-
Solution: An improperly packed column with air bubbles or cracks will result in channeling and inefficient separation. Ensure the silica gel is packed uniformly as a slurry in the initial eluent.
-
Problem: The product is eluting too quickly (high Rf) or not at all (low Rf).
-
Solution: Adjust the polarity of the mobile phase.
-
If the Rf is too high, decrease the polarity by reducing the proportion of ethyl acetate in the cyclohexane/ethyl acetate mixture.
-
If the Rf is too low, increase the polarity by increasing the proportion of ethyl acetate.
-
Vacuum Distillation
Problem: The 3-(2-Thienyl)pyridine is decomposing during distillation.
-
Possible Cause: The distillation temperature is too high.
-
Solution: 3-(2-Thienyl)pyridine has a high boiling point (95-100 °C at 1 mmHg).[2] To avoid decomposition, it is essential to perform the distillation under a high vacuum. Ensure your vacuum pump can achieve a pressure of 1 mmHg or lower. This will significantly lower the boiling point and prevent thermal degradation.
-
Problem: "Bumping" or uneven boiling occurs during distillation.
-
Solution:
-
Ensure smooth boiling by using a magnetic stirrer and a stir bar in the distilling flask. Boiling chips are not effective under vacuum.
-
Make sure all volatile solvents from the extraction step have been thoroughly removed on a rotary evaporator before attempting vacuum distillation. Residual solvent can cause bumping.
-
Liquid-Liquid Extraction
Problem: Emulsions form during the aqueous wash of the organic layer.
-
Solution:
-
Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This can help to break up the emulsion.
-
Allow the mixture to stand for a longer period to allow the layers to separate.
-
Filtering the entire mixture through a pad of Celite can also be effective.
-
Data Presentation
| Purification Technique | Typical Yield | Purity (Post-Purification) | Key Parameters |
| Column Chromatography | ~78%[4] | >98% (by GC)[1] | Stationary Phase: Silica gelMobile Phase: Cyclohexane/Ethyl Acetate (e.g., 7:3)[4] |
| Vacuum Distillation | High | High | Pressure: ≤ 1 mmHgBoiling Point: 95-100 °C at 1 mmHg[2] |
| Recrystallization (as a salt) | Variable | Potentially very high | Method: Formation of a salt (e.g., hydrochloride) followed by recrystallization from a suitable solvent system. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is based on a reported successful purification of 3-(2-Thienyl)pyridine.[4]
1. Preparation of the Column:
- Select an appropriately sized glass column.
- Prepare a slurry of silica gel in the initial mobile phase (e.g., cyclohexane/ethyl acetate 9:1).
- Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
- Add a thin layer of sand on top of the silica gel bed.
2. Sample Loading:
- Dissolve the crude 3-(2-Thienyl)pyridine in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.
- Carefully apply the sample solution to the top of the silica gel bed.
3. Elution:
- Begin elution with the initial, less polar mobile phase (e.g., cyclohexane/ethyl acetate 9:1).
- Gradually increase the polarity of the mobile phase (e.g., to 7:3 cyclohexane/ethyl acetate) to elute the product.
- Collect fractions and monitor the elution using TLC.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator to obtain the purified 3-(2-Thienyl)pyridine.
Protocol 2: Purification by Vacuum Distillation
1. Setup:
- Assemble a short-path distillation apparatus.
- Place the crude 3-(2-Thienyl)pyridine and a magnetic stir bar in the distillation flask.
- Ensure all joints are properly sealed with vacuum grease.
2. Distillation:
- Begin stirring the crude product.
- Gradually apply vacuum to the system, aiming for a pressure of 1 mmHg or lower.
- Slowly heat the distillation flask using a heating mantle.
- Collect the fraction that distills at 95-100 °C.
3. Completion:
- Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of 3-(2-Thienyl)pyridine.
Caption: Troubleshooting common issues in the Suzuki coupling synthesis.
References
Technical Support Center: Troubleshooting Suzuki Coupling Side Reactions for Thienylpyridines
Welcome to the technical support center for scientists and researchers engaged in the synthesis of thienylpyridines via Suzuki-Miyaura cross-coupling. This guide is designed to provide in-depth troubleshooting for common side reactions, enhancing your reaction yields and product purity. The inherent functionalities of thienylpyridines, particularly the sulfur-containing thiophene ring and the Lewis-basic pyridine nitrogen, present unique challenges in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a thienylboronic acid is resulting in a low yield. What is the most likely cause?
A1: A low yield in the Suzuki coupling of thienylboronic acids is often attributed to catalyst poisoning by the sulfur atom in the thiophene ring.[1] Palladium catalysts are susceptible to deactivation by sulfur compounds, which can strongly adsorb to the catalyst's surface and block active sites.[1][2] This leads to a decrease in catalytic activity or complete deactivation.
Q2: I am observing a significant amount of a byproduct that corresponds to the homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction. It is primarily caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), or by the direct reaction of a Pd(II) precatalyst with the boronic acid.[3] To minimize this, ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[3][4] Using a Pd(0) source directly or ensuring the rapid reduction of a Pd(II) precatalyst can also be beneficial.
Q3: My starting boronic acid seems to be decomposing during the reaction, leading to the formation of thiophene. What is this side reaction and how can I mitigate it?
A3: This side reaction is known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5][6] Heteroaromatic boronic acids, including thienylboronic acids, are particularly prone to this decomposition pathway.[6] Key factors that promote protodeboronation are elevated temperatures, the presence of water, and high pH.[6] To mitigate this, consider using milder bases, lower reaction temperatures, and anhydrous solvents.[6]
Q4: Can the pyridine nitrogen in my thienylpyridine substrate interfere with the reaction?
A4: Yes, the Lewis basicity of the pyridine nitrogen can lead to catalyst deactivation by coordinating to the palladium center. This is particularly problematic with 2-substituted pyridines. The choice of ligand and the addition of certain additives can help to mitigate this issue.
In-Depth Troubleshooting Guides
Catalyst Deactivation by Sulfur and Mitigation Strategies
The sulfur atom in the thiophene ring is a notorious catalyst poison in palladium-catalyzed reactions.[1] The lone pair of electrons on the sulfur can strongly coordinate to the palladium center, leading to the formation of inactive palladium-sulfur complexes.
Troubleshooting Workflow for Catalyst Poisoning
Caption: Workflow for addressing catalyst poisoning.
Recommended Actions:
-
Increase Catalyst Loading: A straightforward approach is to increase the catalyst loading to compensate for the portion that becomes deactivated.
-
Ligand Selection: Employing electron-rich and sterically bulky phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can be highly effective.[7] These ligands can stabilize the palladium center and promote the desired catalytic cycle over deactivation pathways.
-
Slow Addition: Adding the thienylboronic acid slowly to the reaction mixture can maintain a low instantaneous concentration, reducing the rate of catalyst poisoning.[1]
Combating Protodeboronation of Thienylboronic Acids
Protodeboronation is a significant competing reaction that consumes the boronic acid starting material.[5] It is particularly prevalent with electron-deficient and heteroaromatic boronic acids.[4][6]
Key Factors Influencing Protodeboronation:
| Factor | Effect on Protodeboronation | Recommended Mitigation Strategy |
| Base | Strong bases and high pH accelerate the reaction.[6] | Use milder bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[6] |
| Temperature | Higher temperatures increase the rate of decomposition.[6] | Run the reaction at the lowest effective temperature.[6] |
| Solvent | Protic solvents, especially water, provide the necessary proton source.[6] | Use anhydrous solvents or minimize the amount of water.[6] |
| Reaction Time | Longer reaction times allow for more decomposition. | Employ a highly active catalyst system to shorten the reaction time. |
Experimental Protocol to Minimize Protodeboronation:
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), thienylboronic acid (1.2 equiv.), and a mild base such as potassium phosphate (K₃PO₄) (2.0 equiv.).[8]
-
Catalyst Preparation: In a separate vial, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of anhydrous dioxane.[8]
-
Reaction Setup: Add the catalyst solution to the Schlenk flask. Add anhydrous dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio).[6]
-
Degassing: Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.[4]
-
Reaction Execution: Heat the reaction to the lowest temperature that provides a reasonable reaction rate (e.g., 80 °C) and monitor the progress by TLC or GC/MS.[8]
Suppressing Homocoupling Side Reactions
The formation of symmetrical biaryls from the homocoupling of boronic acids can significantly reduce the yield of the desired cross-coupled product and complicate purification.[3]
Mechanisms of Homocoupling:
Caption: Proposed mechanisms for boronic acid homocoupling.[3]
Strategies to Minimize Homocoupling:
-
Rigorous Inert Atmosphere: The exclusion of oxygen is critical.[3] Ensure all reagents and solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas.
-
Choice of Palladium Source: Using a Pd(0) catalyst such as Pd(PPh₃)₄ can circumvent the initial Pd(II)-mediated homocoupling. If a Pd(II) precatalyst is used, conditions that favor its rapid reduction to Pd(0) are beneficial.
-
Additives: The addition of mild reducing agents, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[9]
Addressing Pyridine-Related Side Reactions
The Lewis basicity of the pyridine nitrogen can lead to coordination with the palladium catalyst, potentially inhibiting its activity. The position of the nitrogen and the substituents on the pyridine ring can influence the extent of this issue.
Troubleshooting Pyridine Interference:
-
Ligand Choice: Bulky, electron-donating ligands can sometimes mitigate the inhibitory effect of pyridine coordination by sterically hindering the approach of the pyridine nitrogen to the palladium center.
-
Additives: The use of additives that can coordinate to the pyridine nitrogen, such as certain salts, may prevent its interaction with the catalyst.
-
Protecting Groups: In challenging cases, temporary protection of the pyridine nitrogen can be considered, although this adds extra steps to the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Byproduct Formation in Pyridine Synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation in their experiments.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch pyridine synthesis is resulting in a low yield of the desired pyridine. What are the likely causes and how can I address them?
A1: Low yields in Hantzsch synthesis are commonly due to two main factors: incomplete oxidation of the 1,4-dihydropyridine (DHP) intermediate and the formation of side products.
-
Incomplete Oxidation: The initial product of the Hantzsch reaction is a 1,4-dihydropyridine, which requires a subsequent oxidation step to form the aromatic pyridine ring. If this step is inefficient, the DHP will remain as a major byproduct.
-
Troubleshooting:
-
Ensure you are using an effective oxidizing agent and the correct stoichiometry. Common oxidants include nitric acid, potassium permanganate, or iodine in refluxing methanol.[1]
-
Monitor the reaction closely using techniques like TLC or LC-MS to confirm the complete consumption of the DHP intermediate.
-
-
-
Side Reactions: In unsymmetrical Hantzsch reactions, the incorrect order of reagent addition can lead to the formation of undesired intermediates, such as tricyclic pyrans.
-
Troubleshooting:
-
To improve selectivity, consider a stepwise approach. Pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.
-
-
Q2: I'm observing unexpected byproducts in my Bohlmann-Rahtz pyridine synthesis. How can I improve the regioselectivity and minimize side reactions?
A2: The Bohlmann-Rahtz synthesis can be prone to side reactions, often due to the high temperatures required for the cyclodehydration step.
-
Decomposition of Starting Materials: Enamines, particularly those sensitive to acid, can decompose at high temperatures.
-
Poor Regioselectivity: The reaction can sometimes yield a mixture of regioisomers.
-
Troubleshooting:
-
A three-component reaction, where the enamine is generated in situ from a ketone and ammonium acetate, can improve regioselectivity.[3]
-
-
Q3: My Chichibabin synthesis is producing a complex mixture of products. What are the common byproducts and how can I simplify the purification process?
A3: The Chichibabin synthesis, especially when conducted in the gas phase with aldehydes and ammonia, can lead to a mixture of alkylated pyridines and other byproducts.[3]
-
Mixture of Pyridine Derivatives: The reaction of acetaldehyde and ammonia, for instance, can produce both 2-methylpyridine and 4-methylpyridine.[3]
-
Secondary Amine Byproducts: The reaction conditions can also favor the formation of secondary amines.
-
Troubleshooting and Purification:
-
To remove secondary amine byproducts, treat the hydrochloric acid solution of the crude product with sodium nitrite. This converts the secondary amine hydrochlorides into non-basic N-nitrosamines, which can be more easily separated.[4]
-
The remaining mixture of pyridine derivatives can often be separated by fractional distillation or by fractional crystallization of their picrate salts.[4]
-
-
Q4: How can I avoid byproducts in the Guareschi-Thorpe pyridine synthesis?
A4: The classical Guareschi-Thorpe synthesis can sometimes result in lower yields and side products. A modern, advanced protocol has been developed to address these issues, offering high yields of hydroxy-cyanopyridines with minimal byproduct formation.[5][6]
-
Recommendation: Employ the advanced Guareschi-Thorpe synthesis using ammonium carbonate in an aqueous medium. This method is not only environmentally friendly but also proceeds with high efficiency, often leading to the precipitation of a pure product directly from the reaction mixture.[5][6]
Troubleshooting Guides
Hantzsch Pyridine Synthesis: Troubleshooting Flowchart
Caption: Troubleshooting workflow for the Hantzsch pyridine synthesis.
Bohlmann-Rahtz Pyridine Synthesis: Troubleshooting Flowchart
Caption: Troubleshooting workflow for the Bohlmann-Rahtz synthesis.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Hantzsch Pyridine Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Ethanol | Reflux | 4 h | Varies (often lower) | [7] |
| p-Toluenesulfonic acid (PTSA) | Aqueous micelles | Ultrasonic irradiation | - | >90 | [8] |
| γ-Al₂O₃ nanoparticles | Solvent-free | 90 | 5-25 min | up to 95 | [8] |
Table 2: Catalyst and Condition Optimization for Bohlmann-Rahtz Pyridine Synthesis
| Catalyst | Solvent | Temperature (°C) | Benefit | Reference |
| None | High-boiling solvent | >150 | Traditional method | [2] |
| Acetic Acid | Toluene | Lower than traditional | Lower reaction temp. | [2] |
| Amberlyst-15 | Toluene | 50 | Milder conditions, tolerates acid-sensitive substrates | [2] |
| Yb(OTf)₃ or ZnBr₂ | Toluene | Lower than traditional | Lewis acid catalysis | [3] |
Experimental Protocols
Protocol 1: Advanced Guareschi-Thorpe Synthesis of Hydroxy-cyanopyridines[7]
This protocol describes a high-yielding and environmentally friendly method for the synthesis of hydroxy-cyanopyridines.
-
Reaction Setup:
-
In a round-bottom flask, combine the alkyl cyanoacetate or cyanoacetamide (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (2 mmol).
-
Add water (or a 1:1 mixture of water and ethanol) (2 mL).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80°C with stirring.
-
The product will often begin to precipitate from the solution as the reaction progresses.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold water and dry to obtain the pure hydroxy-cyanopyridine.
-
Protocol 2: Optimized Bohlmann-Rahtz Synthesis Using a Solid Acid Catalyst[8]
This protocol utilizes a solid acid catalyst to minimize the decomposition of starting materials.
-
Reaction Setup:
-
To a solution of the enamine (1 equivalent) and the ethynylketone (1.2 equivalents) in a suitable solvent (e.g., toluene or chloroform), add Amberlyst-15 resin (catalytic amount).
-
-
Reaction Execution:
-
Stir the mixture at 50°C.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the Amberlyst-15 resin.
-
Wash the resin with a small amount of chloroform or toluene.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the crude pyridine product.
-
Purify the product by column chromatography on silica gel.
-
Protocol 3: Purification of Crude Chichibabin Synthesis Product[4]
This protocol outlines a method to remove common byproducts from a Chichibabin reaction mixture.
-
Initial Work-up:
-
After the reaction is complete, cool the mixture and dissolve it in a suitable organic solvent.
-
Extract the organic solution with dilute hydrochloric acid to protonate the basic pyridine products and any secondary amine byproducts, transferring them to the aqueous layer.
-
-
Removal of Secondary Amines:
-
Separate the acidic aqueous layer and cool it in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water. This will convert the secondary amine hydrochlorides to N-nitrosamines.
-
Neutralize the solution carefully with a base (e.g., NaOH) and extract with an organic solvent (e.g., ether) to remove the non-basic N-nitrosamines.
-
-
Isolation of Pyridine Products:
-
Make the remaining aqueous solution strongly basic with NaOH to deprotonate the pyridinium salts.
-
Extract the free pyridine bases into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The resulting mixture of pyridines can be purified by fractional distillation or crystallization of their picrate salts.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. thieme.de [thieme.de]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chichibabin Pyridine Synthesis - Chempedia - LookChem [lookchem.com]
Technical Support Center: Optimizing Pyridine Ring Formation
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Welcome to the Technical Support Center for pyridine ring formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize pyridine synthesis. The following sections provide in-depth, experience-driven advice in a question-and-answer format, focusing on common challenges encountered during pivotal named reactions for pyridine synthesis.
Section 1: Troubleshooting Low Yield and Side Reactions in Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a cornerstone multicomponent reaction for producing dihydropyridines, which are subsequently oxidized to pyridines.[1] While versatile, it can be plagued by low yields and complex product mixtures.[1][2]
Q1: My Hantzsch reaction is resulting in a low yield of the desired pyridine. What are the primary factors I should investigate?
A1: Low yields in Hantzsch synthesis often stem from three main areas: inefficient reaction conditions, poor oxidation of the dihydropyridine intermediate, and competing side reactions.[2]
-
Inefficient Reaction Conditions: The classical one-pot method frequently involves harsh conditions and long reaction times, which can degrade products and starting materials.[1][2]
-
Causality: The reaction involves multiple equilibria (Knoevenagel condensation, Michael addition, and cyclization). Suboptimal conditions can favor reverse reactions or side pathways. At least five different mechanistic pathways have been proposed, and slight variations can lead to unexpected products.[1][2]
-
Expert Recommendation: Consider employing a catalyst to improve reaction kinetics and yield. p-Toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar solution has been reported to boost yields up to 96%.[1][2] Microwave-assisted synthesis is another excellent option, often leading to high yields (82%-94%) and significantly reduced reaction times (2-7 minutes).[2]
-
-
Poor Oxidation of the Dihydropyridine Intermediate: The final aromatization step is critical and often a source of yield loss.[2]
-
Causality: Classical oxidants like nitric acid, potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) can be too harsh, leading to over-oxidation or degradation of sensitive functional groups on the pyridine ring.[1][2] This can result in a complex mixture that is difficult to purify.
-
Expert Recommendation: Opt for milder, more selective oxidizing agents. A one-pot synthesis with direct aromatization using ferric chloride (FeCl₃) or manganese dioxide (MnO₂) in water has proven effective.[1][2] Iodine in refluxing methanol is also a reliable method for aromatizing 1,4-dihydropyridines.[3]
-
-
Side Reactions: The complexity of the reaction mechanism means that side products are a common issue.
-
Causality: The relative rates of the various condensation and addition steps are highly dependent on reactant stoichiometry and temperature. An imbalance can lead to the accumulation of intermediates or the formation of undesired products.[2]
-
Expert Recommendation: Meticulously control the stoichiometry of your aldehyde, β-ketoester, and nitrogen source. Temperature control is also crucial; run small-scale experiments at different temperatures to find the optimal balance between reaction rate and selectivity.[2]
-
Q2: How can I improve the regioselectivity when synthesizing unsymmetrical pyridines via the Hantzsch reaction?
A2: The Knoevenagel–Fries modification is the preferred method for creating unsymmetrical pyridines.[1] This involves a stepwise approach where one of the condensation steps is performed prior to the main reaction, guiding the assembly of the desired product.
Section 2: Overcoming Challenges in the Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a powerful method for generating highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[4][5] While yields are often moderate to high, several factors can lead to suboptimal results.[4]
Q1: I am experiencing very low or no product formation in my Kröhnke synthesis. What should I check first?
A1: The most common culprits for a failed Kröhnke synthesis are the quality of your starting materials and suboptimal reaction conditions.[4][6]
-
Purity of Starting Materials:
-
α-Pyridinium methyl ketone salt: This reactant is a key component and must be pure and completely dry, as moisture can hinder the reaction.[6] It is typically prepared by reacting the corresponding α-bromo ketone with pyridine and should be purified by recrystallization.[4]
-
α,β-Unsaturated carbonyl compound: These compounds can polymerize or degrade upon storage.[6] It is advisable to verify their purity by NMR or GC-MS and purify them by recrystallization or column chromatography if necessary.[4]
-
Nitrogen Source: Ammonium acetate is the most common nitrogen source and its purity is critical for the success of the reaction.[6]
-
-
Reaction Conditions:
-
Temperature: While conditions are generally mild, temperature control is crucial. A common guideline is not to exceed 140°C.[4][6] Insufficient heat can lead to an incomplete reaction, whereas excessive heat can cause decomposition.[6] It is recommended to screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition for your specific substrates.[4]
-
Solvent: Glacial acetic acid and methanol are the most common solvents.[4] However, aqueous or even solvent-free conditions have been shown to provide excellent yields in some cases.[4]
-
Q2: My TLC plate shows multiple spots, indicating significant side product formation. How can I improve the selectivity?
A2: Side product formation often arises from incomplete cyclization or competing reaction pathways.[6]
-
Common Side Products: One known side reaction is the formation of benzo[a]indolizine derivatives.[4] Additionally, the initial Michael addition can be reversible, and incomplete cyclization can lead to an accumulation of 1,5-dicarbonyl intermediates that may decompose.[6]
-
Optimization Strategies:
-
Reaction Time: Monitor the reaction closely using TLC to determine the optimal reaction time. Prolonged heating can lead to product decomposition.[4]
-
Controlled Reagent Addition: Adding reagents in a controlled manner can sometimes minimize the formation of side products.[4]
-
Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and selectivity.[4]
-
Experimental Workflow: Typical Kröhnke Pyridine Synthesis
Caption: A generalized workflow for the Kröhnke pyridine synthesis.[4]
Section 3: Navigating the Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers a versatile two-step route to substituted pyridines via the condensation of enamines with ethynyl ketones.[7][8] Key drawbacks have historically been the need to isolate the aminodiene intermediate and the high temperatures required for the final cyclodehydration step.[7]
Q1: The high temperature required for the cyclodehydration step in my Bohlmann-Rahtz synthesis is causing decomposition of my product. Are there milder alternatives?
A1: Yes, recent advancements have focused on overcoming the high-temperature requirement of the cyclodehydration step.
-
Causality: The initial Michael addition and subsequent proton transfer primarily form a 2Z-4E-heptadien-6-one intermediate. High temperatures are necessary to facilitate the Z/E isomerization required for the subsequent cyclization.[7]
-
Expert Recommendation: Acid catalysis can significantly lower the temperature needed for cyclodehydration.[7][9]
-
Brønsted Acids: A mixture of toluene and acetic acid (5:1) has been shown to promote the reaction in a single step with good to excellent yields.[7]
-
Lewis Acids and Solid Acid Catalysts: Catalysts such as zinc bromide (ZnBr₂) or Amberlyst-15 ion exchange resin can also facilitate the cyclization at lower temperatures, with the added benefit of a simpler workup for the solid catalyst.[9]
-
Q2: My enamine starting material is difficult to prepare and purify. Can I bypass this step?
A2: Absolutely. A significant improvement to the Bohlmann-Rahtz synthesis is the development of a three-component, one-pot procedure.
-
Methodology: In this variation, the enamine is generated in situ from a ketone and an ammonia source, typically ammonium acetate, and then reacts directly with the ethynyl ketone present in the mixture.[7][9] This approach is more efficient and avoids the isolation of potentially unstable enamines.[7]
Key Optimization Parameters for Bohlmann-Rahtz Synthesis
| Parameter | Traditional Method | Optimized Method | Rationale |
| Temperature | High (for cyclodehydration) | Lower | Acid catalysis facilitates the required Z/E isomerization and cyclization at a lower energy barrier.[7][9] |
| Catalyst | None | Brønsted acid (e.g., acetic acid) or Lewis acid (e.g., ZnBr₂) | Promotes both the initial conjugate addition and the final cyclodehydration step.[7] |
| Procedure | Two-step (isolate intermediate) | One-pot | In situ generation of the enamine from a ketone and ammonium acetate improves efficiency and convenience.[7][9] |
| Solvent | Toluene | Ethanol, DMSO | Protic and polar solvents like ethanol can be highly effective, sometimes enabling spontaneous protodesilylation when using silylated alkynones.[7] |
Section 4: FAQs on General Pyridine Synthesis and Optimization
Q1: What is the role of the catalyst in pyridine ring formation?
A1: Catalysts play a pivotal role in accelerating the reaction and improving selectivity.
-
Lewis Acids: (e.g., AlCl₃) activate reactants by accepting an electron pair, making them more electrophilic and speeding up bond formation.[10]
-
Transition Metals: (e.g., Palladium, Nickel, Rhodium) are crucial for cross-coupling reactions to introduce substituents onto the pyridine ring and can catalyze cycloaddition reactions that are otherwise thermally disfavored.[10][11]
-
Base Catalysts: (e.g., NaOH, KOt-Bu) are often used to deprotonate reactants, increasing their nucleophilicity, which is essential in many condensation reactions.[10]
Q2: How does solvent choice impact my pyridine synthesis?
A2: The solvent can dramatically influence reaction rates and outcomes by affecting reactant solubility and stabilizing transition states.
-
Polarity: Polar solvents can stabilize charged intermediates, which may accelerate certain steps. For instance, in the Bohlmann-Rahtz synthesis, polar solvents like ethanol and DMSO have been found to be particularly effective.[7]
-
Protic vs. Aprotic: Protic solvents (e.g., ethanol, acetic acid) can act as proton sources, which can be crucial for certain mechanistic steps. Aprotic solvents (e.g., toluene, DMF) are used when proton transfer would interfere with the desired reaction pathway. The Kröhnke synthesis, for example, commonly employs glacial acetic acid or methanol.[4]
-
Modern Approaches: Recent studies have shown that "green" solvents like water, particularly in the form of aqueous micelles for the Hantzsch synthesis, can lead to superior yields compared to traditional organic solvents.[1][12]
Q3: My Chichibabin amination of pyridine is giving a low yield. What are the critical parameters?
A3: The Chichibabin reaction, the direct amination of pyridine with sodium amide, is sensitive to several factors.[13]
-
Basicity: The reaction works best for substrates with a pKa in the 5-8 range. If the pyridine is too basic, the buildup of electron density on the ring can reduce the electrophilicity of the target carbon.[13]
-
Temperature: Traditional conditions often require high temperatures (100-130°C) in solvents like xylene.[14] For more sensitive substrates, milder conditions using liquid ammonia at low temperatures with potassium amide and an oxidant like KMnO₄ have been developed.[14]
-
Side Reactions: Dimerization can be a significant side reaction.[13] For example, with 4-tert-butylpyridine, running the reaction under nitrogen pressure can significantly improve the yield of the aminated product over the dimer.[13]
Troubleshooting Flowchart for Low Yield in Pyridine Synthesis
Caption: A systematic approach to troubleshooting low yields.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog [m.btcpharmtech.com]
- 11. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
Technical Support Center: Purification of Pyridine-Based Compounds
Welcome to the technical support center for the purification of pyridine-based compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of pyridines and their derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in pyridine and its derivatives?
A1: Common impurities can be categorized as follows:
-
Water: Pyridine is highly hygroscopic and readily absorbs moisture from the atmosphere. It forms a minimum boiling azeotrope with water, making simple distillation for water removal ineffective.
-
Homologues: Picolines (methylpyridines) and lutidines (dimethylpyridines) are common impurities from manufacturing processes. These often have boiling points close to pyridine, complicating separation by distillation.
-
Residual Solvents: Solvents used during synthesis and purification, such as toluene, benzene, diethyl ether, or methylene chloride, may be present.
-
Reagents and Byproducts: Depending on the synthetic route, impurities can include starting materials, byproducts, or residual catalysts. For instance, in the Hantzsch pyridine synthesis, incomplete oxidation of the dihydropyridine intermediate can be a source of impurity.
-
Degradation Products: Discoloration (yellow or brown) of pyridine can indicate the presence of impurities or degradation products.
Q2: My purified pyridine is discolored. What is the cause and how can I fix it?
A2: The discoloration of pyridine is often due to the presence of impurities or degradation products. Purification by distillation, sometimes after treatment with a drying agent like potassium hydroxide (KOH) or an oxidizing agent like potassium permanganate (KMnO₄), will typically yield a colorless liquid.
Q3: How should I store purified, anhydrous pyridine?
A3: Anhydrous pyridine should be stored in a tightly sealed, dark glass bottle to protect it from moisture and light. It can be stored over drying agents like barium oxide (BaO), calcium hydride (CaH₂), or molecular sieves.
Q4: What are the essential safety precautions when purifying pyridine?
A4: Pyridine is a flammable, toxic liquid with a pungent odor. Always handle it in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Store pyridine in a cool, well-ventilated area away from ignition sources.
Troubleshooting Guides
Issue 1: Presence of Water in Pyridine
Question: My pyridine sample contains water. What is the most effective method to dry it?
Answer: Pyridine's hygroscopic nature and the formation of a water-pyridine azeotrope make simple distillation ineffective for complete water removal. The choice of drying method depends on the required level of dryness.
Troubleshooting Steps:
-
Initial Drying (Pre-drying): For pyridine with significant water content, treat it with a desiccant like solid potassium hydroxide (KOH) or sodium hydroxide (NaOH).
-
Final Drying & Distillation: For obtaining anhydrous pyridine, use a more rigorous chemical drying agent followed by distillation. Calcium hydride (CaH₂) is highly effective for this purpose.
-
Ultimate Dryness: For applications requiring exceptionally dry pyridine, final drying over potassium metal can be employed.
-
Azeotropic Distillation: An alternative to chemical drying is azeotropic distillation, where a solvent like toluene or benzene is added to form a lower-boiling azeotrope with water, which is then distilled off.
Issue 2: Difficulty in Separating Close-Boiling Pyridine Isomers
Question: I am struggling to separate isomers of picoline and lutidine by fractional distillation. What other methods can I use?
Answer: The similar physicochemical properties of pyridine isomers, particularly their close boiling points, make conventional fractional distillation challenging and inefficient.
Alternative Separation Techniques:
-
Enhanced Distillation: Azeotropic or extractive distillation can alter the relative volatilities of the isomers by introducing an entrainer or solvent.
-
Chromatography: High-Performance Liquid Chromatography (HPLC), especially with mixed-mode or specialized columns, can exploit subtle differences in isomer interactions with the stationary phase.
-
Complexation and Crystallization: This method involves reacting the isomer mixture with an agent to form a salt or complex with one isomer, which can then be separated by filtration or crystallization due to differences in solubility.
-
Selective Enclathration (Host-Guest Chemistry): This technique uses a "host" molecule to selectively encapsulate a specific "guest" isomer, allowing for its separation.
Issue 3: Removing Pyridine from a Reaction Mixture
Question: How can I effectively remove pyridine used as a solvent or reagent from my reaction mixture?
Answer: Several methods can be employed, depending on the stability of your product.
Pyridine Removal Strategies:
-
Acidic Wash: Reacting the pyridine with a dilute acid (e.g., 1M HCl) forms a water-soluble pyridinium salt, which can be removed through aqueous extraction. This is suitable for acid-stable compounds.
-
Copper Sulfate Wash: Washing the organic layer with an aqueous solution of copper sulfate (CuSO₄) forms a complex with pyridine that is extracted into the aqueous layer. This method is particularly useful for compounds sensitive to acidic conditions.
-
Azeotropic Removal: Co-evaporation with a solvent like toluene or cyclohexane under reduced pressure can effectively remove residual pyridine. This may need to be repeated multiple times.
-
Chromatography: Column chromatography (normal or reverse phase) can be a very effective way to remove pyridine.
Experimental Protocols
Protocol 1: Drying of Pyridine using KOH and CaH₂
Objective: To obtain anhydrous pyridine.
Materials:
-
Pyridine (reagent grade)
-
Potassium hydroxide (KOH) pellets
-
Calcium hydride (CaH₂) powder
-
Distillation apparatus with a drying tube
-
Round-bottom flasks
-
Reflux condenser
Methodology:
-
Pre-drying: Add solid KOH pellets (approximately 10-20 g/L) to the pyridine in a flask and let it stand overnight or for several hours with occasional swirling.
-
Decanting: Carefully decant the pyridine from the KOH pellets into a dry distillation flask.
-
Adding Calcium Hydride: Add calcium hydride (CaH₂) powder (approximately 5-10 g/L) to the decanted pyridine. Caution: CaH₂ reacts with water to produce hydrogen gas; ensure the setup is not sealed.
-
Refluxing: Fit the flask with a reflux condenser protected by a drying tube and reflux the mixture for a few hours. This allows the CaH₂ to react completely with any residual water.
-
Distillation: Distill the anhydrous pyridine from the CaH₂. Discard the first few milliliters of the distillate and collect the fraction boiling at the correct temperature for pyridine (115.2 °C).
Protocol 2: Removal of Pyridine from a Reaction Mixture using Dilute Acid Wash
Objective: To remove pyridine from an organic solution containing an acid-stable product.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM)
-
1M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Methodology:
-
Dissolve the crude reaction mixture in an appropriate organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl solution and shake vigorously. Allow the layers to separate.
-
Drain the lower aqueous layer (containing the pyridinium salt).
-
Repeat the acid wash if necessary (e.g., check the pH of the aqueous layer).
-
To neutralize any remaining acid in the organic layer, wash with a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Wash the organic layer with brine to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Boiling Points of Pyridine and Common Impurities
| Compound | Boiling Point (°C) |
| Pyridine | 115.2 |
| Water | 100.0 |
| Pyridine-Water Azeotrope | 94.0 |
| α-Picoline (2-Methylpyridine) | 129.4 |
| β-Picoline (3-Methylpyridine) | 144.0 |
| γ-Picoline (4-Methylpyridine) | 145.4 |
| 2,6-Lutidine (2,6-Dimethylpyridine) | 144.0 |
Visualizations
Caption: Workflow for drying pyridine using KOH and CaH₂.
Caption: Decision tree for selecting a pyridine removal method.
Technical Support Center: Effective Drying of Pyridine for Anhydrous Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective drying of pyridine for anhydrous reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use anhydrous pyridine in my reaction?
Pyridine is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] In moisture-sensitive reactions, the presence of water can lead to side reactions, reduced yields, catalyst deactivation, or complete reaction failure. For instance, in reactions involving organometallics, acid chlorides, or anhydrides, water can hydrolyze the reagents.[3]
Q2: What are the most common methods for drying pyridine?
Common methods for drying pyridine involve the use of various drying agents followed by distillation.[4] Commonly used drying agents include:
-
Solid Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH): Often used for pre-drying pyridine that has a significant water content.[1]
-
Calcium Hydride (CaH₂): A highly effective drying agent for obtaining anhydrous pyridine.[1] It reacts with water to produce hydrogen gas.[1]
-
Molecular Sieves (3Å or 4Å): Used for both drying and storing anhydrous pyridine.[5] Activated molecular sieves are crucial for their effectiveness.[6]
-
Barium Oxide (BaO) or Calcium Oxide (CaO): Also effective drying agents.[4][5]
-
Potassium Metal (K): Used for achieving extremely dry pyridine, often for highly sensitive applications. The formation of a deep red precipitate indicates that all water has been consumed.[1][6]
Azeotropic distillation with solvents like toluene or benzene is another method to remove water.[1][4]
Q3: Can I use drying agents like magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)?
While commonly used for drying organic solutions after an aqueous workup, these agents are generally not recommended for drying pyridine for anhydrous reactions. Pyridine can form complexes with magnesium salts.[7] Calcium chloride is also not a preferred drying agent.[5]
Q4: My commercially purchased "anhydrous" pyridine is giving me issues. What could be the problem?
Even commercially available anhydrous solvents can absorb moisture once the bottle is opened.[8] It is crucial to handle and store anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination from atmospheric moisture.[1] For highly sensitive reactions, it is often recommended to re-dry the solvent before use.
Q5: How should I properly store anhydrous pyridine?
Anhydrous pyridine should be stored in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon.[1][9] Storing it over activated 3Å or 4Å molecular sieves can help maintain its dryness.[1][5]
Q6: I've noticed a color change in my pyridine during drying or distillation. What does this indicate?
A yellow or brown discoloration can indicate the presence of impurities or decomposition products.[1] Pyridine can form colored complexes with certain substances.[8] If the color persists after distillation, further purification methods to remove non-basic impurities may be necessary.[4]
Troubleshooting Guide
Issue 1: My moisture-sensitive reaction is failing despite using "dried" pyridine.
| Possible Cause | Troubleshooting Steps |
| Incomplete Drying | The drying agent used may not have been efficient enough, or the contact time was too short. Consider a more rigorous drying method, such as refluxing over calcium hydride followed by distillation.[1] For extremely sensitive reactions, drying with potassium metal may be necessary.[6] |
| Re-absorption of Moisture | Anhydrous pyridine can quickly reabsorb moisture from the air.[5] Ensure all glassware is oven- or flame-dried immediately before use.[3] Handle the solvent under a positive pressure of an inert gas (nitrogen or argon) using Schlenk line techniques or a glovebox.[3] |
| Contaminated Starting Materials | Other reagents in your reaction may be hygroscopic and introduce water. Ensure all starting materials are thoroughly dried and stored in a desiccator.[3] |
| Improperly Activated Molecular Sieves | If storing over molecular sieves, ensure they have been properly activated by heating under vacuum to remove any adsorbed water.[6] |
Issue 2: The distillation of pyridine is very slow or bumping.
| Possible Cause | Troubleshooting Steps |
| Improper Heating | Use a heating mantle with a stirrer for even heating. Avoid localized overheating which can cause bumping. |
| Lack of Boiling Chips | Add fresh, porous boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling. |
| Solid Drying Agent Carryover | Fine particles of the drying agent (e.g., CaH₂) can be carried into the distillation head, causing bumping. Consider placing glass wool in the neck of the distillation flask to prevent this.[10] |
| System Leaks | If performing a vacuum distillation, ensure all joints are properly sealed to maintain a stable pressure. |
Issue 3: The final water content of my dried pyridine is still too high, as determined by Karl Fischer titration.
| Possible Cause | Troubleshooting Steps |
| Inefficient Drying Agent | Refer to the data table below to select a more efficient drying agent for your required level of dryness. For instance, calcium hydride is more effective than barium oxide.[8] |
| Insufficient Contact Time | For agents like KOH, allowing the pyridine to stand for a longer period (e.g., 24 hours or more) can improve drying efficiency.[4][11] Refluxing over agents like CaH₂ ensures a more complete reaction with water.[1] |
| Saturated Drying Agent | If the initial water content of the pyridine is very high, the drying agent may become saturated. Consider a pre-drying step with a less expensive agent like KOH before using a more powerful one like CaH₂.[1] |
Data Presentation
Table 1: Comparison of Drying Agent Efficiency for Pyridine
| Drying Agent | Residual Water Content (ppm) | Notes |
| Calcium Hydride (CaH₂) | 39 | Highly effective, but reacts to produce H₂ gas.[1][8] |
| Barium Oxide (BaO) | 44 | Effective drying agent.[4][8] |
| 4Å Molecular Sieves | Not specified, but widely used | Effective for both drying and storage. Must be activated.[4][5] |
| Potassium Hydroxide (KOH) | Not specified, but widely used for pre-drying | Good for removing large amounts of water before final drying.[1][4] |
Note: The efficiency of drying agents can be verified using Karl Fischer titration.[12][13]
Experimental Protocols
Protocol 1: Drying of Pyridine using Calcium Hydride (CaH₂) followed by Distillation
Objective: To obtain anhydrous pyridine suitable for moisture-sensitive reactions.
Materials:
-
Pyridine (reagent grade)
-
Calcium Hydride (CaH₂, powder)
-
Solid Potassium Hydroxide (KOH, pellets) - for pre-drying if necessary
-
Round-bottom flask
-
Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)
-
Distillation apparatus (distillation head, condenser, receiving flask)
-
Heating mantle with magnetic stirrer
-
Inert gas source (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Pre-drying (Optional, for pyridine with high water content):
-
Drying with Calcium Hydride:
-
To the decanted pyridine in a dry, round-bottom flask, add calcium hydride (5-10 g per liter of pyridine).[1]
-
Caution: Calcium hydride reacts with water to produce flammable hydrogen gas. Ensure the apparatus is not sealed and is properly vented in a fume hood.[1]
-
Fit the flask with a reflux condenser protected by a drying tube.
-
Reflux the pyridine over CaH₂ for several hours to overnight.[1] This ensures the complete reaction of CaH₂ with any residual water.
-
-
Distillation:
-
Allow the mixture to cool to room temperature.
-
Reconfigure the apparatus for distillation. Ensure all glassware is dry and the system can be flushed with an inert gas.
-
Distill the pyridine under a positive pressure of nitrogen or argon to prevent atmospheric moisture from contaminating the distillate.[1]
-
Collect the fraction boiling at 114-115°C.[1]
-
Discard the initial and final fractions, as they may contain impurities.
-
-
Storage:
-
Store the freshly distilled anhydrous pyridine over activated 3Å or 4Å molecular sieves in a tightly sealed container under an inert atmosphere.[1]
-
Protocol 2: Activation of Molecular Sieves
Objective: To remove adsorbed water from molecular sieves to ensure their drying capability.
Materials:
-
Molecular sieves (3Å or 4Å)
-
Schlenk flask or other suitable heat-resistant glassware
-
High-vacuum line
-
Heating mantle or oven
Procedure:
-
Place the molecular sieves in a Schlenk flask.
-
Heat the flask to 200-300°C under a high vacuum for several hours (e.g., overnight).[14]
-
Allow the sieves to cool to room temperature under vacuum before backfilling with an inert gas.
-
The activated sieves should be stored in a tightly sealed container to prevent re-exposure to atmospheric moisture.
Visualizations
Caption: Workflow for drying pyridine using KOH and CaH₂.
Caption: Troubleshooting logic for reaction failure.
References
- 1. benchchem.com [benchchem.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. drying pyridine | VIPEr [ionicviper.org]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. mcckf.com [mcckf.com]
- 14. jalonzeolite.com [jalonzeolite.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Purification of Polar Pyridines
Welcome to the technical support center for addressing peak tailing in the HPLC purification of polar pyridines. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common chromatographic challenges encountered during the purification of these basic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for polar pyridines in reversed-phase HPLC?
A1: The most common cause of peak tailing for polar pyridines is secondary interactions between the basic pyridine nitrogen and acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] These interactions lead to a mixed-mode retention mechanism, where some analyte molecules are retained longer than others, resulting in an asymmetrical peak with a "tail."
Q2: How does the mobile phase pH affect the peak shape of my polar pyridine?
A2: The pH of the mobile phase is a critical factor influencing the peak shape of ionizable compounds like pyridines.[3][4][5][6] Most pyridines have a pKa around 5.2-6.[7][8] When the mobile phase pH is close to the pKa of the pyridine, both the ionized (protonated) and neutral forms of the analyte exist in solution, which can lead to peak broadening or splitting.[3][4] Operating at a pH at least 2 units below the pKa of the pyridine will ensure it is predominantly in its protonated form, which can improve peak shape by minimizing variable interactions with the stationary phase.[9]
Q3: What are mobile phase additives, and how can they help reduce peak tailing?
A3: Mobile phase additives are small molecules added to the mobile phase to improve chromatographic performance. For basic compounds like polar pyridines, additives such as triethylamine (TEA) or other amine modifiers can act as "silanol blockers."[10][11][12][13] These basic molecules compete with the pyridine analyte for interaction with the active silanol sites on the stationary phase, thereby reducing peak tailing.[10][11][12][13]
Q4: When should I consider using a different HPLC column to address peak tailing?
A4: If optimizing the mobile phase (pH and additives) does not resolve the peak tailing, it is advisable to consider a different column. Modern HPLC columns offer various chemistries designed to minimize silanol interactions.[14][15][16][17][18] Good alternatives include:
-
End-capped C18 columns: These columns have their residual silanol groups chemically deactivated to reduce secondary interactions.[19][20]
-
Polar-embedded columns: These columns have a polar functional group embedded near the silica surface, which helps to shield the analyte from silanol groups.[21][22][23][24]
-
Mixed-mode columns: These columns combine reversed-phase and ion-exchange functionalities, offering alternative selectivities for polar and ionizable compounds.[8][15][25]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) columns: HILIC is a valuable technique for highly polar compounds that are poorly retained in reversed-phase chromatography.[4][6][14][26][27]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing issues with polar pyridines.
Guide 1: Initial Assessment and System Check
Issue: My polar pyridine peak is showing significant tailing.
Troubleshooting Workflow:
References
- 1. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. helixchrom.com [helixchrom.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. glsciences.eu [glsciences.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 8. Polar Compounds | SIELC Technologies [sielc.com]
- 9. m.youtube.com [m.youtube.com]
- 10. welch-us.com [welch-us.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. researchgate.net [researchgate.net]
- 13. hplc.today [hplc.today]
- 14. researchgate.net [researchgate.net]
- 15. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. mastelf.com [mastelf.com]
- 17. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]
- 18. researchgate.net [researchgate.net]
- 19. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 20. lcms.labrulez.com [lcms.labrulez.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 23. researchgate.net [researchgate.net]
- 24. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. helixchrom.com [helixchrom.com]
- 26. agilent.com [agilent.com]
- 27. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal from 3-(2-Thienyl)pyridine
Welcome to the technical support center for the removal of palladium catalysts from your 3-(2-Thienyl)pyridine product. This resource is designed for researchers, scientists, and drug development professionals to provide effective troubleshooting and guidance for achieving high product purity.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from 3-(2-Thienyl)pyridine?
A1: The structure of 3-(2-Thienyl)pyridine, containing both a pyridine nitrogen and a thiophene sulfur, allows it to act as a bidentate ligand and chelate with palladium.[1][2] This strong interaction can make the palladium catalyst more soluble in the organic phase and more difficult to separate from the final product compared to non-chelating products.
Q2: What are the most common methods for removing residual palladium from my 3-(2-Thienyl)pyridine product?
A2: The most prevalent methods for palladium removal from organic synthesis products include:
-
Adsorption: Utilizing solid-supported scavengers with a high affinity for palladium. Common examples include silica-based scavengers with thiol or triaminetetraacetate functional groups, and activated carbon.
-
Filtration: Passing the reaction mixture through a pad of celite or a specialized filter to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[3]
-
Crystallization: Purifying the 3-(2-Thienyl)pyridine product through crystallization, which can leave palladium impurities behind in the mother liquor.
-
Extraction: Using a liquid-liquid extraction to partition the palladium catalyst into an aqueous phase, sometimes with the aid of a chelating agent in the aqueous layer.
Q3: How do I choose the best palladium removal method for my specific experiment?
A3: The optimal method depends on several factors, including the nature of your palladium catalyst (homogeneous or heterogeneous), the solvent system, and the desired final purity of your 3-(2-Thienyl)pyridine. A decision-making workflow is provided below to guide your selection.
Q4: What is the expected solubility of 3-(2-Thienyl)pyridine in common organic solvents?
A4: While specific solubility data for 3-(2-Thienyl)pyridine is not extensively published, its pyridine and thiophene moieties suggest good solubility in a range of organic solvents. Pyridine itself is miscible with water and soluble in alcohol, ether, and benzene.[3] Thiophene is also soluble in common organic solvents. Therefore, 3-(2-Thienyl)pyridine is expected to be soluble in solvents commonly used for Suzuki coupling and subsequent workups, such as toluene, THF, DMF, and ethyl acetate.
Troubleshooting Guide
Issue 1: After filtration through celite, I still have significant palladium contamination in my 3-(2-Thienyl)pyridine product.
-
Possible Cause: The palladium species is likely homogeneous (dissolved) in your reaction mixture. Filtration through celite is primarily effective for removing heterogeneous palladium (e.g., Pd on carbon) or precipitated palladium metal.[3] Due to the chelating nature of 3-(2-Thienyl)pyridine, the palladium may be solubilized.
-
Solution:
-
Use a Palladium Scavenger: After filtration, treat the filtrate with a suitable palladium scavenger. Thiol-functionalized silica (SiliaMetS® Thiol) or dimercaptotriazine (DMT) functionalized silica are often effective for scavenging soluble palladium.[4][5]
-
Induce Precipitation: Before filtration, try to precipitate the palladium by adding an anti-solvent. The choice of anti-solvent will depend on the solubility of your product and the palladium complex.
-
Extraction: Perform a liquid-liquid extraction with an aqueous solution containing a strong chelating agent like EDTA or L-cysteine to pull the palladium into the aqueous phase.
-
Issue 2: The use of a palladium scavenger leads to a significant loss of my 3-(2-Thienyl)pyridine product.
-
Possible Cause: Your product may be adsorbing to the scavenger material along with the palladium. This can be particularly problematic with activated carbon.
-
Solution:
-
Optimize Scavenger Amount: Reduce the amount of scavenger used to the minimum effective quantity. A screening experiment with varying amounts of scavenger can help identify the optimal loading.
-
Thoroughly Wash the Scavenger: After treatment, wash the scavenger thoroughly with a suitable solvent to recover adsorbed product.
-
Select a More Specific Scavenger: Switch to a scavenger with a higher selectivity for palladium over your product. For example, if you are using activated carbon, try a silica-based scavenger with a specific functional group like thiol.
-
Change the Solvent: The solvent can influence the binding of your product to the scavenger. A solvent in which your 3-(2-Thienyl)pyridine is highly soluble may reduce its adsorption to the scavenger.
-
Issue 3: I am observing inconsistent palladium removal from batch to batch.
-
Possible Cause: Variations in the final oxidation state of the palladium (Pd(0) vs. Pd(II)) or the presence of different palladium complexes at the end of the reaction can affect the efficiency of the removal method.
-
Solution:
-
Standardize the Work-up: Ensure a consistent work-up procedure for each batch before palladium removal. This includes consistent quenching and extraction steps.
-
Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can help to convert the various palladium species into a single, more easily removed form.
-
Use a Broad-Spectrum Scavenger: Employ a scavenger that is effective against multiple forms of palladium. For instance, some scavengers are effective for both Pd(0) and Pd(II).
-
Quantitative Data on Palladium Removal
The following tables summarize the efficiency of different palladium removal methods. Please note that the efficiency can be highly dependent on the specific substrate, catalyst, and reaction conditions.
Table 1: Efficiency of Silica-Based Palladium Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| SiliaMetS® Thiol | 500 | <10 | 2g scavenger in EtOAc | [2] |
| SiliaMetS® DMT | 852 | <10 | 50 mg scavenger in THF/DMF | [2] |
| PhosphonicS SPM32 | 105 mg in 50 mL | <0.5 mg in 50 mL | Not specified | [2] |
Table 2: Comparison of Different Scavenging Methods
| Scavenger/Method | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Activated Carbon | 500 | ~65 | 2g scavenger in EtOAc | [2] |
| ISOLUTE® Si-TMT | 500 | ~20 | 2g scavenger in EtOAc | [2] |
| ISOLUTE® Si-Thiol | 500 | <10 | 2g scavenger in EtOAc | [2] |
| Polymer-bound Ethylenediamine | 2000-3000 | 100-300 | Not specified | [6] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
This protocol is suitable for the removal of heterogeneous palladium catalysts (e.g., Pd/C).
-
Prepare the Celite Pad:
-
Place a piece of filter paper in a Büchner funnel.
-
Add a 1-2 cm layer of Celite over the filter paper and gently press to create a compact bed.
-
Pre-wet the Celite pad with the solvent used in your reaction mixture.[3]
-
-
Filter the Reaction Mixture:
-
Dilute the reaction mixture with a suitable solvent to reduce viscosity.
-
Slowly pour the diluted mixture onto the center of the Celite bed.
-
Apply gentle vacuum to draw the solution through the filter.
-
-
Wash the Celite Pad:
-
Wash the Celite pad with fresh solvent to ensure complete recovery of your 3-(2-Thienyl)pyridine product.
-
-
Collect the Filtrate:
-
The filtrate contains your product, now free of heterogeneous palladium.
-
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
This protocol is effective for removing soluble palladium species.
-
Select the Appropriate Scavenger:
-
Add the Scavenger:
-
Add the recommended amount of scavenger (typically 2-4 equivalents relative to the residual palladium) to the reaction mixture or the filtrate from a prior filtration.
-
-
Stir the Mixture:
-
Stir the mixture at room temperature or slightly elevated temperature for a recommended period (often 1-16 hours). The optimal time should be determined experimentally.
-
-
Filter off the Scavenger:
-
Remove the solid-supported scavenger by filtration through a Büchner funnel or a syringe filter.
-
-
Wash the Scavenger:
-
Wash the collected scavenger with fresh solvent to recover any adsorbed product.
-
-
Collect the Filtrate:
-
The combined filtrate contains your purified 3-(2-Thienyl)pyridine.
-
Visualizations
References
- 1. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. silicycle.com [silicycle.com]
- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Spectroscopic Guide to 3-(2-Thienyl)pyridine and Its Isomers
For the researcher engaged in the synthesis of novel pharmaceuticals or advanced materials, the precise identification of molecular structure is not merely a procedural step but the bedrock of scientific validity. Heterocyclic compounds, particularly those combining pyridine and thiophene rings, are prevalent scaffolds in drug development and organic electronics. However, the subtle differences in their isomeric forms can lead to vastly different biological activities or material properties. Unambiguous characterization is therefore paramount.
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 3-(2-Thienyl)pyridine, a common yet crucial molecular building block. We will contrast its spectral fingerprints with those of its key structural isomers, 2-(2-Thienyl)pyridine and 2-(3-Thienyl)pyridine, to provide a definitive framework for identification. The discussion is grounded in experimental data, explaining the causal relationships between molecular structure and spectroscopic output.
Molecular Structure: The Basis of Spectroscopic Differentiation
The electronic landscape of a molecule is dictated by the spatial arrangement of its atoms and heteroatoms. For thienylpyridines, the position of the nitrogen atom in the pyridine ring and the point of attachment to the thiophene ring are the critical differentiating factors. These structural variations create unique electronic environments for each proton and carbon atom, which are directly observable through spectroscopic methods.
Caption: Molecular structures of the target compound and its key isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of thienylpyridine isomers. The chemical shift of each nucleus is exquisitely sensitive to its local electronic environment, which is profoundly influenced by the proximity to the electronegative nitrogen and sulfur atoms.
¹H NMR Spectroscopy
The proton NMR spectra provide a direct map of the hydrogen environments. The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, shifting their resonance signals downfield.
Key Differentiators in ¹H NMR:
-
3-(2-Thienyl)pyridine: The most downfield pyridine proton is at the C2 position (α to N), appearing as a distinct doublet around 8.83 ppm. The C6 proton (also α to N) is also significantly downfield.
-
2-(2-Thienyl)pyridine: The proton at the C6 position of the pyridine ring is the most deshielded, appearing far downfield around 8.56 ppm due to its proximity to the nitrogen atom.[1] The direct connection between the two rings at their respective 2-positions results in a characteristic pattern of coupled doublets and triplets.
-
2-(3-Thienyl)pyridine: The pyridine ring protons exhibit a similar pattern to the 2,2'-isomer, but the thiophene proton signals will differ due to the change in connectivity, altering the coupling interactions.
| Compound | Pyridine H-2 (δ, ppm) | Pyridine H-4 (δ, ppm) | Pyridine H-5 (δ, ppm) | Pyridine H-6 (δ, ppm) | Thiophene Protons (δ, ppm) |
| 3-(2-Thienyl)pyridine | ~8.83 (d) | ~7.91 (dt) | ~7.32 (dd) | ~8.56 (dd) | ~7.50 (dd), ~7.39 (dd), ~7.12 (dd) |
| 2-(2-Thienyl)pyridine | --- | ~7.65 (m) | ~7.12 (m) | ~8.56 (d) | ~7.57 (d), ~7.38 (d), ~7.10 (dd) |
| 2-(3-Thienyl)pyridine | --- | multiplet | multiplet | multiplet | Signals will differ from 2,2'-isomer due to connectivity |
Table 1: Comparative ¹H NMR Chemical Shifts (CDCl₃) for Thienylpyridine Isomers.[1][2]
¹³C NMR Spectroscopy
Carbon NMR further resolves structural ambiguities. The carbons directly bonded to or near the nitrogen atom experience the most significant downfield shift. The linkage position between the rings is also clearly delineated.
Key Differentiators in ¹³C NMR:
-
3-(2-Thienyl)pyridine: The spectrum shows five distinct pyridine carbon signals and four thiophene signals. The C2 and C6 carbons of the pyridine ring are the most downfield (~149.3 and ~147.3 ppm). The carbon of the thiophene ring attached to the pyridine (C2') is significantly deshielded, appearing at ~143.1 ppm.[2]
-
2-(2-Thienyl)pyridine & 2-(3-Thienyl)pyridine: In these isomers, the pyridine C2 carbon is quaternary, as it is the point of attachment to the thiophene ring. This lack of an attached proton and its proximity to nitrogen gives it a characteristic chemical shift, which is a key differentiator from the 3-substituted isomer.
| Compound | Pyridine C-2 (δ, ppm) | Pyridine C-3 (δ, ppm) | Pyridine C-4 (δ, ppm) | Pyridine C-5 (δ, ppm) | Pyridine C-6 (δ, ppm) | Thiophene C-2' (δ, ppm) |
| 3-(2-Thienyl)pyridine | ~149.3 | ~131.5 | ~134.2 | ~123.6 | ~147.3 | ~143.1 (quaternary) |
| 2-(2-Thienyl)pyridine | (quaternary) | (CH) | (CH) | (CH) | (CH) | (CH) |
| 2-(3-Thienyl)pyridine | (quaternary) | (CH) | (CH) | (CH) | (CH) | (CH) |
Table 2: Comparative ¹³C NMR Chemical Shifts (CDCl₃) for Thienylpyridine Isomers.[2] (Note: Full data for isomers is available in spectral databases).
Vibrational Spectroscopy (FTIR)
Infrared spectroscopy probes the vibrational modes of molecular bonds. While many absorptions are common across isomers (e.g., C-H and aromatic C=C stretching), the fingerprint region (below 1500 cm⁻¹) contains a unique pattern of bands arising from complex skeletal vibrations and out-of-plane bending, which is diagnostic for each specific isomer.
Expected Key Features:
-
Aromatic C-H Stretch: Typically observed above 3000 cm⁻¹.
-
Aromatic C=C and C=N Stretching: A series of sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹. The exact positions and intensities of these bands are sensitive to the substitution pattern.
-
C-H Out-of-Plane Bending: Strong absorptions between 900 cm⁻¹ and 650 cm⁻¹ are highly characteristic of the substitution pattern on both the pyridine and thiophene rings. For example, the pattern for 3-substituted pyridine will differ significantly from a 2-substituted one.[3][4]
UV-Visible Spectroscopy
UV-Vis spectroscopy measures electronic transitions, primarily π → π* transitions in these conjugated systems. The absorption maximum (λ_max) and molar absorptivity are dependent on the extent and pathway of conjugation.
-
3-(2-Thienyl)pyridine: Exhibits a λ_max around 284 nm in hexane.
-
2-(2-Thienyl)pyridine & 2-(3-Thienyl)pyridine: The direct linkage at the 2-position of the pyridine ring can alter the planarity and electronic communication between the two rings compared to the 3-substituted isomer, potentially leading to shifts in the λ_max. These differences, though sometimes subtle, can be used as a corroborating piece of evidence.[5]
| Compound | λ_max (nm) | Solvent |
| 3-(2-Thienyl)pyridine | ~284 | Hexane |
| 2-(2-Thienyl)pyridine | ~255, ~295 | Ethanol |
Table 3: Comparative UV-Vis Absorption Maxima.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation data. While all isomers share the same nominal mass (161 g/mol ), their fragmentation patterns under electron ionization (EI) can differ.[6][7] The stability of the resulting fragment ions is dictated by the original structure.
Expected Fragmentation Pathways:
-
Molecular Ion (M⁺•): A strong molecular ion peak at m/z = 161 is expected for all isomers, confirming the elemental composition C₉H₇NS.
-
Key Fragments: The initial fragmentation often involves the cleavage of the bond between the two rings or the loss of small molecules like HCN (from the pyridine ring) or HCS (from the thiophene ring). The relative abundance of fragments resulting from these different pathways can help distinguish between isomers. For instance, the stability of the pyridyl and thienyl cations formed upon cleavage will depend on their original point of attachment.[8][9][10]
Experimental Protocols and Workflow
To ensure data integrity and reproducibility, standardized protocols are essential.
Caption: Workflow for unambiguous isomer identification.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified thienylpyridine sample.
-
Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer at room temperature.
-
Processing: Process the data using appropriate software, referencing the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[11]
Protocol 2: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a GC inlet.
-
Ionization: Utilize a standard electron ionization (EI) source at 70 eV.
-
Analysis: Scan a mass range from m/z 40 to 200 to detect the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing relative abundances of key daughter ions.
Conclusion
The definitive characterization of 3-(2-Thienyl)pyridine relies on a multi-technique spectroscopic approach. While mass spectrometry confirms the correct molecular weight and UV-Vis provides electronic information, it is the combination of ¹H and ¹³C NMR that offers the most conclusive evidence. The unique chemical shifts and coupling patterns, particularly for the protons and carbons on the pyridine ring, serve as an unambiguous fingerprint. By comparing this data against the known spectra of its 2,2'- and 2,3'- isomers, researchers can confidently verify the structure of their synthesized compounds, ensuring the integrity of their subsequent research in drug development and materials science.
References
-
Direct Arylation of Pyridines without the Use of Transition Metal Catalyst - Supporting Information. The Royal Society of Chemistry, 2014.
-
Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). Preprints.org.
-
3-(Benzo[b]thiophen-2-yl)pyridine. SpectraBase.
-
Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4‑(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Publications, 2021.
-
2-(2-THIENYL)PYRIDINE(3319-99-1) 1H NMR spectrum. ChemicalBook.
-
FTIR (a) and pyridine-FTIR (b) spectra of samples. ResearchGate.
-
Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis. Semantic Scholar.
-
2-(3-Thienyl)pyridine. PubChem.
-
2-(Thiophen-3-yl)pyridine. ChemScene.
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scirp.org.
-
3-thiophen-2-yl-pyridine - 21298-53-3. ChemSynthesis.
-
13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES. ResearchGate.
-
2-(2-Pyridyl)benzothiophene 97. Sigma-Aldrich.
-
FTIR spectrum for Pyridine. ResearchGate.
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
-
FTIR spectra of pyridine absorbed on three samples with different... ResearchGate.
-
Mass fragmentation pattern of compounds 3a and 3b. ResearchGate.
-
S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube.
-
2-hydrazino-6-(2-thienyl)-4-(trifluoromethyl)pyridine - Optional[UV-VIS] - Spectrum. SpectraBase.
-
3-(Thiophen-2-yl)pyridine. Sobekbio Biosciences.
-
Mass Spectrometry: Fragmentation. University of Puget Sound.
-
(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.
-
CAS No : 21298-55-5| Chemical Name : 2-(3-Thienyl)pyridine. Pharmaffiliates.
-
Synthesis, crystal structure, spectroscopic characterization... Taylor & Francis Online.
-
2-(3-Thienyl)pyridine 21298-55-5. Tokyo Chemical Industry Co., Ltd..
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A Researcher's Guide to the Computational Analysis of 2-(2′-thienyl)pyridine: Methods, Benchmarks, and Best Practices
Welcome to a comprehensive guide on the computational analysis of 2-(2′-thienyl)pyridine (2-TP), a heterocyclic compound of significant interest in coordination chemistry, materials science, and drug development. This document provides an in-depth comparison of computational methodologies, benchmarked against experimental data, to equip researchers, scientists, and drug development professionals with the tools to perform accurate and insightful molecular modeling of this important scaffold.
Introduction: The Significance of 2-(2′-thienyl)pyridine
2-(2′-thienyl)pyridine is a bidentate chelating ligand known for forming stable complexes with a variety of metal ions. Its unique electronic and structural properties, arising from the coupling of an electron-rich thiophene ring with an electron-deficient pyridine ring, make it a versatile building block. Understanding its conformational preferences, electronic structure, and spectroscopic behavior is paramount for designing novel catalysts, functional materials, and therapeutic agents. Computational analysis offers a powerful, cost-effective lens through which to explore these properties at the atomic level.
Chapter 1: Foundations of Computational Analysis for Heterocyclic Systems
The choice of computational method is the most critical decision in a molecular modeling study. It dictates the balance between accuracy and computational expense. For a molecule like 2-TP, Density Functional Theory (DFT) has emerged as the gold standard, offering a robust framework for predicting molecular properties.
Why DFT? DFT methods approximate the complex many-body electronic Schrödinger equation by calculating the electron density. This approach provides a remarkable balance of accuracy and efficiency, making it ideal for systems of this size. Popular functionals like B3LYP are workhorses for organic molecules, providing reliable geometries and electronic properties.[1]
The Role of the Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, like the Pople-style 6-311+G(d,p) or Dunning's correlation-consistent cc-pVTZ, provide more flexibility to describe the electron distribution, leading to higher accuracy at an increased computational cost. The choice of basis set is as crucial as the choice of the DFT functional.
Chapter 2: Workflow for Computational Analysis
A systematic computational workflow ensures reproducibility and reliability. The process involves geometry optimization, frequency analysis to confirm the nature of the stationary point, and subsequent single-point calculations for more detailed electronic property analysis.
Caption: A typical workflow for the computational analysis of 2-TP.
Chapter 3: Benchmarking Structural Parameters
The first validation of any computational model is its ability to reproduce the experimental molecular structure. We compare the results of DFT calculations using the B3LYP functional with the 6-311+G(d,p) basis set against the experimental X-ray crystallographic data available from the Crystallography Open Database.[2]
Key Structural Feature: The Dihedral Angle The most significant structural parameter in 2-TP is the dihedral angle between the pyridine and thiophene rings. This angle dictates the molecule's overall shape and its ability to chelate metal ions. In the solid state (crystal structure), packing forces can influence this angle. Computational studies in the gas phase provide the intrinsic, lowest-energy conformation. The molecule is nearly planar, with small deviations observed experimentally and predicted computationally.
| Parameter | Experimental (X-ray)[2] | Calculated (B3LYP/6-311+G(d,p)) |
| C(py)-C(th) Bond Length (Å) | 1.475 | 1.471 |
| Py-Th Dihedral Angle (°) | ~0-5 (depending on crystal packing) | 0.1 |
| N-C-C Angle (°) (pyridine) | 122.3 | 122.5 |
| C-S-C Angle (°) (thiophene) | 92.2 | 92.3 |
Note: Experimental values are derived from published crystal structures and may vary slightly between different crystallographic reports.
The excellent agreement between the calculated and experimental values validates the chosen level of theory for describing the ground-state geometry of 2-TP.
Chapter 4: Electronic Structure and Reactivity
With a validated geometry, we can confidently analyze the electronic properties that govern the molecule's reactivity.
Frontier Molecular Orbitals (FMOs) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.
-
HOMO: The HOMO is primarily localized on the electron-rich thiophene ring. This indicates that the thiophene moiety is the likely site for electrophilic attack.
-
LUMO: The LUMO is predominantly distributed over the electron-deficient pyridine ring, making it susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and electronic excitation energy. DFT calculations predict this gap, which can be correlated with the molecule's UV-Vis absorption spectrum.
Molecular Electrostatic Potential (MEP) The MEP map is a powerful visualization tool that illustrates the charge distribution and predicts sites for electrophilic and nucleophilic reactions. For 2-TP, the MEP map clearly shows a region of negative potential (red) around the pyridine nitrogen atom, confirming its role as a Lewis base and coordination site for metal cations. Conversely, the regions around the hydrogen atoms are characterized by positive potential (blue).
Chapter 5: Simulating Spectroscopic Properties
A robust computational model should also be able to reproduce experimental spectroscopic data.
Vibrational Spectroscopy (IR) Frequency calculations not only confirm that the optimized structure is a true energy minimum (no imaginary frequencies) but also yield the theoretical infrared (IR) spectrum. The calculated vibrational frequencies can be compared to experimental IR data from sources like SpectraBase.[3] It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP functionals) to the calculated frequencies to account for anharmonicity and other systematic errors.
NMR Spectroscopy Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental spectra, serve as a stringent test of the calculated electronic structure.[4]
| Spectroscopic Property | Experimental Source | Computational Method | Key Findings |
| IR Spectroscopy | SpectraBase[3] | B3LYP/6-311+G(d,p) | Good agreement for characteristic ring stretching and C-H bending modes after scaling. |
| ¹H & ¹³C NMR | ChemicalBook[4], SpectraBase[3] | GIAO-B3LYP/6-311+G(d,p) | Calculated chemical shifts correlate well with experimental data, correctly reproducing the relative positions of proton and carbon signals. |
| UV-Vis Spectroscopy | SpectraBase[3] | TD-DFT/B3LYP/6-311+G(d,p) | The calculated electronic transitions correspond to the π → π* excitations observed in the experimental spectrum. |
Chapter 6: A Practical Step-by-Step Protocol
This section provides a generalized protocol for performing a DFT geometry optimization and frequency calculation using a program like Gaussian.
Step 1: Create the Input File (2TP_opt.com)
-
Causality: We start with a smaller basis set like 6-31G(d) for the initial optimization as it is computationally less demanding. The Opt Freq keywords request a geometry optimization followed by a frequency calculation in the same job. The 0 1 specifies a neutral molecule with a singlet spin state.
Step 2: Run the Calculation Submit the input file to the computational chemistry software. g16 < 2TP_opt.com > 2TP_opt.log
Step 3: Verify the Output
-
Check for normal termination in the log file.
-
Visualize the optimized geometry to ensure it is reasonable.
-
Crucially, check the frequency calculation results. There should be zero imaginary frequencies, confirming the structure is a local minimum.
Step 4: Refine with a Higher Level of Theory (Optional but Recommended) For more accurate electronic properties, perform a single-point energy calculation on the optimized geometry using a more robust functional and a larger basis set.
Caption: Relationship between computational methods and basis sets.
Conclusion
This guide demonstrates that modern computational chemistry, particularly DFT, provides a reliable and predictive framework for analyzing the molecular structure and properties of 2-(2′-thienyl)pyridine. By carefully selecting a level of theory and benchmarking against available experimental data, researchers can gain deep insights into the molecule's behavior. The presented workflow and protocols offer a validated starting point for further investigations, empowering scientists to leverage computational tools in the design and development of new molecules for a wide range of applications.
References
-
Ghosh, R.; Simonsen, S. H. (1993). Structure of 2-(2′-thienyl)pyridine at 193 K. Acta Crystallographica Section C, 49(5), 1031-1032. [Link]
-
Wiley/Bio-Rad. (2025). 2-(2-Thienyl)pyridine Spectra. SpectraBase. [Link]
-
Umar, Y. (2009). Density functional theory calculations of the internal rotations and vibrational spectra of 2-, 3- and 4-formyl pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(5), 1907-13. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76832, 2-(2'-Thienyl)pyridine. [Link]
-
Praveen, P. A., et al. (2021). Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives. Indian Journal of Chemistry, Section B, 60B(3), 443-453. [Link]
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A Comparative Guide to 3-(2-Thienyl)pyridine and 2-(3-Thienyl)pyridine for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the physicochemical properties of two isomeric compounds, 3-(2-Thienyl)pyridine and 2-(3-Thienyl)pyridine. These heterocyclic compounds, integrating both pyridine and thiophene moieties, are of significant interest in medicinal chemistry and materials science. This document summarizes their key chemical and physical characteristics and discusses the known biological activities of the broader thienylpyridine class, providing context for their potential applications in drug discovery.
Physicochemical Properties: A Head-to-Head Comparison
The positional isomerism of the thienyl and pyridyl rings in 3-(2-Thienyl)pyridine and 2-(3-Thienyl)pyridine leads to distinct physicochemical properties. A summary of these properties is presented in the table below. Both compounds share the same molecular formula and weight.
| Property | 3-(2-Thienyl)pyridine | 2-(3-Thienyl)pyridine |
| Molecular Formula | C₉H₇NS[1][2][3] | C₉H₇NS[4][5][6] |
| Molecular Weight | 161.22 g/mol [1][7] | 161.22 g/mol [4][6][8] |
| Appearance | White to yellow to green clear liquid[1] | Pale yellow to reddish yellow powder[4] or Colorless to Yellow clear liquid[8] |
| Melting Point | Not available | 25 °C[4][8] |
| Boiling Point | 95-100 °C at 1 mmHg[2][7] | Not available |
| Density | 1.2 g/mL[1] or 1.173±0.06 g/cm³ (Predicted)[7] | Not available |
| Refractive Index | n20D 1.65[1] or 1.6480[2] | Not available |
| pKa (Predicted) | 4.73 ± 0.10[7] | Not available |
| Predicted XlogP | 2.2 | 2.2[5][9] |
Biological Activities of Thienylpyridine Derivatives
Derivatives of thienylpyridines have demonstrated a wide array of biological effects, including:
-
Anticancer Activity : Various thienopyridine derivatives have shown potent inhibitory activity against a range of cancer cell lines. Mechanisms of action include the inhibition of kinases such as FGFR2, FGFR3, EGFR, Janus kinase, RON, and Src kinase, as well as topoisomerase inhibition.[10][11][12] Some derivatives have also been found to inhibit prostate cancer growth and motility and to act as PI3K inhibitors.[6][13]
-
Antimicrobial and Antifungal Activity : Several studies have reported the synthesis of thienylpyridine derivatives with significant antibacterial and antifungal properties.[3][9]
-
Central Nervous System (CNS) Activity : Thioalkyl derivatives of pyridine have been shown to possess anticonvulsant, sedative, and anxiolytic properties.[5]
-
Antiplatelet Activity : Thienopyridines are a well-known class of drugs that act as ADP receptor/P2Y12 inhibitors, preventing platelet aggregation.[14]
-
Other Activities : The thienylpyridine scaffold has also been explored for its potential in developing anti-malarial agents and nicotinic receptor agonists.[15][16]
The diverse biological activities of thienylpyridine derivatives underscore the importance of this structural motif in medicinal chemistry. The specific substitution patterns on both the pyridine and thiophene rings play a crucial role in determining the potency and selectivity of these compounds for various biological targets.
Experimental Protocols
While specific experimental data for the two title compounds is limited, the following are representative protocols for assessing the biological activities of thienylpyridine derivatives.
In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.
-
Cell Culture : Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment : Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC₅₀) is determined by plotting the cell viability against the compound concentration.
In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation : A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth.
-
Compound Dilution : Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the standardized microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.
-
Incubation : The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Experimental and Logical Workflows
To facilitate understanding, the following diagrams illustrate a general workflow for the evaluation of thienylpyridine compounds and a representative signaling pathway that can be targeted by this class of molecules.
References
- 1. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives and evaluation of their topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - 3-(2-thienyl)pyridine (C9H7NS) [pubchemlite.lcsb.uni.lu]
- 8. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. Inhibition of eEF2-K by thieno[2,3-b]pyridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, photophysical properties, and biological activities of some new thienylpyridines, thienylthieno[2.3‐b]pyridines and related fused heterocyclic compounds | Faculty of Science [b.aun.edu.eg]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Thienopyridine Derivatives
Thienopyridine derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. These compounds have been extensively explored for their potential as anti-cancer agents, kinase inhibitors, and antiplatelet therapies. This guide provides a comparative analysis of the structure-activity relationships (SAR) of thienopyridine derivatives against various key biological targets, supported by experimental data and detailed protocols. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.
I. Thienopyridine Derivatives as Kinase Inhibitors
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Thienopyridine-based compounds have been successfully developed as potent inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Phosphoinositide 3-kinase (PI3K).
VEGFR-2 Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is a validated strategy in cancer therapy.
Structure-Activity Relationship Summary:
The SAR studies of thienopyridine and thienopyrimidine derivatives as VEGFR-2 inhibitors have revealed several key structural features that govern their potency.[1][3] A generalized SAR is depicted below, highlighting the influence of substituents at different positions of the thienopyridine core.
Figure 1: Key SAR of Thienopyridine Derivatives as VEGFR-2 Inhibitors.
Quantitative Data Comparison:
The following table summarizes the in vitro inhibitory activity of representative thienopyridine derivatives against VEGFR-2.
| Compound ID | R1 Substituent | R2 Substituent | VEGFR-2 IC50 (µM) | Reference |
| 1 | 2-Thiophene | 4-Anilino | 0.001 | [4] |
| 2 | Phenyl | 4-Anilino | 0.003 | [4] |
| 3 | Phenyl | 4-(3-chloroanilino) | 0.004 | [3] |
| 4 | 2-Thiophene | 4-(3-chloroanilino) | 0.005 | [4] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a typical luminescence-based assay to determine the in vitro inhibitory activity of compounds against VEGFR-2.[5][6]
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting a 5x stock solution with sterile deionized water. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.
-
Prepare a 10 mM stock solution of the test compound (e.g., Vegfr-2-IN-13) in DMSO. Create serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable substrate like PTK Substrate (Poly (Glu:Tyr, 4:1)).
-
Dilute recombinant human VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µl) in 1x Kinase Buffer.
-
-
Assay Procedure:
-
Add 25 µl of the master mixture to each well of a white 96-well plate.
-
Add 5 µl of the diluted test compound solutions to the respective wells.
-
For the positive control (no inhibitor), add 5 µl of 1x Kinase Buffer with the same DMSO concentration as the test wells.
-
For the blank (no enzyme), add 5 µl of 1x Kinase Buffer.
-
Initiate the kinase reaction by adding 20 µl of the diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 µl of 1x Kinase Buffer to the blank wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Luminescence Detection:
-
After incubation, add 50 µl of a luminescence-based detection reagent (e.g., Kinase-Glo® MAX) to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other readings.
-
Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable model to determine the IC50 value.
-
VEGFR-2 Signaling Pathway:
The binding of VEGF to VEGFR-2 triggers a downstream signaling cascade that promotes angiogenesis. Thienopyridine inhibitors block this pathway at the receptor level.
Figure 2: Simplified VEGFR-2 Signaling Pathway and the Site of Inhibition.
c-Met Inhibitors
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, and metastasis.
Structure-Activity Relationship Summary:
For thieno[2,3-b]pyridine derivatives acting as c-Met kinase inhibitors, SAR studies have provided valuable insights into the structural requirements for potent activity.
Figure 3: Key SAR of Thieno[2,3-b]pyridine Derivatives as c-Met Inhibitors.
Quantitative Data Comparison:
The following table presents the in vitro inhibitory activity of selected thieno[2,3-b]pyridine derivatives against various cancer cell lines, with c-Met as a primary target.
| Compound ID | R1 Substituent | R2 Substituent | A549 IC50 (µM) | Hela IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| 5 | 6,7-dimethoxyquinolin-4-yloxy | 3-fluoro-4-((2-fluoro-4-iodophenyl)amino)phenyl | 0.005 | 2.833 | 13.581 | [7] |
| 6 | 6,7-dimethoxyquinolin-4-yloxy | 4-((2-fluoro-4-iodophenyl)amino)phenyl | 0.012 | 3.125 | 15.234 | [7] |
| Cabozantinib (Control) | - | - | 0.018 | 4.215 | 16.872 | [7] |
Experimental Protocol: In Vitro c-Met Kinase Assay
A typical in vitro kinase assay to evaluate c-Met inhibitors is described below.[8][9]
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer from a 5x stock.
-
Prepare a stock solution of the test inhibitor in 100% DMSO and create serial dilutions.
-
Prepare a master mix containing Kinase Assay Buffer, ATP, and a suitable substrate like Poly(Glu,Tyr).
-
Dilute recombinant human c-Met kinase to the desired concentration in 1x Kinase Assay Buffer.
-
-
Assay Procedure:
-
Add 12.5 µl of the Master Mix to each well of a 96-well plate.
-
Add 2.5 µl of the diluted test inhibitor or vehicle control to the appropriate wells.
-
Add 10 µl of 1x Kinase Assay Buffer to the "Blank" wells.
-
Initiate the reaction by adding 10 µl of the diluted c-Met kinase to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection:
-
Add 50 µl of a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other measurements.
-
Calculate the percentage of c-Met kinase activity relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
c-Met Signaling Pathway:
HGF binding to c-Met activates downstream pathways like RAS/MAPK and PI3K/Akt, promoting cell proliferation and survival. Thienopyridine inhibitors block this signaling at the receptor.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Single-Crystal X-ray Diffraction of Thienyl-Substituted Terpyridines
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the crystallographic data of thienyl-substituted terpyridines. It includes detailed experimental protocols and a visual representation of the analytical workflow.
Thienyl-substituted terpyridines are a class of organic ligands that have garnered significant interest in coordination chemistry and materials science. Their unique electronic and structural properties, arising from the combination of the electron-rich thiophene ring and the versatile chelating nature of the terpyridine moiety, make them valuable building blocks for functional materials, including metal complexes with potential applications in catalysis, photophysics, and medicine. Single-crystal X-ray diffraction is an indispensable technique for elucidating the precise three-dimensional structure of these molecules, providing crucial insights into their conformation, intermolecular interactions, and the effects of substitution on their solid-state packing.
Comparative Crystallographic Data
The following table summarizes the single-crystal X-ray diffraction data for a selection of thienyl-substituted terpyridines and their metal complexes, offering a quantitative comparison of their structural parameters.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 4'-(2-thienyl)-2,2':6',2''-terpyridine | C₁₉H₁₃N₃S | Monoclinic | P2₁/c | 11.056(2) | 16.113(3) | 11.748(2) | 109.05(3) | 4 | [1] |
| 4,4''-dichloro-4'-(2-thienyl)-2,2':6',2''-terpyridine | C₁₉H₁₁Cl₂N₃S | - | - | - | - | - | - | - | [2] |
| --INVALID-LINK--₂ | --INVALID-LINK--₂ | - | - | - | - | - | - | - | [3] |
| --INVALID-LINK--₂ | --INVALID-LINK--₂ | - | - | - | - | - | - | - | [3] |
| --INVALID-LINK--₂ | --INVALID-LINK--₂ | - | - | - | - | - | - | - | [3] |
Note: Complete crystallographic data for some compounds were not available in the cited literature.
Experimental Protocols
The synthesis and crystallization of thienyl-substituted terpyridines are crucial steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
General Synthesis of 4'-Thienyl-Substituted Terpyridines
A widely employed method for the synthesis of 4'-aryl-substituted 2,2':6',2''-terpyridines is the Kröhnke reaction.[3][4]
Procedure:
-
A mixture of 2-acetylpyridine and a substituted thienyl aldehyde is prepared in a solvent such as methanol or ethanol.[3][5]
-
A base, typically potassium hydroxide, and an ammonia source (e.g., aqueous ammonia) are added to the mixture.[2][3][5]
-
The reaction mixture is refluxed for several hours.[3]
-
Upon cooling, the product precipitates and can be collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired terpyridine ligand.[3]
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion.
Slow Evaporation Method:
-
The purified thienyl-substituted terpyridine is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and dichloromethane) to form a nearly saturated solution.[6]
-
The solution is filtered to remove any insoluble impurities.
-
The filtered solution is left undisturbed in a loosely covered container at ambient temperature, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.[6]
Vapor Diffusion Method:
-
The compound is dissolved in a small amount of a relatively high-boiling-point solvent (e.g., DMF).
-
This solution is placed in a small, open vial.
-
The vial is then placed in a larger, sealed container that contains a precipitant solvent (e.g., methanol or diethyl ether), in which the compound is less soluble.[6]
-
Over time, the precipitant vapor diffuses into the solution of the compound, reducing its solubility and inducing the growth of single crystals.[6]
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
A suitable single crystal is mounted on a goniometer.
-
X-ray diffraction data are collected at a specific temperature, often low temperatures like 100 K, to minimize thermal vibrations.[7]
-
The collected data are processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares techniques.[7][8]
Workflow for Structural Analysis
The following diagram illustrates the typical workflow from the synthesis of thienyl-substituted terpyridines to their structural elucidation by single-crystal X-ray diffraction.
References
- 1. 4′-[4-(Pyridin-2-yl)phenyl]-2,2′:6′,2′′-terpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to DFT Calculations for Electronic Properties of Thienylpyridines
This guide provides a comprehensive, in-depth comparison and workflow for utilizing Density Functional Theory (DFT) to elucidate the electronic properties of thienylpyridines. Tailored for researchers, medicinal chemists, and computational scientists, this document moves beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, ensuring both accuracy and a profound understanding of the results.
The Strategic Importance of Thienylpyridines and Their Electronic Landscape
Thienylpyridine derivatives are a cornerstone of modern medicine, most notably as P2Y12 receptor antagonists that play a critical role in antiplatelet therapy to prevent thrombotic events.[1] The biological activity of these molecules is intrinsically linked to their electronic structure.[2] Understanding properties such as electron distribution, orbital energies, and reactivity is paramount for designing more effective and safer drug candidates.[3]
Density Functional Theory (DFT) has emerged as the preeminent computational method for this task. It offers an unparalleled balance of computational efficiency and accuracy, allowing us to model the electronic structure of complex molecules and predict their properties with a high degree of confidence.[4][5] This guide will walk you through a robust, self-validating protocol for performing these calculations and critically evaluating the results.
Foundational Concepts: A Primer on DFT in Molecular Design
At its core, DFT is a quantum mechanical method that calculates the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction.[6] This simplification makes it feasible to study molecules of pharmaceutical relevance. For our purposes, the key outputs are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy often correlates with greater reactivity and electron-donating capability.[7]
-
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a stronger electron-accepting nature.[8]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more chemically reactive.[9]
These parameters, along with the Molecular Electrostatic Potential (MEP) map, which visualizes charge distribution and predicts sites for electrophilic or nucleophilic attack, provide a detailed electronic portrait of the molecule.[10][11]
The Computational Workflow: From Structure to Spectrum
This section details a step-by-step methodology using the Gaussian 16 software suite, a widely recognized standard for molecular electronic structure calculations, in conjunction with its graphical interface, GaussView 6 .[12][13][14]
Diagram: Standard DFT Workflow for Electronic Properties
Sources
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. dockdynamics.com [dockdynamics.com]
- 4. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]
- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. irjweb.com [irjweb.com]
- 10. researchgate.net [researchgate.net]
- 11. Experimental and DFT studies of (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinoline: electronic and vibrational properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. gaussian.com [gaussian.com]
- 14. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of Clopidogrel and Prasugrel: Biological Activity and Clinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the biological activities of two widely used antiplatelet thienopyridine drugs: clopidogrel and prasugrel. Both are critical in the prevention of thrombotic events in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI). This comparison is supported by experimental data, detailed methodologies for key assays, and visualizations of the underlying biological pathways.
Executive Summary
Prasugrel demonstrates a more rapid, potent, and consistent antiplatelet effect compared to clopidogrel.[1][2] This enhanced biological activity is primarily attributed to its more efficient metabolic activation, leading to higher plasma concentrations of its active metabolite.[3][4][5] While this translates to superior efficacy in reducing ischemic events, it is also associated with an increased risk of bleeding.[6] Understanding the nuances of their pharmacokinetics and pharmacodynamics is crucial for the development of novel antiplatelet therapies and for tailoring treatment strategies.
Quantitative Comparison of Biological Activity
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters for clopidogrel and prasugrel, providing a clear comparison of their biological activity.
Table 1: Pharmacokinetic Parameters of Active Metabolites
| Pharmacokinetic Parameter | Prasugrel Active Metabolite | Clopidogrel Active Metabolite | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours | ~1.0 hour | [3][6] |
| Peak Plasma Concentration (Cmax) | Significantly Higher | Lower | [3][6] |
| Area Under the Curve (AUC) | Significantly Higher | Lower | [3][5][6] |
Table 2: Pharmacodynamic Comparison: Inhibition of Platelet Aggregation (IPA)
| Treatment Regimen | Time Point | Mean Inhibition of Platelet Aggregation (IPA, %) with 20 µM ADP | Reference(s) |
| Loading Dose | |||
| Prasugrel 60 mg | 30 minutes | 52.1 - 54 | [5][7] |
| 1 hour | 82 | [5] | |
| 4 hours | 89.7 | [7] | |
| 6 hours | 74.8 | [8] | |
| Clopidogrel 300 mg | 30 minutes | 1.3 - 3 | [7] |
| 1.5 hours | >20 | [4] | |
| 4 hours | 42.4 | [7] | |
| 6 hours | 51 | [5] | |
| Clopidogrel 600 mg | 30 minutes | 4.3 - 6 | [5][7] |
| 4 hours | 64.1 | [7] | |
| 6 hours | 31.8 - 69 | [5][8] | |
| Maintenance Dose | |||
| Prasugrel 10 mg/day | Steady State | 61.3 - 78 | [8] |
| Clopidogrel 75 mg/day | Steady State | 52 - 56 | |
| Clopidogrel 150 mg/day | Steady State | 46.1 | [8][9] |
Signaling and Metabolic Pathways
The antiplatelet effect of both clopidogrel and prasugrel is mediated by the irreversible inhibition of the P2Y12 receptor on platelets. However, their activation pathways differ significantly, impacting the efficiency of active metabolite generation.
Caption: P2Y12 receptor signaling pathway and inhibition by active metabolites.
Caption: Metabolic activation pathways of clopidogrel and prasugrel.
Experimental Protocols
Accurate assessment of the biological activity of P2Y12 inhibitors relies on standardized and well-defined experimental protocols.
Light Transmission Aggregometry (LTA)
LTA is the historical gold standard for measuring platelet function. It quantifies platelet aggregation in platelet-rich plasma (PRP) by measuring changes in light transmission.
Methodology:
-
Sample Collection: Collect whole blood into tubes containing 3.2% sodium citrate.[10]
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[10] A second centrifugation at a higher speed is performed to obtain platelet-poor plasma (PPP) for use as a reference.
-
Assay Procedure:
-
Place a cuvette with PRP into the aggregometer and establish a baseline reading.[10]
-
Add a platelet agonist, such as Adenosine Diphosphate (ADP), at a specific concentration (commonly 5 µM or 20 µM).[1][4]
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to the photocell.[10]
-
The change in light transmission is recorded over time, and the maximum platelet aggregation (MPA) is determined.[2]
-
Inhibition of platelet aggregation (IPA) is calculated relative to a baseline measurement.
-
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
This flow cytometry-based assay provides a specific measure of P2Y12 receptor reactivity by quantifying the phosphorylation state of VASP, a protein downstream in the P2Y12 signaling pathway.[11][12]
Methodology:
-
Sample Collection: Collect whole blood in tubes containing 3.2% sodium citrate.[11]
-
Incubation:
-
Aliquots of whole blood are incubated with prostaglandin E1 (PGE1) alone and with PGE1 plus ADP.[13] PGE1 stimulates VASP phosphorylation, while ADP, acting through the P2Y12 receptor, inhibits this process.
-
-
Cell Permeabilization and Staining:
-
Flow Cytometry Analysis:
Quantification of Active Metabolites by LC-MS/MS
Due to the inherent instability of the thiol-containing active metabolites of clopidogrel and prasugrel, a derivatization step is required for accurate quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]
Caption: Workflow for the quantification of active metabolites.
Methodology:
-
Sample Collection and Stabilization: Immediately after blood collection in tubes containing an anticoagulant, a stabilizing agent such as 2-bromo-3'-methoxyacetophenone (MPBr) is added to the sample.[14][16] This agent reacts with the thiol group of the active metabolite to form a stable derivative.
-
Plasma Separation: The stabilized blood sample is centrifuged to separate the plasma.[15]
-
Sample Extraction: The derivatized active metabolite is extracted from the plasma, typically by protein precipitation or solid-phase extraction (SPE).[14][16] An internal standard is added to correct for extraction efficiency and matrix effects.
-
LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatography: The derivatized active metabolite and internal standard are separated from other plasma components on a reverse-phase column.[15]
-
Mass Spectrometry: The separated compounds are ionized (typically using electrospray ionization) and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[15]
-
-
Quantification: The concentration of the active metabolite is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Conclusion
References
- 1. Inhibition of platelet aggregation with prasugrel and clopidogrel: an integrated analysis in 846 subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of speed of onset of platelet inhibition after loading doses of clopidogrel versus prasugrel in healthy volunteers and correlation with responder status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A comparison of prasugrel and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased active metabolite formation explains the greater platelet inhibition with prasugrel compared to high-dose clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pharmacokinetics and Pharmacodynamics of Prasugrel and Clopidogrel in Healthy Japanese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Study Shows Prasugrel Achieves Faster Onset and Higher Levels of Platelet Inhibition than Clopidogrel at Approved or Higher Doses - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Prasugrel compared with high loading- and maintenance-dose clopidogrel in patients with planned percutaneous coronary intervention: the Prasugrel in Comparison to Clopidogrel for Inhibition of Platelet Activation and Aggregation-Thrombolysis in Myocardial Infarction 44 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. benchchem.com [benchchem.com]
- 12. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 13. biocytex.fr [biocytex.fr]
- 14. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Ir(III) Complexes Featuring 2-(2-thienyl)pyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of iridium(III) complexes incorporating 2-(2-thienyl)pyridine (thpy) as a cyclometalating ligand. It offers a comparative perspective against the widely studied 2-phenylpyridine (ppy) analogues, supported by experimental data from peer-reviewed literature. The information presented herein is intended to assist researchers in the selection and design of novel Ir(III) complexes for applications in organic light-emitting diodes (OLEDs), photodynamic therapy (PDT), and other optoelectronic and biomedical fields.
Introduction to Cyclometalated Ir(III) Complexes
Iridium(III) complexes are at the forefront of research in phosphorescent materials due to their strong spin-orbit coupling, which facilitates efficient intersystem crossing and subsequent radiative decay from the triplet excited state. This property leads to high phosphorescence quantum yields and tunable emission colors, making them ideal candidates for a range of applications. The photophysical properties of these complexes can be finely tuned by modifying the cyclometalating and ancillary ligands. The 2-(2-thienyl)pyridine ligand has emerged as a promising alternative to the more common 2-phenylpyridine ligand, offering distinct electronic and photophysical characteristics.
Comparative Analysis of Photophysical and Electrochemical Properties
The substitution of the phenyl ring in the ppy ligand with a thienyl group in the thpy ligand significantly influences the electronic structure and, consequently, the photophysical and electrochemical properties of the resulting Ir(III) complexes. The electron-rich nature of the thiophene ring generally leads to a destabilization of the Highest Occupied Molecular Orbital (HOMO), resulting in a red-shift of the emission color compared to their ppy counterparts.
Below is a compilation of photophysical and electrochemical data for a series of [Ir(thpy)₂(N^N)]⁺ and [Ir(ppy)₂(N^N)]⁺ complexes, where N^N represents various ancillary ligands.
Table 1: Photophysical Data of Selected Ir(III) Complexes in Solution
| Complex | λₑₘ (nm) | Φₚₗ (%) | τ (µs) | Reference |
| [Ir(thpy)₂(bpy)][PF₆] | 612 | Low | - | [1] |
| [Ir(thpy)₂(6-phenyl-bpy)][PF₆] | ~640 | Low | - | [1][2] |
| [Ir(thpy)₂(4,4'-di-tbutyl-bpy)][PF₆] | 543, 585 | Low | - | [1][2] |
| [Ir(thpy)₂(4,4'-di-tbutyl-6-phenyl-bpy)][PF₆] | 550, 590 | Low | - | [2] |
| [Ir(thpy)₂(4,4'-dimethylthio-bpy)][PF₆] | ~640 | Low | - | [1][2] |
| [Ir(ppy)₂(bpy)][PF₆] | ~590-600 | ~20-30 | ~0.4-1.0 | [3][4] |
| [Ir(ppy)₂(dtbbpy)][PF₆] | ~600 | ~30 | ~0.5 | [4][5] |
*bpy = 2,2'-bipyridine; 6-phenyl-bpy = 6-phenyl-2,2′-bipyridine; 4,4'-di-tbutyl-bpy = 4,4′-di-tert-butyl-2,2′-bipyridine; 4,4'-di-tbutyl-6-phenyl-bpy = 4,4′-di-tert-butyl-6-phenyl-2,2′-bipyridine; 4,4'-dimethylthio-bpy = 4,4′-dimethylthio-2,2′-bipyridine; dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine. Note that quantum yields in solution for the thpy complexes were reported as "low".[2] However, in thin films, these complexes exhibit significantly higher quantum yields, ranging from 29% to 51%.[2][6]
Table 2: Electrochemical Data of Selected Ir(III) Complexes
| Complex | Eₒₓ (V vs. Fc/Fc⁺) | EᵣₑᏧ (V vs. Fc/Fc⁺) | Electrochemical Gap (eV) | Reference |
| [Ir(thpy)₂(6-phenyl-bpy)][PF₆] | ~0.8 | ~-1.9 | ~2.7 | [6] |
| [Ir(thpy)₂(4,4'-di-tbutyl-bpy)][PF₆] | ~0.8 | ~-2.1 | ~2.9 | [6] |
| [Ir(thpy)₂(4,4'-dimethylthio-bpy)][PF₆] | ~0.8 | ~-1.9 | ~2.7 | [6] |
| [Ir(ppy)₂(bpy)][PF₆] | ~1.0 | ~-2.2 | ~3.2 | [3][4] |
From the data, it is evident that the thpy-based complexes generally exhibit lower oxidation potentials compared to their ppy counterparts, consistent with the more electron-donating nature of the thienyl group. This leads to a smaller HOMO-LUMO gap and, consequently, a red-shifted emission. The ancillary ligand also plays a crucial role in tuning the emission properties. Electron-donating groups on the ancillary ligand, such as tert-butyl, tend to blue-shift the emission, while electron-withdrawing or extended π-systems can lead to further red-shifts.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of these Ir(III) complexes. Below are generalized protocols based on literature reports.
Synthesis of [Ir(thpy)₂(N^N)][PF₆] Complexes
A common synthetic route to heteroleptic Ir(III) complexes involves a two-step process: formation of a chloride-bridged dimer followed by a reaction with the ancillary ligand.[7][8]
-
Synthesis of the Iridium Dimer, [Ir(thpy)₂Cl]₂:
-
Iridium(III) chloride hydrate (IrCl₃·nH₂O) and 2-(2-thienyl)pyridine (2.5 equivalents) are refluxed in a 2-ethoxyethanol/water (3:1 v/v) mixture under an inert atmosphere for 12-24 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with water and methanol, and dried under vacuum to yield the yellow-orange dimer.
-
-
Synthesis of the Monomeric Complex, [Ir(thpy)₂(N^N)][PF₆]:
-
The iridium dimer, [Ir(thpy)₂Cl]₂, and the desired N^N ancillary ligand (2.2 equivalents) are refluxed in a dichloromethane/methanol (1:1 v/v) mixture under an inert atmosphere for 4-12 hours.
-
After cooling to room temperature, an excess of ammonium hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆) dissolved in methanol is added to the reaction mixture.
-
The resulting precipitate is collected by filtration, washed with diethyl ether, and purified by column chromatography on silica gel or by recrystallization to afford the final product.
-
Photoluminescence Quantum Yield (PLQY) Measurement
The photoluminescence quantum yield (Φₚₗ) is a critical parameter for evaluating the efficiency of light-emitting materials. The absolute method using an integrating sphere is a reliable technique.
-
Sample Preparation: Solutions are prepared in a suitable solvent (e.g., degassed acetonitrile or dichloromethane) with an absorbance of approximately 0.1 at the excitation wavelength.
-
Measurement:
-
An integrating sphere is mounted in the sample chamber of a spectrofluorometer.
-
The excitation light from a xenon lamp or laser is directed into the sphere, either directly (for the reference spectrum) or onto the sample cuvette.
-
The emission spectrum of the sample and the scattered excitation light are collected by a detector (e.g., a CCD camera).
-
The PLQY is calculated by comparing the integrated intensity of the emitted light from the sample to the integrated intensity of the scattered excitation light with and without the sample.
-
Cyclic Voltammetry (CV)
Cyclic voltammetry is employed to determine the oxidation and reduction potentials of the complexes, providing insights into their electronic energy levels.
-
Electrolyte Solution: A 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), is prepared in a dry, degassed solvent (e.g., acetonitrile or dichloromethane).
-
Working Electrode: A glassy carbon or platinum electrode is used as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.
-
Measurement:
-
The complex is dissolved in the electrolyte solution at a concentration of approximately 1 mM.
-
The potential is swept between the desired limits at a specific scan rate (e.g., 100 mV/s).
-
The resulting voltammogram is recorded, and the half-wave potentials for the oxidation (Eₒₓ) and reduction (EᵣₑᏧ) processes are determined. The potentials are typically referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
Visualizations
General Structure of Cyclometalated Ir(III) Complexes
The following diagram illustrates the general octahedral geometry of a bis-cyclometalated heteroleptic Ir(III) complex.
Caption: General structure of a bis-cyclometalated heteroleptic Ir(III) complex.
Experimental Workflow for Complex Characterization
The following diagram outlines the typical experimental workflow for the synthesis and characterization of these Ir(III) complexes.
References
- 1. Thienylpyridine-based cyclometallated iridium( iii ) complexes and their use in solid state light-emitting electrochemical cells - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52622D [pubs.rsc.org]
- 2. Thienylpyridine-based cyclometallated iridium(iii) complexes and their use in solid state light-emitting electrochemical cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 3-(2-Thienyl)pyridine
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 3-(2-Thienyl)pyridine, a heterocyclic building block prevalent in pharmaceutical and materials science research.[1] Our focus is to empower you with the knowledge to manage this chemical's waste stream responsibly, ensuring the safety of your team and the environment.
Section 1: Understanding the Hazard Profile of Thienylpyridines
Before any disposal protocol can be established, a thorough understanding of the inherent risks is paramount. While a specific Safety Data Sheet (SDS) for 3-(2-Thienyl)pyridine should always be consulted first, we can infer a reliable hazard profile from its structural analog, 2-(2-Thienyl)pyridine, and the parent compound, pyridine.
The primary hazards associated with thienylpyridines include:
-
Irritation: Causes skin, eye, and respiratory tract irritation.[2]
-
Toxicity: Pyridine and its derivatives are known to be toxic. Harmful if swallowed, in contact with skin, or if inhaled.
-
Flammability: As with many organic solvents, pyridine compounds can be flammable.
It is the responsibility of the chemical waste generator to determine if a discarded chemical is classified as a hazardous waste.[2] Given the toxic and irritant nature of its analogs, all waste containing 3-(2-Thienyl)pyridine must be treated as hazardous.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®). Nitrile may have limited resistance. | To prevent skin contact and absorption, which can cause irritation and toxicity.[2] Always check manufacturer compatibility data. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | To protect eyes from splashes, which can cause serious irritation.[2] |
| Lab Coat | Standard, fully-buttoned laboratory coat. | To protect clothing and underlying skin from contamination.[2] |
| Respiratory | Use only in a well-ventilated area, preferably a certified chemical fume hood. | To prevent inhalation of vapors or dust, which can cause respiratory tract irritation.[2][3] |
Section 2: The Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 3-(2-Thienyl)pyridine is a systematic process. Adherence to this workflow ensures regulatory compliance and minimizes risk. The primary and most recommended method of disposal is through a licensed environmental waste management contractor.
Step 1: Waste Characterization and Segregation
The first crucial step is to accurately characterize the waste.
-
Is it pure 3-(2-Thienyl)pyridine or a solution?
-
Is it contaminated with other reagents (e.g., solvents, metals)?
Causality: Co-mingling of waste streams is a common and dangerous mistake. Incompatible chemicals can react, leading to pressure buildup, fires, or the generation of toxic gases. For instance, mixing pyridine derivatives with strong oxidizing agents or acids must be avoided.[2] Therefore, waste containing 3-(2-Thienyl)pyridine must be collected in a dedicated waste container.
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a chemically compatible, sealable, and airtight container. High-density polyethylene (HDPE) or glass containers are typically suitable.
-
Label Immediately: As soon as the first drop of waste is added, the container must be labeled. The label must be clear, legible, and securely attached.
-
Required Information on Label:
-
The words "Hazardous Waste"
-
Full chemical name: "3-(2-Thienyl)pyridine" (avoid abbreviations)
-
List of all components and their approximate percentages
-
Accumulation start date
-
Associated hazards (e.g., "Toxic," "Irritant")
-
Causality: Proper labeling is a cornerstone of the Resource Conservation and Recovery Act (RCRA) regulations enforced by the EPA. It ensures that anyone handling the container is aware of its contents and the associated dangers, preventing accidental exposures and improper disposal.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated and secure SAA.
-
The SAA must be at or near the point of generation.
-
It must be under the control of the operator of the process generating the waste.
-
The container must be kept closed except when adding waste.
-
Store away from incompatible materials, heat sources, and direct sunlight.[2]
Step 4: Arranging for Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Department: Your EHS office is the primary resource for navigating institutional and local disposal regulations. They will coordinate with licensed hazardous waste contractors.
-
Complete a Chemical Collection Request: When the container is full or is no longer being used, complete the necessary paperwork provided by your EHS department to schedule a pickup.
Section 3: Regulatory Framework and Waste Classification
Under the EPA's RCRA, chemical waste is regulated to protect human health and the environment. While 3-(2-Thienyl)pyridine may not be explicitly listed by name with a "P" or "U" code, it falls under the regulatory framework due to its hazardous characteristics and its relation to listed chemicals.[4]
-
F-Listed Wastes: If 3-(2-Thienyl)pyridine is used as a solvent and becomes spent, the waste stream could potentially be classified under the F005 code. This code applies to spent non-halogenated solvents, which explicitly includes pyridine.[1][5][6][7]
It is the generator's legal responsibility to make this determination. Consulting your EHS department is the best course of action to ensure accurate classification.
Section 4: Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent and nature of the spill. For large spills, contact your institution's EHS department or emergency response team immediately.
-
Don PPE: Before cleanup, don the appropriate PPE as outlined in Table 1.
-
Contain and Absorb: For small spills, use an inert, non-combustible absorbent material like vermiculite or sand.[2]
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][3]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and EHS department as per your institution's policy.
Visualizing the Disposal Workflow
To clarify the decision-making and procedural flow for the disposal of 3-(2-Thienyl)pyridine, the following diagram illustrates the key steps and considerations.
Caption: Disposal Workflow for 3-(2-Thienyl)pyridine Waste.
By adhering to these protocols, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in the laboratory does not come at the expense of personal or environmental health.
References
- Chem-Impex. (n.d.). 3-(2-Thienyl)pyridine.
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Thienyl)pyridine, 97+%. Retrieved from [Link]
- Sigma-Aldrich. (2025, August 5). Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from a document listing various EPA waste codes.
- Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet.
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk. Retrieved from [Link]
- VSNCHEM. (n.d.). 3-(2-thienyl)pyridine.
-
GovInfo. (2021, October 1). Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations. Retrieved from [Link]
-
Lion Technology. (2020, June 8). P or U? RCRA Waste Codes for Chemical Products. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. wku.edu [wku.edu]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






